Vitexin B-1
Description
Properties
IUPAC Name |
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJUOZIPKVAS-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Mechanisms of Vitexin B-1 in Cerebral Ischemia
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cerebral ischemia, characterized by a disruption of blood flow to the brain, initiates a complex and devastating cascade of pathophysiological events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Vitexin B-1, a naturally occurring flavone glycoside, has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways through which this compound exerts its protective effects against cerebral ischemia-reperfusion injury. It details the compound's ability to modulate critical signaling cascades involved in oxidative stress, apoptosis, inflammation, and autophagy. Quantitative data from key preclinical studies are summarized, detailed experimental protocols are provided, and core signaling pathways are visualized to offer a clear and in-depth resource for researchers in the field of neuroprotection and stroke therapy development.
Introduction to Cerebral Ischemia
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology is triggered by the cessation of cerebral blood flow, leading to energy failure and a cascade of deleterious events. Reperfusion, while essential for salvaging tissue, paradoxically exacerbates injury by introducing oxygen back to the ischemic tissue, which generates an excess of reactive oxygen species (ROS). Key pathological processes include:
-
Oxidative Stress: Overproduction of ROS and reactive nitrogen species (RNS) overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
Inflammation: Activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines, further propagating neuronal damage.
-
Apoptosis: Programmed cell death is a major contributor to delayed neuronal loss in the ischemic penumbra.
-
Autophagy Dysfunction: The cellular recycling process of autophagy is disrupted, contributing to cell death.
-
Blood-Brain Barrier (BBB) Disruption: Increased permeability of the BBB leads to cerebral edema and infiltration of peripheral immune cells.
This compound: A Multifaceted Neuroprotective Agent
Vitexin (Apigenin-8-C-β-D-glucopyranoside) and its derivatives, such as Vitexin Compound B-1 (VB-1), are flavonoids found in various medicinal plants. These compounds have demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. Their therapeutic potential stems from the ability to concurrently target multiple pathways in the ischemic cascade, offering a more holistic approach compared to single-target agents.
Core Mechanisms of Action
This compound's neuroprotective effects are attributed to its influence on several interconnected signaling pathways.
Attenuation of Oxidative Stress and Ferroptosis
This compound robustly counteracts oxidative stress, a primary driver of ischemia-reperfusion injury.[1]
-
Direct Scavenging and Antioxidant Enzyme Upregulation: It reduces levels of lipid peroxidation products like malondialdehyde (MDA) and mitigates the production of ROS and nitric oxide (NO).[2][3][4] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-px).[1]
-
Modulation of the miR-92b/NOX4 Pathway: this compound has been shown to suppress the expression of NOX4, a major source of ROS in neurons, by upregulating microRNA-92b (miR-92b).
-
Activation of the Keap1/Nrf2/HO-1 Pathway: Vitexin promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) by inhibiting its sequestering protein, Keap1. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1), which confers cytoprotection against oxidative stress and inhibits ferroptosis, a form of iron-dependent cell death.
Inhibition of Apoptotic Pathways
This compound effectively inhibits neuronal apoptosis through the modulation of multiple signaling cascades.
-
Regulation of the Bcl-2 Family and Caspases: It restores the balance between pro- and anti-apoptotic proteins by increasing the Bcl-2/Bax ratio and decreasing the expression of cleaved (active) caspase-3, the final executioner of apoptosis.
-
Inhibition of the Ca²⁺/CaMKII/NF-κB Pathway: Cerebral ischemia leads to intracellular calcium ([Ca²⁺]i) overload, which activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, promotes the activation of the transcription factor NF-κB, which upregulates pro-apoptotic and pro-inflammatory genes. Vitexin pretreatment has been shown to reduce [Ca²⁺]i influx, inhibit the phosphorylation of CaMKII, and subsequently decrease NF-κB activation.
-
Modulation of MAPK and PI3K/Akt Pathways: Vitexin promotes neuronal survival by increasing the phosphorylation of ERK1/2, a pro-survival kinase in the MAPK pathway, while decreasing the phosphorylation of the pro-apoptotic kinase JNK. It also activates the pro-survival PI3K/Akt signaling pathway.
Modulation of Inflammatory Responses
This compound exhibits potent anti-inflammatory properties.
-
Cytokine Regulation: It significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10.
-
NLRP3 Inflammasome Inhibition: Vitexin has been found to reduce the expression of the NOD-like receptor 3 (NLRP3) inflammasome and its downstream effectors, caspase-1 and IL-1β, thereby mitigating the inflammatory response in chronic cerebral hypoperfusion models.
Regulation of Autophagy and Mitophagy
This compound restores cellular homeostasis by modulating autophagy and the specific clearance of damaged mitochondria (mitophagy).
-
mTOR/Ulk1 Pathway: In cerebral ischemia, autophagy can become dysfunctional. Vitexin reverses this by activating the mechanistic target of rapamycin (mTOR) pathway, which inhibits the Unc-51 like autophagy activating kinase 1 (Ulk1), thereby normalizing the autophagic flux.
-
SIRT1/PINK1/Parkin Pathway: Vitexin promotes the removal of damaged mitochondria by activating mitophagy. It achieves this by upregulating Sirtuin 1 (SIRT1), which subsequently activates the PINK1/Parkin signaling cascade, a key pathway for tagging dysfunctional mitochondria for degradation.
Preservation of Blood-Brain Barrier (BBB) Integrity
Vitexin helps maintain BBB function, reducing cerebral edema and secondary injury.
-
Regulation of Endothelial Nitric Oxide Synthase (eNOS): It protects brain endothelial cells by preserving eNOS phosphorylation via the PI3K/Akt pathway while inhibiting the detrimental inducible nitric oxide synthase (iNOS).
-
Inhibition of HIF-1α: Vitexin has been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) and its downstream target, vascular endothelial growth factor (VEGF), which can contribute to BBB disruption in the acute phase of injury.
-
Other Mechanisms: It also increases the expression of tight junction proteins and inhibits matrix metalloproteinases (MMPs) that degrade the BBB structure.
Visualizing the Mechanisms: Signaling Pathways and Workflows
// Nodes ISCHEMIA [label="Cerebral Ischemia\nReperfusion", fillcolor="#EA4335"]; CA_INFLUX [label="Ca²⁺ Influx", fillcolor="#FBBC05"]; CAMKII [label="p-CaMKII ↑", fillcolor="#FBBC05"]; NFKB [label="NF-κB Activation ↑", fillcolor="#FBBC05"]; JNK [label="p-JNK ↑", fillcolor="#FBBC05"]; BAX [label="Bax Expression ↑", fillcolor="#EA4335"]; BCL2 [label="Bcl-2 Expression ↓", fillcolor="#34A853"]; CASPASE3 [label="Cleaved Caspase-3 ↑", fillcolor="#EA4335"]; APOPTOSIS [label="Neuronal Apoptosis", shape=ellipse, fillcolor="#EA4335"];
VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4"];
// Edges ISCHEMIA -> {CA_INFLUX, JNK, BCL2}; CA_INFLUX -> CAMKII; CAMKII -> NFKB; {NFKB, JNK} -> BAX; BAX -> CASPASE3; BCL2 -> CASPASE3 [arrowhead=tee, color="#34A853", style=bold]; CASPASE3 -> APOPTOSIS;
// Vitexin Interactions VITEXIN -> CA_INFLUX [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits"]; VITEXIN -> CAMKII [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> JNK [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> BCL2 [arrowhead=vee, color="#4285F4", style=bold, label="Promotes"]; } end_dot Caption: this compound inhibits apoptosis via the CaMKII/NF-κB pathway.
// Nodes ISCHEMIA [label="Cerebral Ischemia\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX4 [label="NOX4 ↑", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS / Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KEAP1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; NRF2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1 / Antioxidant\nEnzymes ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMAGE [label="Cellular Damage\n& Ferroptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIR92B [label="miR-92b ↑", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ISCHEMIA -> NOX4; NOX4 -> ROS; ROS -> DAMAGE; KEAP1 -> NRF2 [arrowhead=tee, label="Sequesters"]; NRF2 -> HO1 [label="Activates"]; HO1 -> ROS [arrowhead=tee, color="#34A853", style=bold];
// Vitexin Interactions VITEXIN -> MIR92B; MIR92B -> NOX4 [arrowhead=tee, color="#4285F4", style=bold]; VITEXIN -> KEAP1 [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits"]; } end_dot Caption: this compound mitigates oxidative stress via miR-92b/NOX4 and Nrf2/HO-1.
// Nodes ISCHEMIA [label="Cerebral Ischemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MTOR [label="mTOR ↓", fillcolor="#FBBC05", fontcolor="#202124"]; ULK1 [label="Ulk1 ↑", fillcolor="#FBBC05", fontcolor="#202124"]; AUTOPHAGY [label="Autophagy\nDysfunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
MITO [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PINK1 [label="PINK1/Parkin", fillcolor="#34A853", fontcolor="#FFFFFF"]; MITOPHAGY [label="Mitophagy ↑\n(Clearance of Damaged\nMitochondria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
VITEXIN [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ISCHEMIA -> {MTOR, MITO}; MTOR -> ULK1 [arrowhead=tee]; ULK1 -> AUTOPHAGY;
MITO -> PINK1; SIRT1 -> PINK1 [label="Activates"]; PINK1 -> MITOPHAGY;
// Vitexin Interactions VITEXIN -> MTOR [arrowhead=vee, color="#4285F4", style=bold, label="Activates"]; VITEXIN -> SIRT1 [arrowhead=vee, color="#4285F4", style=bold, label="Activates"]; } end_dot Caption: this compound regulates autophagy and mitophagy pathways.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize these findings.
Table 1: In Vivo Neuroprotective Effects of Vitexin
| Model | Vitexin Dose (Route) | Parameter Measured | Result | Citation |
|---|---|---|---|---|
| Neonatal HI (Mouse) | 30 mg/kg (i.p.) | Infarct Volume | Reduced to 30.86 ± 5.92% (vs. 50.57% in HI group) | |
| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | Infarct Volume | Reduced to 19.01 ± 7.72% (vs. 50.57% in HI group) | |
| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | TUNEL+ Cells/Field | Reduced to 60.65 (vs. 148.10 in HI group) | |
| Neonatal HI (Mouse) | 60 mg/kg (i.p.) | Geotaxis Reflex (Day 1) | Reduced to 6.26 s (vs. 15.55 s in HI group) | |
| MCAO/R (Rat) | Not specified | Brain Infarct Volume | Significantly decreased |
| MCAO/R (Rat) | Not specified | Neurological Deficit Score | Significantly improved | |
Table 2: Effects of Vitexin on Key Cellular and Molecular Markers
| Model | Vitexin Dose/Conc. | Biomarker | Result | Citation |
|---|---|---|---|---|
| Neonatal HI (Mouse) | 60 mg/kg | p-CaMKII / CaMKII Ratio | Decreased to 1.47-fold of sham (vs. 2.94-fold in HI) | |
| Neonatal HI (Mouse) | 60 mg/kg | NF-κB Expression | Decreased to 1.17-fold of sham (vs. 1.87-fold in HI) | |
| Neonatal HI (Mouse) | 60 mg/kg | Bcl-2 / Bax Ratio | Increased to 0.77 (vs. 0.37 in HI group) | |
| Neonatal HI (Mouse) | 60 mg/kg | Cleaved Caspase-3 | Decreased to 1.45-fold of sham (vs. 2.65-fold in HI) | |
| OGD/R (Neurons) | 10 µmol/L | Intracellular Ca²⁺ | Reduced to 160.4% of control (vs. 376.8% in OGD) | |
| OGD/R (Neurons) | 10 µmol/L | Bcl-2 / Bax Ratio | Significantly increased vs. OGD group | |
| MCAO/R (Rat) | Not specified | TNF-α, IL-6 | Secretion attenuated | |
| MCAO/R (Rat) | Not specified | IL-10 | Production increased | |
| MCAO/R (Rat) | Not specified | MDA, LDH, NO | Levels reduced | |
| MCAO/R (Rat) | Not specified | mTOR expression | Increased (reversed MCAO-induced decrease) |
| MCAO/R (Rat) | Not specified | Ulk1, Beclin1 expression | Decreased (reversed MCAO-induced increase) | |
Experimental Protocols
Standardized preclinical models are crucial for evaluating the mechanism of action of neuroprotective compounds.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used procedure to mimic focal cerebral ischemia in rodents.
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized, often with an intraperitoneal injection of sodium pentobarbital (e.g., 30 mg/kg).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The ECA is ligated. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through a small incision in the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory. Animals are monitored for recovery.
-
Treatment: this compound is typically administered intraperitoneally (i.p.) at various doses before or after the ischemic insult.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
The OGD/R model simulates ischemic conditions in cell culture (e.g., primary neurons, HT22 cells, or HBMECs).
-
Baseline Culture: Cells are grown in a standard complete medium in a normoxic incubator (e.g., 95% air, 5% CO₂).
-
Deprivation (OGD): The standard medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution). The cells are then placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 4-12 hours).
-
Reoxygenation (R): Following deprivation, the glucose-free medium is replaced with the original complete medium, and the cells are returned to the normoxic incubator for a period of reperfusion (e.g., 24 hours).
-
Treatment: this compound is added to the culture medium, typically 30 minutes to an hour prior to initiating OGD.
Key Experimental Assays
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: Used to measure infarct volume in brain slices. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A histological method to detect apoptotic cells by identifying DNA fragmentation. An increase in TUNEL-positive cells indicates a higher rate of apoptosis.
-
Western Blotting: A technique used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, cleaved caspase-3, Nrf2, p-CaMKII, and others, to elucidate signaling pathway activity.
-
Neurological Scoring: A battery of behavioral tests (e.g., mNSS, geotaxis reflex, balance beam) is used to assess motor and sensory deficits in animal models, providing a functional measure of neuroprotection.
-
Flow Cytometry: Used for quantifying apoptosis and measuring ROS levels (e.g., using DCFH-DA or MitoSOX probes) in cell culture experiments.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential against cerebral ischemia-reperfusion injury by targeting multiple, interconnected pathological pathways. Its ability to simultaneously mitigate oxidative stress, inhibit apoptosis and inflammation, and restore cellular homeostasis through autophagy/mitophagy regulation makes it a compelling candidate for further drug development.
Future research should focus on:
-
Pharmacokinetics and BBB Penetration: Detailed studies to optimize dosing, delivery routes, and confirm efficient penetration of the blood-brain barrier.
-
Therapeutic Window: Establishing the time frame post-ischemia within which this compound administration remains effective.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing stroke therapies like thrombolytics.
-
Clinical Translation: Moving towards well-designed clinical trials to validate the preclinical efficacy and safety of this compound in human stroke patients.
This comprehensive mechanism of action provides a strong rationale for the continued investigation of this compound as a novel therapeutic strategy for ischemic stroke.
References
- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Vitexin reverses the autophagy dysfunction to attenuate MCAO-induced cerebral ischemic stroke via mTOR/Ulk1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjms.usm.my [mjms.usm.my]
Unveiling the Antioxidant Potential of Vitexin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the antioxidant properties of Vitexin, a naturally occurring flavone C-glycoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on Vitexin's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Vitexin
Vitexin (apigenin-8-C-β-D-glucopyranoside) is a flavonoid found in a variety of natural sources, including passionflower, bamboo leaves, and pearl millet.[1][2] It has garnered significant scientific interest for its wide range of pharmacological activities, with its antioxidant capacity being a cornerstone of its therapeutic potential. This guide focuses on the mechanisms and quantification of Vitexin's ability to neutralize free radicals and mitigate oxidative stress, which are implicated in numerous pathological conditions.
Quantitative Antioxidant Activity of Vitexin
The antioxidant efficacy of Vitexin has been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its activity.
Table 1: Radical Scavenging Activity of Vitexin
| Assay | IC50 Value (Vitexin) | IC50 Value (Isovitexin) | Standard Reference | Source |
| DPPH Radical Scavenging | 24.2 µM | - | - | [1] |
| DPPH Radical Scavenging | Lower IC50 than other ratios | Higher IC50 than pure form | Trolox | [3] |
| ABTS Radical Scavenging | Lower IC50 than other ratios | Higher IC50 than pure form | Trolox | [3] |
IC50 (Half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates higher antioxidant activity.
Table 2: Cellular Antioxidant Activity of Vitexin-2''-xyloside
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Source |
| CaCo-2 (colon cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | - |
| HepG2 (liver cancer cells) | DCFH-DA | 25 µM | Reduction of intracellular ROS | - |
The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to protect cells from oxidative damage.
Mechanistic Insights: Signaling Pathways Modulated by Vitexin
Vitexin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
The MAPK-Nrf2/ARE Signaling Pathway
Vitexin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This activation leads to the upregulation of crucial antioxidant enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Vitexin's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of Vitexin in a suitable solvent (e.g., methanol or DMSO). A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the Vitexin solution (or standard/blank) to each well.
-
Initiation: Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of Vitexin to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. This solution is then diluted with a buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm). Prepare various concentrations of Vitexin and a standard antioxidant.
-
Reaction Mixture: In a 96-well plate, add the Vitexin solution (or standard/blank) to the wells.
-
Initiation: Add the diluted ABTS•+ solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-response curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidant.
Protocol:
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with a buffer and then incubate them with a solution of DCFH-DA.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of Vitexin or a standard antioxidant.
-
Oxidative Stress Induction: After an incubation period, induce oxidative stress by adding a radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA unit is calculated based on the difference in AUC between the sample and the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the antioxidant properties of a natural compound like Vitexin.
Conclusion
Vitexin demonstrates significant antioxidant properties through both direct radical scavenging and the modulation of intracellular antioxidant defense pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Vitexin in oxidative stress-related diseases. Further research is warranted to fully elucidate its in vivo efficacy and to explore its applications in drug development.
References
Vitexin: A Promising Flavonoid for the Treatment of Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavonoid glycoside, has emerged as a significant candidate in the search for novel therapeutic agents for a range of neurological disorders. Chemically identified as apigenin-8-C-glucoside (CAS Number: 3681-93-4), this compound is found in various medicinal plants, including passion flower, hawthorn, and pearl millet.[1][2] An extensive body of preclinical research highlights its neuroprotective potential, demonstrating its ability to counteract the complex pathologies of conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] This technical guide provides an in-depth overview of the current state of research on vitexin, focusing on its mechanisms of action, quantitative preclinical data, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals. While some literature may refer to "Vitexin B-1," the available chemical data suggests this is synonymous with vitexin.
Mechanisms of Action
Vitexin exerts its neuroprotective effects through a multi-targeted approach, addressing key pathological features of neurological diseases, including oxidative stress, neuroinflammation, and apoptosis. Its therapeutic efficacy is attributed to the modulation of critical intracellular signaling pathways.
1. Antioxidant and Anti-inflammatory Effects:
Vitexin is a potent antioxidant, effectively scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. It enhances the endogenous antioxidant defense system by upregulating the expression of enzymes like superoxide dismutase (SOD) and glutathione (GSH). Furthermore, vitexin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
2. Anti-Apoptotic Activity:
A crucial aspect of vitexin's neuroprotective action is its ability to inhibit neuronal apoptosis. It modulates the expression of key apoptosis-regulating proteins, increasing the levels of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the activation of caspases, particularly caspase-3, a key executioner of apoptosis.
3. Modulation of Signaling Pathways:
Vitexin's diverse cellular effects are orchestrated through its influence on several key signaling pathways:
-
MAPK/ERK Pathway: Vitexin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can increase the phosphorylation of extracellular signal-regulated kinase (ERK), a pathway involved in promoting cell survival and neurogenesis.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation. Vitexin activates this pathway, leading to the downstream inhibition of apoptotic processes.
-
Nrf2/HO-1 Pathway: Vitexin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of vitexin.
Table 1: Effects of Vitexin on Cell Viability and Oxidative Stress Markers
| Model System | Vitexin Concentration/Dose | Outcome | Quantitative Result | Reference |
| MPP+-treated SH-SY5Y cells | 10-100 μM | Increased cell viability | Dose-dependent increase | |
| High-fat diet-induced mice | 10 mg/kg | Reduced MDA levels in the brain | Significant decrease | |
| High-fat diet-induced mice | 10 mg/kg | Increased SOD and CAT activity in the brain | Significant increase | |
| Rat brain with diabetes | 1 mg/kg | Reduced TBARS levels | Lowered levels of lipid peroxidation products | |
| MCAO model rats | Not specified | Reduced LDH, MDA, and NO levels | Alleviated oxidative injury |
Table 2: Effects of Vitexin on Inflammatory and Apoptotic Markers
| Model System | Vitexin Concentration/Dose | Outcome | Quantitative Result | Reference |
| High-fat diet-induced mice | 10 mg/kg | Decreased TNF-α and IL-1β expression | Down-regulation of inflammatory factors | |
| MCAO model rats | Not specified | Decreased IL-6 and TNF-α, increased IL-10 | Attenuated inflammation | |
| MPP+-treated SH-SY5Y cells | Not specified | Decreased Bax/Bcl-2 ratio and caspase-3 activity | Significant improvement | |
| Neonatal hypoxic-ischemic mouse brain | Not specified | Increased Bcl-2/Bax protein ratio | Increased ratio | |
| MCAO model rats | Not specified | Reversed abnormal levels of Caspase-3, Bax, and Bcl-2 | Normalized protein levels | |
| MCF-7 cells | 150 µM | Increased apoptotic cells | From 2.8% to 39.3% | |
| HCT-116DR cells | Not specified | Enhanced expression of BAX and cleavage of caspase-9 and -3 | Increased apoptotic markers |
Table 3: Effects of Vitexin in Animal Models of Neurological Disorders
| Animal Model | Vitexin Dose | Outcome | Quantitative Result | Reference |
| MPTP-induced Parkinson's disease mice | Not specified | Improved motor function in pole and traction tests | Prevented bradykinesia and alleviated lesions | |
| Rat brain with diabetes (Morris water maze) | 1 mg/kg | Improved learning and memory | Improved performance | |
| MCAO-induced cerebral ischemic stroke rats | Not specified | Decreased brain infarction | Obvious decrease | |
| Neonatal hypoxic-ischemic mice | 30-60 mg/kg | Reduced stroke volume and cerebral edema | Significant reduction | |
| Isoflurane-induced memory impairment in rats (Morris water maze) | 3 and 10 mg/kg | Reversed increased escape latency period | Significant reversal |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by vitexin.
Caption: Vitexin's modulation of the MAPK/ERK signaling pathway.
Caption: Vitexin's activation of the PI3K/Akt pro-survival pathway.
Caption: Vitexin's activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of vitexin's neuroprotective effects.
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This model is widely used to mimic focal cerebral ischemia, a hallmark of stroke.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Procedure:
-
Place the animal in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient ischemia, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent ischemia, leave the filament in place.
-
Suture the incision and allow the animal to recover.
-
-
Assessment: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and histological analysis.
2. Morris Water Maze Test for Spatial Learning and Memory
This behavioral test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
Perform multiple trials per day.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located).
-
-
-
Data Analysis: Analyze escape latency, path length, and time spent in the target quadrant.
3. Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of specific proteins.
-
Sample Preparation:
-
Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, Akt, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Densitometric analysis of the bands, normalized to a loading control (e.g., β-actin or GAPDH).
4. Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP)
IHC is used to visualize the localization and expression of GFAP, a marker for astrocytes and astrogliosis (a hallmark of neuroinflammation).
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA.
-
Cryoprotect the brain in a sucrose solution and section using a cryostat or vibratome.
-
-
Staining Procedure:
-
Mount tissue sections on slides.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate with a primary antibody against GFAP.
-
Wash and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
For enzymatic detection, add a substrate to produce a colored precipitate.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
-
Imaging and Analysis: Visualize and capture images using a microscope. Quantification can be performed by measuring the intensity of the staining or by counting the number of GFAP-positive cells.
5. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.
-
Tissue Preparation: Prepare tissue sections as described for IHC.
-
Staining Procedure:
-
Permeabilize the tissue sections.
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
If using BrdUTP, follow with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
-
Counterstain with a nuclear stain.
-
-
Imaging and Analysis: Visualize using a fluorescence or light microscope. Apoptotic cells will be identified by the presence of the label in their nuclei. Quantification involves counting the number of TUNEL-positive cells.
Conclusion and Future Directions
The accumulated preclinical evidence strongly supports the potential of vitexin as a therapeutic agent for neurological disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it an attractive candidate for further development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of vitexin to optimize its delivery to the central nervous system.
-
Clinical Trials: Rigorous, well-designed clinical trials are essential to evaluate the safety and efficacy of vitexin in human patients with neurological disorders.
-
Combination Therapies: Investigating the potential synergistic effects of vitexin in combination with existing therapies could lead to more effective treatment strategies.
-
Long-term Efficacy and Safety: Long-term studies are required to assess the sustained therapeutic benefits and potential side effects of chronic vitexin administration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vitexin - Wikipedia [en.wikipedia.org]
- 3. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of vitexin: Significance and symbolism [wisdomlib.org]
- 5. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Flavonoids from Vitex negundo: A Technical Guide
Executive Summary: Vitex negundo L., a prominent medicinal plant in traditional systems of medicine, is a rich source of flavonoids that exhibit a wide spectrum of pharmacological properties. This technical document provides an in-depth overview of the significant biological activities of these flavonoids, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to facilitate further research and development.
Introduction
Vitex negundo L., belonging to the Lamiaceae family, is a large aromatic shrub found in temperate and tropical regions of Asia and Africa[1]. For centuries, various parts of the plant have been utilized in traditional medicine systems like Ayurveda, Unani, and Chinese medicine to treat a range of ailments, including inflammation, pain, respiratory conditions, and skin diseases[1][2][3]. Modern phytochemical investigations have revealed that the therapeutic potential of V. negundo is largely attributable to its rich composition of secondary metabolites, particularly flavonoids[4].
Flavonoids are a class of polyphenolic compounds that are well-documented for their diverse health benefits. In V. negundo, these compounds are responsible for potent biological activities, which have been validated through numerous scientific studies. The crude extracts and isolated flavonoid compounds have demonstrated significant anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This guide synthesizes the current scientific literature on the flavonoids of V. negundo, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
Extraction, Isolation, and Analysis Workflow
The initial step in studying the biological activities of flavonoids from V. negundo involves their efficient extraction and isolation from the plant material, typically the leaves. A generalized workflow is presented below.
Caption: General workflow for flavonoid extraction and bioactivity screening.
Experimental Protocol: Extraction and Isolation
A representative protocol for the extraction and isolation of flavonoids from V. negundo leaves is detailed below, based on common laboratory practices.
-
Plant Material Preparation : Fresh leaves of V. negundo are collected, washed, and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.
-
Soxhlet Extraction : The powdered leaf material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethanol or methanol, to separate non-polar and polar compounds. The methanolic or ethanolic extracts are typically rich in flavonoids.
-
Solvent Partitioning : The crude methanolic/ethanolic extract is concentrated under reduced pressure. The resulting slurry is suspended in distilled water and partitioned with a solvent like ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected as it contains a high concentration of flavonoids.
-
Column Chromatography : The concentrated EtOAc fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system (e.g., Ethyl Acetate/Methanol) to separate the compounds based on polarity, yielding multiple sub-fractions.
-
Purification : Sub-fractions showing promising activity or purity are further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoid compounds.
-
Structural Elucidation : The structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Core Biological Activities of V. negundo Flavonoids
Antioxidant Activity
Flavonoids from V. negundo are potent antioxidants that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. This activity is a foundational mechanism for many of the plant's other therapeutic effects, including its anti-inflammatory and hepatoprotective actions. The antioxidant capacity is often attributed to the high levels of total phenolic and flavonoid content in the extracts.
Caption: Flavonoids protect cells by neutralizing free radicals.
Table 1: Quantitative Antioxidant Activity Data for V. negundo Extracts
| Assay Type | Extract/Fraction | Result | Reference |
|---|---|---|---|
| Total Phenolic Content | Ethanolic Leaf Extract | 249.96 ± 8.34 mg GAE/g | |
| Ethanolic Leaf Extract | 89.71 mg GAE/g | ||
| Methanolic Leaf Extract | 1382.984 mg/g GAE | ||
| Total Flavonoid Content | Ethanolic Leaf Extract | 166.67 ± 9.14 mg catechin/g | |
| Ethanolic Leaf Extract | 63.11 mg QE/g | ||
| Methanolic Bark Extract | 127.744 mg/g QE | ||
| DPPH Scavenging | Whole Percolate Extract | EC50: 18.70 µg/mL | |
| Ethanolic Leaf Extract | IC50: 23.05 ± 0.54 µg/mL | ||
| Crude Methanol Extract | IC50: 25 µg/mL | ||
| Ferrous Chelating Ability | Ethanolic Leaf Extract | 84.15 ± 1.65% at 500 µg/mL | |
| Lipid Peroxidation | Leaf Extract | 68.66% inhibition (IC50: 208.3 µg/mL) | |
| FRAP Assay | Methanol Leaf Extract | 1042.1 ± 0.98 µM at 1000 µL |
| Hydroxyl Radical | Leaf Extract | 48.76% scavenging | |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; EC50/IC50: Half-maximal effective/inhibitory concentration.
This assay is commonly used to determine the free radical scavenging ability of antioxidants.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture : Various concentrations of the V. negundo extract are added to the DPPH solution. Ascorbic acid is typically used as a positive control.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity
Flavonoids from V. negundo exhibit significant anti-inflammatory effects, supporting the plant's traditional use in treating inflammatory disorders like arthritis. The mechanisms involved include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibition of prostaglandin synthesis, and reduction of oxidative stress which contributes to inflammation.
Table 2: Quantitative Anti-inflammatory Activity Data for V. negundo
| Assay Type | Extract/Fraction | Dose | Result (% Inhibition) | Reference |
|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Leaf Extract | 100 mg/kg | 69.08% | |
| Leaf Extract | 500 mg/kg | Significant, dose-dependent | ||
| Acetic Acid-induced Writhing | Methanol/Hexane Extracts | - | 90-96% | |
| COX-2 Inhibition | 2% IPA-hexane Fraction | - | IC50: 6.57 µg/mL |
| LOX Inhibition | 50% IPA-hexane Fraction | - | IC50: 142.9 µg/mL | |
This is a standard in vivo model to evaluate acute anti-inflammatory activity.
-
Animal Grouping : Albino rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac Sodium or Phenylbutazone), and test groups receiving different doses of the V. negundo extract (e.g., 100, 250, 500 mg/kg, orally).
-
Drug Administration : The test extracts and standard drug are administered to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation : After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized edema.
-
Measurement : The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3-4 hours) after the carrageenan injection.
-
Calculation : The percentage inhibition of edema is calculated for each group relative to the control group, demonstrating the anti-inflammatory effect of the extract.
Anticancer Activity
Flavonoids from V. negundo have been shown to possess anticancer properties by modulating multiple cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Isolated flavonoids like artemetin, vitexicarpin, and penduletin have demonstrated potent cytotoxic effects against various cancer cell lines.
Caption: V. negundo flavonoids inhibit the PI3K/AKT/mTOR cancer pathway.
Table 3: Cytotoxic Activity of V. negundo Flavonoids Against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Methanolic Leaf Extract | HCT-116 (Colon Cancer) | 54 µg/mL | |
| Artemetin (FLV1) | HepG2 (Liver Cancer) | 2.3 µM | |
| MCF-7 (Breast Cancer) | 3.9 µM | ||
| Vitexicarpin (FLV2) | HepG2 (Liver Cancer) | 23.9 µM | |
| MCF-7 (Breast Cancer) | 25.8 µM | ||
| Penduletin (FLV3) | HepG2 (Liver Cancer) | 5.6 µM | |
| MCF-7 (Breast Cancer) | 6.4 µM | ||
| V. pseudo-negundo Extract | HeLa (Cervical Cancer) | 77.49 µg/mL |
| | CaSki (Cervical Cancer) | 81.47 µg/mL | |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., HCT-116, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of the V. negundo extract or isolated flavonoids for a specific duration (e.g., 24 or 48 hours). A control group is treated with the vehicle only.
-
MTT Addition : After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation : The cell viability is expressed as a percentage relative to the control. The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity
Extracts of V. negundo containing flavonoids have demonstrated broad-spectrum antimicrobial activity against various human pathogens, including both Gram-positive and Gram-negative bacteria. This validates the traditional use of the plant for treating infections.
Table 4: Antibacterial Activity of V. negundo Extracts
| Extract | Bacterial Strain | Method | Result | Reference |
|---|---|---|---|---|
| Leaf, Stem, Root Extracts | Escherichia coli | Well Diffusion | Maximum activity | |
| Staphylococcus aureus | Well Diffusion | Moderate activity | ||
| Pseudomonas aeruginosa | Well Diffusion | Least activity | ||
| Aqueous Leaf Extract | Salmonella typhi | Disc Diffusion | 16 mm zone of inhibition | |
| Methanol Bark Extract | Bacillus subtilis | Disc Diffusion | 18 mm zone of inhibition (MBC: 2.372 mg/mL) | |
| Methanol Bark Extract | Staphylococcus aureus | Disc Diffusion | 15 mm zone of inhibition (MBC: 0.245 mg/mL) | |
| Methanol Leaf Extract | Bacillus subtilis | Disc Diffusion | 13 mm zone of inhibition (MBC: 1.562 mg/mL) |
| Methanol Leaf Extract | Staphylococcus aureus | Disc Diffusion | 14 mm zone of inhibition (MBC: 6.25 mg/mL) | |
MBC: Minimum Bactericidal Concentration
This method is widely used to test the antimicrobial susceptibility of bacteria to extracts or compounds.
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation : Sterile nutrient agar plates are uniformly inoculated with the bacterial suspension using a sterile swab (spread plate method).
-
Disc Preparation and Application : Sterile filter paper discs (e.g., 5 mm diameter) are impregnated with known concentrations of the V. negundo extract. The discs are then placed on the surface of the inoculated agar plates.
-
Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Measurement : The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.
Conclusion
The flavonoids isolated from Vitex negundo possess a remarkable array of biological activities, strongly supporting the plant's extensive use in traditional medicine. The compelling data on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties highlight their significant therapeutic potential. The mechanisms of action, particularly the modulation of key signaling pathways like PI3K/AKT/mTOR, provide a solid foundation for developing targeted therapies. The detailed protocols and quantitative data compiled in this guide serve as a valuable resource for the scientific community, encouraging further investigation into these natural compounds for the development of new pharmaceuticals and nutraceuticals.
References
In Vitro Anti-Cancer Efficacy of Vitexin B-1 on Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of Vitexin B-1 (VB-1), a flavonoid compound, on melanoma cells. The document synthesizes key findings on its impact on cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, offering a valuable resource for researchers in oncology and drug discovery.
Quantitative Effects of this compound on Melanoma Cells
This compound has demonstrated significant dose- and time-dependent anti-proliferative effects on various human melanoma cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) values highlight the potency of Vitexin in reducing melanoma cell viability.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A375 | 24 hours | 22.46 | [1] |
| 48 hours | 16.85 | [1] | |
| Not Specified | 5 | [2] | |
| C8161 | 24 hours | 17.59 | [1] |
| 48 hours | 12.26 | [1] | |
| SK-MEL-28 | Not Specified | 15 | |
| SK-MEL-5 | Not Specified | 12 |
Table 2: Induction of Apoptosis
This compound is a potent inducer of apoptosis in melanoma cells. Flow cytometry analysis post-treatment reveals a significant increase in the apoptotic cell population.
| Cell Line | This compound Conc. (µM) | Percentage of Apoptotic Cells (%) | Reference |
| A375 | 5 | 17.48 | |
| 20 | 39.6 | ||
| SK-MEL-28 | 5 | 16.47 | |
| 20 | 32.4 | ||
| SK-MEL-5 | 5 | 17.03 | |
| 20 | 39.1 |
Table 3: Cell Cycle Arrest
Treatment with this compound leads to a significant arrest of melanoma cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.
| Cell Line(s) | This compound Conc. (µM) | Effect | Reference |
| Melanoma Cells | 5 | Induces G2/M phase arrest | |
| Melanoma Cells | 20 | Pronounced G2/M phase arrest and reduction in G0/G1 phase cells | |
| A375, SK-MEL-28, SK-MEL-5 | Not Specified | Induces G2/M cell cycle arrest in a dosage-dependent manner |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting critical signaling pathways involved in melanoma cell proliferation, survival, and metastasis.
ROS-Mediated DNA Damage and p53 Activation
This compound has been shown to significantly increase the levels of intracellular Reactive Oxygen Species (ROS) in melanoma cells. This elevation in ROS leads to DNA damage, which in turn activates the p53 signaling pathway. The activation of p53 contributes to both G2/M cell cycle arrest and the induction of apoptosis. This mechanism is effective even in BRAF inhibitor-resistant melanoma cells, highlighting a potential therapeutic avenue for resistant tumors.
Inhibition of the STAT3 Signaling Pathway
This compound also targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for melanoma cell invasion and metastasis. It inhibits the phosphorylation of upstream kinases such as JAK1, JAK2, and Src. This, in turn, prevents the activation and nuclear translocation of STAT3, leading to the downregulation of its target genes, including MMP-2, MMP-9, vimentin, Slug, and Twist, which are key regulators of cell migration and invasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to assess the in vitro anti-cancer effects of this compound on melanoma cells.
General Experimental Workflow
The typical workflow for investigating the in vitro effects of this compound on melanoma cells involves a series of assays to determine its impact on cell health, proliferation, and the underlying molecular mechanisms.
Cell Viability Assay (CCK-8 / MTT)
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding : Seed melanoma cells (e.g., A375, C8161) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24 and 48 hours).
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plates for 1-4 hours at 37°C. For MTT assays, a solubilizing agent (e.g., DMSO or a detergent solution) must be added to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment : Culture melanoma cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells by flow cytometry. The distribution of cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations is determined.
Cell Cycle Analysis (Flow Cytometry)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting : Follow steps 1 and 2 from the apoptosis assay protocol.
-
Fixation : Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining : Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against p-STAT3, STAT3, MMP-2, Bax, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound."
-
Cell Seeding : Grow melanoma cells to confluence in 6-well plates.
-
Wound Creation : Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment : Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.
-
Imaging : Capture images of the wound at 0 hours and after a specific time point (e.g., 24 hours).
-
Analysis : Measure the width of the wound at different time points to quantify the rate of cell migration.
Conclusion
This compound demonstrates potent anti-cancer effects against melanoma cells in vitro. It effectively reduces cell viability, induces apoptosis, and causes G2/M cell cycle arrest. These effects are mediated through the induction of ROS-dependent DNA damage and the activation of the p53 pathway, as well as the inhibition of the STAT3 signaling cascade, which is critical for metastasis. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in the treatment of melanoma.
References
Vitexin B-1: A Technical Guide to its Role in Modulating Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4] Vitexin B-1, a naturally occurring apigenin flavone glycoside, has garnered significant attention for its potent antioxidant properties.[5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates oxidative stress pathways. It details the compound's interaction with key signaling cascades, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to Oxidative Stress and this compound
Oxidative stress arises from an excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis. The cellular defense against oxidative damage is orchestrated by a network of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
This compound is a flavonoid compound found in various medicinal and edible plants, such as hawthorn, mung beans, and passionflower. It has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, many of which are attributed to its potent antioxidant capacity. This compound's primary mechanism of action in combating oxidative stress involves the activation of endogenous antioxidant defense systems, most notably the Nrf2/ARE signaling pathway.
Core Signaling Pathways Modulated by this compound
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound has been shown to directly interact with Keap1, promoting the dissociation and stabilization of Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes. This binding event initiates the transcription of a suite of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.
The upregulation of these antioxidant enzymes fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another avenue through which this compound exerts its antioxidant effects. The MAPK family of proteins, including ERK, p38, and JNK, are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can activate the MAPK pathway, which in turn can lead to the phosphorylation and activation of Nrf2, further promoting its nuclear translocation and antioxidant gene expression.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and antioxidant enzyme activity as reported in various preclinical studies.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | This compound Concentration/Dose | % Increase in Activity (approx.) | Reference |
| SOD | H₂O₂-induced human melanocytes | 10, 20, 40 µM | Up to 150% | |
| SOD | High-fat diet-induced mice | 10 mg/kg | ~50% | |
| CAT | High-fat diet-induced mice | 10 mg/kg | ~60% | |
| GPx | Pilocarpine-induced seizures in rats | 10 mg/kg | Significant increase | |
| HO-1 | H₂O₂-induced human melanocytes | 40 µM | >200% (protein level) | |
| HO-1 | LPS-induced acute lung injury in mice | 10 mg/kg | Significant increase |
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Marker | Model System | This compound Concentration/Dose | % Decrease (approx.) | Reference |
| ROS | H₂O₂-induced human melanocytes | 40 µM | ~50% | |
| ROS | Hypoxia/reoxygenation-induced PC-12 cells | 1 µM | Significant decrease | |
| MDA | High-fat diet-induced mice | 10 mg/kg | ~40% | |
| MDA | Cerebral ischemia/reperfusion in rats | 15 mg/kg | Significant decrease | |
| TNF-α | LPS-induced acute lung injury in mice | 10 mg/kg | ~60% | |
| IL-1β | LPS-induced acute lung injury in mice | 10 mg/kg | ~70% | |
| IL-6 | LPS-induced acute lung injury in mice | 10 mg/kg | ~50% |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of this compound on oxidative stress pathways.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Culture and Treatment: Plate cells (e.g., HK-2, PIG1) in a suitable multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration, followed by induction of oxidative stress (e.g., with H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group. A decrease in fluorescence in this compound-treated groups indicates a reduction in ROS levels.
Western Blotting for Protein Expression
This protocol is used to determine the protein levels of Nrf2, Keap1, HO-1, and other target proteins.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Antioxidant Enzyme Activity Assays
Commercial kits are widely available for these assays. The general principles are outlined below.
-
Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic compound (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.
-
Catalase (CAT) Activity Assay: This assay often involves monitoring the decomposition of a known concentration of hydrogen peroxide (H₂O₂) over time. The decrease in H₂O₂ absorbance at 240 nm is proportional to the CAT activity.
-
Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of oxidative stress pathways. Its ability to activate the Nrf2/ARE signaling cascade, both directly and potentially through the MAPK pathway, leads to a robust upregulation of endogenous antioxidant defenses. The quantitative data from preclinical studies consistently support its efficacy in reducing markers of oxidative stress and inflammation while enhancing the activity of protective enzymes.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound.
-
Clinical Trials: Designing and conducting rigorous clinical trials to evaluate its safety and efficacy in human populations for various oxidative stress-related diseases.
-
Structure-Activity Relationship Studies: Identifying structural modifications that could enhance its potency and specificity.
The comprehensive understanding of this compound's mechanism of action provided in this guide serves as a foundation for its continued investigation and potential translation into a clinically effective therapeutic agent.
References
- 1. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the effects of vitexin in oxidative stress-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Bioavailability of Vitexin: A Technical Review
Introduction
Vitexin, a naturally occurring flavonoid glycoside (apigenin-8-C-glucoside), is found in a variety of medicinal and edible plants, including mung bean, hawthorn, and bamboo.[1] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] However, a critical challenge in harnessing its therapeutic potential lies in its limited oral bioavailability.[1] This technical guide provides an in-depth overview of the preliminary studies on the bioavailability of vitexin, focusing on its pharmacokinetic profile, the experimental methodologies used for its evaluation, and strategies to enhance its systemic absorption. While the query specified "Vitexin B-1," the preponderance of scientific literature refers to "Vitexin." One study noted neuroprotective effects from "Vitexin compound B-1," suggesting it is a related but distinct entity. This guide will focus on the more extensively studied compound, Vitexin.
Pharmacokinetic Profile of Vitexin
Pharmacokinetic studies, primarily conducted in rat models, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of vitexin. These studies consistently demonstrate that vitexin is rapidly eliminated from the plasma and exhibits low absolute oral bioavailability.
Data Presentation: Pharmacokinetic Parameters of Vitexin in Rats
The following table summarizes the key pharmacokinetic parameters of vitexin following intravenous (IV) and oral (PO) administration in rats.
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) | Reference |
| Cmax (µg/mL) | - | 0.51 ± 0.015 | |
| Tmax (min) | - | 15.82 ± 0.172 | |
| t1/2 (min) | 46.01 ± 0.810 (t1/2β) | 59.81 ± 2.31 | |
| AUC (µg/mL*min) | 321.9 ± 67.4 (AUC0→∞) | 78.9 ± 14.6 (AUC0→t) | |
| CL (L/kg·min) | 0.031 ± 0.035 | 0.71 ± 0.056 | |
| MRT (min) | 26.23 ± 1.51 (MRT0→t) | 60.41 ± 5.41 (MRT0→t) | |
| Absolute Bioavailability (F) | - | 4.91 ± 0.761% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Total body clearance; MRT: Mean residence time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. The following sections outline the standard experimental protocols employed in the pharmacokinetic analysis of vitexin.
1. Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Preparation and Administration: For intravenous administration, vitexin is typically dissolved in a vehicle such as 20% propylene glycol in water to a concentration of 2 mg/mL. For oral administration, a concentration of 3 mg/mL in the same vehicle is used. The typical intravenous dose is 10 mg/kg, while the oral dose is 30 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the orbital venous plexus into heparinized tubes at predetermined time points. For intravenous studies, collection times may include 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes post-administration. For oral studies, time points might be 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes.
-
Sample Processing: Plasma is separated by centrifugation (e.g., at 3500 r/min) and stored at low temperatures (e.g., -20°C) until analysis.
2. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of vitexin in biological matrices is predominantly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is commonly employed for separation.
-
Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and a buffer, such as 10 mmol/L dipotassium hydrogen phosphate, in a ratio of approximately 22:78. The pH is typically adjusted to around 7.8, and an ion-pairing agent like tetrabutyl ammonium bromide may be added.
-
Detection: Vitexin is detected by UV absorbance at a wavelength of 340 nm.
-
Internal Standard: Hesperidin is frequently used as an internal standard for quantification.
-
Method Validation: The HPLC method is validated for linearity, precision, accuracy, and stability to ensure reliable results. The linear range for vitexin in plasma is typically 0.2-25.0 μg/mL, with a quantitative limit of 0.2 μg/mL.
Mandatory Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
A schematic of the experimental workflow for determining the pharmacokinetics of vitexin in rats.
Proposed Metabolic Pathway and Absorption of Vitexin
A diagram illustrating the oral absorption and first-pass metabolism of vitexin.
Factors Limiting Bioavailability
The primary reason for the low oral bioavailability of vitexin is extensive first-pass metabolism. Studies have shown that a significant portion, estimated at 94.1%, is degraded by intestinal β-glucosidases. In contrast, hepatic metabolism plays a much smaller role, accounting for only about 5.2% of the degradation. This extensive intestinal metabolism significantly reduces the amount of intact vitexin that reaches systemic circulation.
Following absorption, vitexin is widely distributed to various tissues, with high concentrations observed in the liver and kidneys. The mean plasma protein binding ratio of vitexin has been reported to be 64.8%.
Strategies to Enhance Bioavailability
The poor bioavailability of vitexin is a significant hurdle for its clinical development. Consequently, research is being directed towards strategies to improve its systemic exposure. Some of the promising approaches include:
-
Advanced Delivery Systems: The use of nanoparticle delivery systems is being explored to protect vitexin from degradation in the gastrointestinal tract and enhance its absorption.
-
Prodrug Designs: Modifying the chemical structure of vitexin to create a prodrug that is more readily absorbed and then converted to the active form in the body is another potential strategy.
-
Inclusion Complexes: The formation of an inclusion complex with cyclodextrins, such as β-cyclodextrin, has been shown to increase the dissolution rate of vitexin and has suggested increased bioavailability in pharmacological studies.
Conclusion
Preliminary studies on the bioavailability of vitexin have consistently demonstrated its poor oral absorption and rapid elimination, primarily due to extensive first-pass metabolism in the intestine. The absolute bioavailability in rats is estimated to be less than 5%. The detailed pharmacokinetic data and established experimental protocols provide a solid foundation for further research. Future efforts should focus on the development of novel formulation strategies to overcome the challenge of low bioavailability, thereby unlocking the full therapeutic potential of this promising natural compound.
References
Exploring the Anti-inflammatory Potential of Vitexin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of Vitexin, a naturally occurring flavonoid glycoside. Vitexin has demonstrated significant potential in modulating key inflammatory pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. This document outlines its mechanisms of action, compiles quantitative data from various studies, provides detailed experimental protocols for its evaluation, and visualizes the core biological and experimental processes.
Mechanism of Action: Modulation of Core Inflammatory Signaling Pathways
Vitexin exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are responsible for the production of pro-inflammatory mediators. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., Lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus and initiate gene transcription.
Vitexin has been shown to suppress this pathway by inhibiting the phosphorylation of both IKK and IκBα.[2] This action prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes.[3][4][5]
Modulation of the MAPK Pathway
The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes, such as those for COX-2 and iNOS.
Studies have demonstrated that Vitexin can significantly reduce the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli. By inhibiting the activation of these key kinases, Vitexin effectively dampens the downstream inflammatory cascade.
Regulation of the JAK/STAT Pathway
The JAK/STAT pathway is critical for signaling from cytokine receptors. Upon cytokine binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Suppressors of Cytokine Signaling (SOCS) proteins act as a negative feedback loop for this pathway.
In a rat model of collagen-induced arthritis, Vitexin was found to reduce the expression of JAK and STAT proteins associated with inflammation. Concurrently, it increased the levels of SOCS proteins, suggesting that Vitexin can help restore the natural negative feedback mechanism that keeps inflammatory signaling in check.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of Vitexin.
Table 1: Summary of In Vitro Anti-inflammatory Activity of Vitexin
| Assay Type | Cell Line | Stimulant | Vitexin Concentration | Observed Effect | Reference |
| Cytotoxicity | RAW 264.7 Macrophages | - | 25-100 µg/mL | IC50 > 200 µg/mL (Low cytotoxicity) | |
| Nitric Oxide (NO) Production | Human Neutrophils | PMA | 25 µM | 86.74% inhibition | |
| TNF-α Production | Human Neutrophils | PMA | 25 µM | 80.94% inhibition | |
| Myeloperoxidase (MPO) Release | Human Neutrophils | PMA | 25 µM | 87.3% inhibition | |
| Albumen Denaturation | - | Heat | 500 µg/mL | 54.2% inhibition | |
| Proteinase Inhibition | - | Trypsin | 500 µg/mL | 57.8% inhibition |
Table 2: Summary of In Vivo Anti-inflammatory Activity of Vitexin
| Animal Model | Inflammatory Challenge | Vitexin Dose & Route | Observed Effect | Reference |
| Swiss Mice | Acetic Acid-Induced Writhing | 10 mg/kg, i.p. | 91% inhibition of writhing response | |
| Swiss-Webster Mice | Lipopolysaccharide (LPS) | 5, 10, 30 mg/kg, p.o. | Dose-dependent reduction of PGE2, TNF-α, IL-1β, and NO in peritoneal cavity. | |
| Sprague Dawley Rats | Collagen-Induced Arthritis | 10 mg/kg, p.o. | Significantly reduced serum levels of IL-1β, IL-6, IL-17, and TNF-α. | |
| Sprague-Dawley Rats | Doxorubicin Cardiotoxicity | 30 mg/kg, p.o. | Significantly decreased serum levels of TNF-α, IL-1β, IL-6, and NF-κB. | |
| C57BL/6 Mice | High-Fat Diet | 10 mg/kg, p.o. | Downregulated expression of TNF-α and IL-1β in the brain and intestine. |
Experimental Protocols
The following section details the methodologies for key experiments used to assess the anti-inflammatory potential of Vitexin.
General Experimental Workflow
The typical workflow for evaluating a compound like Vitexin involves a series of in vitro assays to determine its direct effects on inflammatory cells and pathways, followed by in vivo studies to confirm its efficacy in a complex biological system.
In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophages using LPS and its inhibition by Vitexin.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate plates (e.g., 96-well plate at 1-2 x 10⁵ cells/well for NO/ELISA; 6-well plate at 1 x 10⁶ cells/well for Western Blot) and allow them to adhere overnight.
-
-
Treatment:
-
The next day, replace the old medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of Vitexin (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Incubate for the desired time period (e.g., 30 minutes for protein phosphorylation; 18-24 hours for cytokine and NO production).
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
For Western blotting, wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-Naphthyl) ethylenediamine dihydrochloride in water). Prepare fresh before use.
-
-
Assay Procedure:
-
Add 50-100 µL of cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (NaNO₂) in culture medium (e.g., from 1.25 to 100 µM).
-
Add an equal volume (50-100 µL) of the freshly prepared Griess Reagent to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking and Sample Incubation:
-
Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add 100 µL of standards (recombinant cytokine) and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.
-
Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate thoroughly. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops (15-20 minutes).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.
-
Protein Expression and Phosphorylation (Western Blot)
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration in cell lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer using Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-p65, anti-β-actin) overnight at 4°C. Typical dilutions range from 1:1000.
-
Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
Vitexin demonstrates robust anti-inflammatory potential through its multi-target action on the NF-κB, MAPK, and JAK/STAT signaling pathways. Quantitative in vitro and in vivo data consistently show its ability to suppress the production of key pro-inflammatory mediators at non-toxic concentrations. The detailed protocols provided in this guide offer a framework for the consistent and reliable evaluation of Vitexin and related compounds. Its well-defined mechanisms of action and proven efficacy in preclinical models position Vitexin as a promising candidate for further development in the treatment of inflammatory diseases.
References
Vitexin B-1 and its Interaction with Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavonoid glycoside, and its related compounds have garnered significant attention in biomedical research for their diverse pharmacological activities. This technical guide focuses on Vitexin and a distinct, yet related, compound, Vitexin B-1 (also known as VB1 or Vitexin Compound 1), a neolignan predominantly isolated from Vitex negundo. While both exhibit promising therapeutic potential, it is crucial to distinguish between them. Vitexin (apigenin-8-C-glucoside; CAS 3681-93-4) is a well-characterized flavonoid, whereas this compound is a neolignan with its own unique biological profile.[1][2][3][4][5] This document provides a comprehensive overview of their interactions with key cellular signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Quantitative Data Summary
The following tables summarize the cytotoxic and signaling effects of Vitexin and this compound across various cancer cell lines.
Table 1: IC50 Values of Vitexin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 108.8 | |
| HEC-1B | Endometrial Cancer | 9.89 | |
| Ishikawa | Endometrial Cancer | 12.35 | |
| A549 | Non-small cell lung cancer | Varies (dose-dependent reduction in viability) |
Table 2: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 3.2 | |
| ZR-75-1 | Breast Cancer | 2.1 | |
| MDA-MB-231 | Breast Cancer | 1.8 | |
| COC1 | Ovarian Cancer | 0.39 |
Interaction with Key Cellular Signaling Cascades
Vitexin and this compound modulate several critical signaling pathways implicated in cell proliferation, survival, inflammation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival.
Vitexin's Role: Vitexin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer models. In gastric cancer cells, vitexin treatment led to a dose-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR, without affecting their total protein levels. This inhibitory effect on the PI3K/Akt pathway has also been observed in endometrial cancer and non-small cell lung cancer.
This compound's Role: Studies on this compound have also implicated its inhibitory effect on Akt signaling in hepatocellular carcinoma, where it suppresses tumor growth and angiogenesis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and stress responses.
Vitexin's Role: Vitexin has demonstrated the ability to modulate MAPK signaling. In models of inflammation, vitexin reduces the phosphorylation of p38, ERK1/2, and JNK. Conversely, in the context of oxidative stress in melanocytes, vitexin can activate the MAPK-Nrf2/ARE pathway, suggesting a context-dependent regulatory role.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival.
Vitexin's Role: Vitexin has been shown to suppress the activation of the NF-κB signaling pathway. In nasopharyngeal carcinoma cells, vitexin inhibits the phosphorylation of p65 and IκBα, and the kinase activity of IKKs. This leads to the downregulation of NF-κB target genes, such as Cyclin D1 and Bcl-2, resulting in inhibited cell proliferation and induced apoptosis.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is often dysregulated in inflammatory diseases and cancer.
Vitexin's Role: In a rat model of arthritis, vitexin was found to reduce the expression of JAK/STAT proteins associated with inflammation and increase the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway. In glioblastoma cells, vitexin treatment resulted in reduced phosphorylation of JAK1, JAK3, and STAT3.
Detailed Experimental Protocols
This section provides an overview of common methodologies used to investigate the effects of Vitexin and this compound on cellular signaling.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Vitexin and this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Vitexin or this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the signaling cascades upon treatment with Vitexin or this compound.
Protocol:
-
Cell Lysis: After treatment with the compound, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for NF-κB Activity
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Compound Treatment: Treat the transfected cells with Vitexin for a specified period.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
Vitexin and its related compound, this compound, exhibit significant potential as modulators of key cellular signaling cascades. Their ability to inhibit pro-survival pathways like PI3K/Akt/mTOR and pro-inflammatory pathways such as NF-κB and JAK/STAT, while also influencing the MAPK pathway, underscores their therapeutic promise in oncology and inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. Further research is warranted to fully elucidate the specific mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Purified vitexin compound 1, a new neolignan isolated compound, promotes PUMA‐dependent apoptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin - Wikipedia [en.wikipedia.org]
- 3. Vitexin | 3681-93-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of the Therapeutic Potential of Vitexin and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Vitexin, a naturally occurring apigenin flavone glycoside, and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth review of the current state of research on the therapeutic potential of these compounds, with a focus on their anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by vitexin and its derivatives, offering a valuable resource for the scientific community engaged in drug discovery and development.
Introduction
Vitexin (apigenin-8-C-β-D-glucopyranoside) is a C-glycosylflavone found in a variety of medicinal plants and dietary sources, including hawthorn, passionflower, bamboo leaves, and mung beans.[5] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosidic flavonoids. Vitexin and its isomer, isovitexin (apigenin-6-C-glucoside), have demonstrated a wide array of therapeutic effects, positioning them as promising candidates for the development of novel therapeutic agents for a range of human diseases. This guide will systematically explore the multifaceted pharmacological activities of vitexin and its derivatives.
Anticancer Potential
Vitexin exhibits significant anticancer activity across various cancer types by modulating critical cellular processes such as apoptosis, autophagy, cell cycle progression, and metastasis.
Quantitative Data on Anticancer Activity
The cytotoxic effects of vitexin and its derivatives have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Vitexin | Glioblastoma | U251 | 108.8 | Not Specified | |
| Vitexin | Leukemia | U937 | 22.5 | 24 | |
| Vitexin | Leukemia | K-562 | 65.7 | Not Specified | |
| Vitexin Derivative (FLV1) | Liver Cancer | HepG2 | 2.3 | 48 | |
| Vitexin Derivative (FLV1) | Breast Cancer | MCF-7 | 3.9 | 48 | |
| Vitexin Derivative (FLV2) | Liver Cancer | HepG2 | 23.9 | 48 | |
| Vitexin Derivative (FLV2) | Breast Cancer | MCF-7 | 25.8 | 48 | |
| Vitexin Derivative (FLV3) | Liver Cancer | HepG2 | 5.6 | 48 | |
| Vitexin Derivative (FLV3) | Breast Cancer | MCF-7 | 6.4 | 48 | |
| Vitexin-2-O-xyloside | Bladder Cancer | T24 | 8.8 ± 0.8 | 72 |
Signaling Pathways in Cancer
Vitexin exerts its anticancer effects by modulating several key signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, frequently hyperactivated in cancer, is a primary target. Vitexin has been shown to suppress this pathway, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, vitexin influences the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are crucial for cancer cell survival and inflammation.
Anti-inflammatory and Antioxidant Effects
Vitexin and its derivatives exhibit potent anti-inflammatory and antioxidant properties, which are central to their therapeutic potential in a variety of diseases.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of vitexin has been evaluated using various assays.
| Assay | Compound | Concentration | % Inhibition / Activity | Reference |
| Superoxide Radical Scavenging | Vitexin | 100 µg/mL | ~70% | |
| DPPH Radical Scavenging | Vitexin | 100 µg/mL | ~60% | |
| Albumen Denaturation Inhibition | Vitexin | 500 µg/mL | 54.2% | |
| Proteinase Inhibition | Vitexin | 500 µg/mL | 57.8% |
Signaling Pathways in Inflammation and Oxidative Stress
Vitexin mitigates inflammation by inhibiting the NF-κB pathway, a key regulator of pro-inflammatory cytokine production. It also modulates the MAPK signaling cascade, which is involved in cellular stress responses. The antioxidant effects of vitexin are partly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.
Neuroprotective Effects
Vitexin has demonstrated significant neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. It protects neuronal cells from oxidative stress, inflammation, and apoptosis.
Experimental Evidence of Neuroprotection
-
In animal models, vitexin has been shown to improve cognitive function and reduce neuronal damage in conditions like cerebral ischemia and drug-induced neurotoxicity.
-
Vitexin protects neuronal cells by reducing the production of reactive oxygen species (ROS), inhibiting pro-inflammatory cytokines, and modulating apoptosis-related proteins.
Signaling Pathways in Neuroprotection
The neuroprotective effects of vitexin are mediated through the modulation of several signaling pathways. It has been shown to activate pro-survival pathways such as the PI3K/Akt pathway. Furthermore, its ability to inhibit the MAPK and NF-κB pathways contributes to its anti-inflammatory and anti-apoptotic effects in the nervous system.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on vitexin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of vitexin on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of vitexin or a vehicle control for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression levels of proteins in signaling pathways.
Protocol:
-
Treat cells with vitexin at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Antioxidant Assays (DPPH and Superoxide Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of vitexin.
DPPH Assay Protocol:
-
Prepare a solution of DPPH in methanol.
-
Mix various concentrations of vitexin with the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity as a percentage of the decrease in absorbance compared to the control.
Superoxide Radical Scavenging Assay Protocol:
-
Generate superoxide radicals using a phenazine methosulfate-NADH system.
-
The reduction of nitroblue tetrazolium (NBT) to formazan by superoxide radicals is measured spectrophotometrically.
-
Add various concentrations of vitexin to the reaction mixture.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging.
Experimental Workflow Diagram
Conclusion and Future Directions
Vitexin and its derivatives have demonstrated significant therapeutic potential across a range of preclinical models. Their ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores their promise as lead compounds for drug development. Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish their safety profiles. Furthermore, well-designed clinical trials are imperative to translate the promising preclinical findings into tangible therapeutic benefits for patients. The exploration of novel delivery systems to enhance bioavailability and targeted delivery of these compounds also represents a critical avenue for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention [mdpi.com]
- 4. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Vitexin: A Technical Guide to its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring apigenin flavone glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. While the user's query specified "Vitexin B-1," the predominant body of scientific literature refers to a singular, well-characterized compound known as Vitexin. This guide will focus on the chemical structure and properties of this primary compound, providing a comprehensive technical overview for researchers and drug development professionals. This document will delve into the core chemical data, physicochemical properties, and key biological activities of Vitexin, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Identification
Vitexin is chemically classified as an apigenin-8-C-glucoside, meaning a glucose molecule is attached to the apigenin flavonoid backbone at the 8th carbon position through a carbon-carbon bond.[1][2] This C-glycosidic linkage confers greater stability compared to O-glycosides.
Table 1: Chemical Identification of Vitexin
| Identifier | Value | Source |
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one | [1] |
| Synonyms | Apigenin-8-C-glucoside, 8-β-D-Glucopyranosyl-apigenin, Orientoside | [2][3] |
| CAS Number | 3681-93-4 | |
| Chemical Formula | C21H20O10 | |
| Molecular Weight | 432.38 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| InChIKey | SGEWCQFRYRRZDC-VPRICQMDSA-N |
Physicochemical Properties
The physicochemical properties of Vitexin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.
Table 2: Physicochemical Properties of Vitexin
| Property | Value | Source |
| Appearance | Light yellow powder | |
| Melting Point | 203 to 204 °C (397 to 399 °F; 476 to 477 K) | |
| Solubility | DMF: 14.3 mg/ml, DMSO: 16.6 mg/ml, DMSO:PBS(pH7.2) (1:1): 0.5 mg/ml. Poor water solubility. | |
| UV max | 215, 270, 332 nm |
Biological and Pharmacological Activities
Vitexin exhibits a broad spectrum of biological activities, making it a compound of interest for therapeutic applications. These activities include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Antioxidant Activity
Vitexin demonstrates significant antioxidant potential by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of Vitexin is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Vitexin is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.
-
Assay Procedure: An aliquot of the Vitexin solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Vitexin sample.
-
IC50 Determination: The IC50 value, which is the concentration of Vitexin required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. Vitexin has an IC50 of 24.2 μM in a DPPH bleaching assay.
Experimental Workflow: DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Vitexin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Anti-cancer Activity
Vitexin exhibits anti-tumor properties by inducing apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the activation of caspases, a family of proteases that play essential roles in apoptosis.
Signaling Pathway: Vitexin-induced Apoptosis
References
An In-Depth Technical Guide to Vitexin Compound B-1: Sourcing, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin Compound B-1 (VB-1), a novel neolignan, has emerged as a promising natural product with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the sourcing, natural occurrence, and biological activities of VB-1. It details experimental protocols for its study and presents quantitative data on its prevalence. Furthermore, this guide elucidates the key signaling pathways modulated by VB-1, offering a foundation for future research and drug development endeavors.
Introduction to Vitexin Compound B-1
Vitexin Compound B-1, chemically identified as 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde, is a neolignan distinct from the more commonly known flavonoid, vitexin. This compound has garnered attention for its potent anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Sourcing and Natural Occurrence
The primary natural source of Vitexin Compound B-1 is the seeds of the aromatic shrub Vitex negundo, a plant widely used in traditional Chinese medicine. While other lignans and flavonoids are present in Vitex negundo, VB-1 is a notable constituent of the seeds.
Table 1: Natural Occurrence of Vitexin Compound B-1
| Compound Name | Chemical Name | Natural Source | Plant Part |
| Vitexin Compound B-1 (VB-1) | 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde | Vitex negundo | Seeds |
Quantitative analysis of lignans in Vitex negundo seeds has been performed using High-Performance Liquid Chromatography (HPLC). While specific yield percentages for VB-1 can vary depending on the extraction and purification methods, it is a significant component of the lignan fraction.
Table 2: Quantitative Analysis of Lignans in Vitex negundo Seeds
| Analytical Method | Key Findings | Reference |
| Reversed-phase HPLC | Developed for chemical fingerprint analysis and simultaneous determination of four phenylnaphthalene-type lignans.[1] | [1] |
| HPLC-QTOF-MS and UPLC-QqQ-MS | Identification and quantification of phenolic compounds, including lignans, in various parts of Vitex negundo.[2] | [2] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and biological evaluation of Vitexin Compound B-1.
Extraction and Isolation of Vitexin Compound B-1 from Vitex negundo Seeds
A general protocol for the isolation of lignans from Vitex negundo seeds involves the following steps:
-
Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether.
-
Extraction: The defatted material is then extracted with a polar solvent such as ethanol or methanol. This can be performed using methods like Soxhlet extraction or maceration.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the medium-polarity fractions.
-
Chromatographic Purification: The lignan-rich fraction is subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) allows for the separation of individual compounds.
-
Further Purification: Fractions containing VB-1 are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability in response to VB-1 treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of VB-1 (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: Treat cells with VB-1 at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with VB-1 and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye such as Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse VB-1 treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Cyclin B1, Bax, Bcl-2, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Vitexin Compound B-1 exerts its biological effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.
Apoptosis Induction
VB-1 induces apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio. This change in ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the execution of apoptosis.
Caption: VB-1 induced mitochondrial apoptosis pathway.
Cell Cycle Arrest
VB-1 has been shown to induce cell cycle arrest at the G2/M phase. This is often associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. Furthermore, VB-1 can downregulate the expression of key cell cycle proteins such as Cyclin B1, which is essential for the G2/M transition.
Caption: VB-1 induced G2/M cell cycle arrest pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Vitexin has been shown to inhibit this pathway in cancer cells. By reducing the phosphorylation of key components like PI3K, Akt, and mTOR, VB-1 can suppress tumor growth and induce apoptosis.
Caption: Inhibition of PI3K/Akt/mTOR pathway by VB-1.
Conclusion
Vitexin Compound B-1, a neolignan sourced from the seeds of Vitex negundo, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the p53, intrinsic apoptosis, and PI3K/Akt/mTOR pathways, underscores its promise. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and insights into the biological activities of VB-1. Further investigation into its quantitative yield, detailed mechanisms of action, and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Vitexin from Plant Extracts
Introduction
Vitexin, an apigenin-8-C-glucoside, is a flavonoid glycoside with a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] It is found in various medicinal and food plants such as Vitex negundo, Trollius chinensis Bunge, passion flower, and pearl millet.[3][4][5] The isolation and purification of high-purity vitexin are crucial for its study and potential therapeutic applications. This document provides detailed protocols for the extraction, isolation, and purification of vitexin from plant sources. While the focus is on vitexin, it is worth noting that related compounds, sometimes referred to in literature with specific identifiers like "Vitexin compound B-1," are typically purified using similar methodologies.
Section 1: Plant Material and Preliminary Processing
Proper preparation of the plant material is the foundational step for efficient extraction.
Protocol 1.1: Plant Material Collection and Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, flowers, or seeds) during the appropriate season to ensure a high concentration of the target compound.
-
Authentication: Have the plant material taxonomically identified by a qualified botanist.
-
Drying: Air-dry the plant material in the shade or use a mechanical dryer at a controlled temperature (typically 40-60°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
Section 2: Extraction of Vitexin
The choice of extraction method and solvent is critical for maximizing the yield of vitexin. Modern techniques often offer higher efficiency and reduced solvent consumption compared to traditional methods.
Protocol 2.1: Solvent Extraction
This protocol outlines various solvent extraction techniques. The selection depends on the available equipment and the scale of the extraction.
2.1.1: Maceration
-
Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or aqueous mixtures) in a sealed container. A common solvent is 70% methanol.
-
Agitate the mixture periodically for a period ranging from 12 hours to several days.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
2.1.2: Soxhlet Extraction
-
Place the powdered plant material in a thimble within a Soxhlet apparatus.
-
Use a solvent of increasing polarity (e.g., hexane, followed by chloroform, ethyl acetate, and then methanol) to successively extract compounds. Vitexin is typically found in the more polar solvent fractions like methanol.
-
Run the extraction for a sufficient duration (e.g., 72 hours) for each solvent.
-
Collect the methanolic extract and concentrate it using a rotary evaporator.
2.1.3: Ultrasound-Assisted Extraction (UAE)
-
Mix the powdered plant material with a solvent (e.g., 85% ethanol) in a flask.
-
Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).
-
Sonicate for a defined period (e.g., 30 minutes), which may be repeated.
-
Filter the extract and concentrate it under reduced pressure.
2.1.4: Microwave-Assisted Extraction (MAE)
-
Place the powdered plant material and solvent in a vessel suitable for microwave extraction.
-
Apply microwave power for a short duration to heat the solvent and promote the release of flavonoids.
-
Allow the mixture to cool, then filter and concentrate the extract.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Advantages | Disadvantages | Typical Solvents |
| Maceration | Simple, low cost, no specialized equipment needed. | Low efficiency, time-consuming, large solvent volume. | Ethanol, Methanol, Water. |
| Soxhlet Extraction | More efficient than maceration. | Can degrade thermolabile compounds due to prolonged heating. | Hexane, Chloroform, Ethyl Acetate, Methanol. |
| Ultrasound-Assisted Extraction (UAE) | Increased efficiency, reduced extraction time and solvent consumption. | Requires specific equipment, potential for degradation with high power. | Ethanol, Methanol-water mixtures. |
| Microwave-Assisted Extraction (MAE) | Very rapid, reduced solvent use, improved yield. | Requires specialized microwave equipment. | Polar solvents. |
Section 3: Purification of Vitexin
Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques are employed for the isolation and purification of vitexin.
Protocol 3.1: Liquid-Liquid Partitioning
-
Dissolve the concentrated crude extract in hot water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane (to remove lipids), followed by ethyl acetate, and then n-butanol. Vitexin will predominantly partition into the more polar ethyl acetate and n-butanol fractions.
-
Concentrate the desired fraction (e.g., n-butanol extract) to dryness.
Protocol 3.2: Column Chromatography
-
Pack a glass column with a suitable stationary phase, such as silica gel or polyamide.
-
Dissolve the partially purified extract in a minimum amount of solvent and load it onto the column.
-
Elute the column with a mobile phase of increasing polarity. For example, a gradient of ethyl acetate and methanol can be used.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing vitexin.
-
Pool the vitexin-rich fractions and concentrate them.
Protocol 3.3: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.
-
Solvent System Selection: Choose a suitable two-phase solvent system. A commonly used system for vitexin is ethyl acetate-ethanol-water (4:1:5, v/v/v).
-
Equilibration: Thoroughly mix the two phases and allow them to separate. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.
-
HSCCC Operation: Pump the stationary phase into the column. Once the column is filled, rotate it at the desired speed. Then, pump the mobile phase through the column.
-
Sample Injection: Dissolve the extract in a mixture of the two phases and inject it into the system.
-
Fraction Collection: Collect the eluent in fractions and analyze them by HPLC to identify and pool the pure vitexin fractions.
Protocol 3.4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of vitexin.
-
Column and Mobile Phase: Use a C18 column. The mobile phase can be an isocratic or gradient mixture of solvents like methanol and water, often with a small amount of acid (e.g., 0.05% acetic acid or phosphoric acid) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified vitexin fraction in the mobile phase and filter it through a 0.45 µm membrane filter.
-
Chromatography: Inject the sample onto the Prep-HPLC system and run the separation.
-
Fraction Collection: Collect the peak corresponding to vitexin based on the retention time of a vitexin standard.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure vitexin.
Table 2: Purification of Vitexin from Trollius chinensis Bunge using HSCCC
| Parameter | Value |
| Starting Material | 100 mg of ethyl acetate extract |
| Solvent System | Ethyl acetate-ethanol-water (4:1:5, v/v/v) |
| Yield of Vitexin | 2.1 mg |
| Purity of Vitexin | 96.0% |
Section 4: Characterization and Quantification
The identity and purity of the isolated vitexin should be confirmed using spectroscopic and chromatographic methods.
Protocol 4.1: High-Performance Thin Layer Chromatography (HPTLC)
-
Stationary Phase: Use pre-coated silica gel 60F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and acetic acid (e.g., 8:1:1 v/v/v) is suitable.
-
Sample Application: Apply the isolated compound and a vitexin standard to the plate.
-
Development: Develop the plate in a chromatographic chamber.
-
Detection: Visualize the spots under UV light and compare the Rf value of the isolated compound with the standard.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.5% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Detection: UV detector set at a wavelength where vitexin has maximum absorbance (e.g., 340 nm or 354 nm).
-
Quantification: Create a calibration curve using a series of known concentrations of a vitexin standard to determine the concentration and purity of the isolated compound.
Protocol 4.3: Spectroscopic Characterization
-
Mass Spectrometry (MS): To determine the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of vitexin.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
UV-Visible Spectroscopy: To determine the absorption maxima, which are characteristic of flavonoids.
Section 5: Visual Workflows
Diagram 1: General Workflow for Vitexin Isolation and Purification
Caption: A general workflow for the isolation and purification of vitexin from plant material.
Diagram 2: High-Speed Counter-Current Chromatography (HSCCC) Process
Caption: The process flow for purifying vitexin using High-Speed Counter-Current Chromatography.
References
Application Notes and Protocols for the Structural Elucidaion of Vitexin via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Vitexin, a naturally occurring flavonoid glycoside. The protocols outlined below are foundational for confirming the identity and purity of Vitexin isolates, a critical step in natural product drug discovery and development.
Introduction to Vitexin and the Role of NMR
Vitexin, an apigenin-8-C-glucoside, is a C-glycosylflavone found in various medicinal plants and has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Unambiguous structural confirmation is paramount for advancing research and clinical applications. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[2][3][4]
Data Presentation: NMR Spectral Data for Vitexin
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Vitexin, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
Table 1: ¹H NMR Spectral Data of Vitexin in DMSO-d₆
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 6.77 | s | |
| 6 | 6.28 | s | |
| 2' | 7.95 | d | 8.8 |
| 3' | 6.91 | d | 8.8 |
| 5' | 6.91 | d | 8.8 |
| 6' | 7.95 | d | 8.8 |
| 1'' | 4.71 | d | 9.9 |
| 5-OH | 13.18 | s |
Note: The signals for the sugar protons typically appear between δ 3.19 and 3.98 ppm. Data compiled from multiple sources.[5]
Table 2: ¹³C NMR Spectral Data of Vitexin in DMSO-d₆
| Atom No. | Chemical Shift (δ) ppm |
| 2 | 164.3 |
| 3 | 102.8 |
| 4 | 182.4 |
| 5 | 161.5 |
| 6 | 98.7 |
| 7 | 163.6 |
| 8 | 104.8 |
| 9 | 156.4 |
| 10 | 104.8 |
| 1' | 121.6 |
| 2' | 128.9 |
| 3' | 116.3 |
| 4' | 161.2 |
| 5' | 116.3 |
| 6' | 128.9 |
| 1'' | 73.6 |
| 2'' | 71.1 |
| 3'' | 79.1 |
| 4'' | 70.8 |
| 5'' | 82.3 |
| 6'' | 61.7 |
Note: Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of Vitexin are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration available.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the isolated Vitexin is of high purity, as impurities will complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity: Weigh approximately 5-10 mg of purified Vitexin.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for flavonoids due to its excellent solubilizing properties.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 3: 2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity between atoms in the Vitexin molecule.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY or DQF-COSY for higher resolution.
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC with gradient selection.
-
Spectral Width: ~16 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is key for connecting different structural fragments.
-
Pulse Program: Standard HMBC with gradient selection.
-
Spectral Width: ~16 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
-
Data Processing for 2D Spectra:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum in both dimensions.
-
Analyze the cross-peaks to establish correlations.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of Vitexin using NMR spectroscopy.
References
Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Vitexin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Understanding the in vivo metabolic fate of vitexin is crucial for its development as a therapeutic agent. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the identification and quantification of vitexin and its metabolites in biological matrices.[4][5] These application notes provide a detailed overview of the methodologies and protocols for the comprehensive MS analysis of vitexin and its metabolites.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of vitexin in biological samples from various studies, providing a comparative overview of method performance.
Table 1: Quantitative Analysis of Vitexin in Rat Plasma
| Parameter | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |
| Vitexin | HPLC-MS/MS | 0.5 - 2000 | 0.5 | 76.1 - 89.0 | < 11 | < 11 | |
| Vitexin & Isovitexin | LC-MS/MS | 2.00 - 2000 | 2.00 | 89.3 - 97.3 | < 14.9 | < 14.9 |
Table 2: Quantitative Analysis of Vitexin and Isovitexin in Rabbit Plasma
| Parameter | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Vitexin & Isovitexin | LC-MS/MS | 2.0 - 200.0 | 2.0 |
Experimental Protocols
Sample Preparation from Biological Matrices
A robust and reproducible sample preparation protocol is essential for accurate metabolite analysis. The following is a general protocol for the extraction of vitexin and its metabolites from plasma, urine, and feces.
Protocol 1: Protein Precipitation for Plasma Samples
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing internal standard, if used) to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.
Protocol 2: Dilution and Filtration for Urine Samples
-
Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at 13,000 rpm for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the supernatant 1:1 (v/v) with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to LC-MS analysis.
Protocol 3: Homogenization and Extraction for Feces Samples
-
Homogenization: Homogenize the fecal sample with a suitable volume of methanol.
-
Sonication: Sonicate the homogenate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the pellet twice more.
-
Combine and Evaporate: Combine the supernatants and evaporate to dryness.
-
Reconstitution and Filtration: Reconstitute the residue in the initial mobile phase and filter through a 0.22 µm filter.
Liquid Chromatography (LC) Method
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.
Column: A reversed-phase C18 column is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
Gradient Elution Program:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 35°C Injection Volume: 2-5 µL
Mass Spectrometry (MS) Method
Instrumentation: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Q-TOF mass spectrometer is recommended for metabolite identification. A triple quadrupole mass spectrometer is suitable for targeted quantification.
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
Key MS Parameters (Q-Exactive Orbitrap Example):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Spray Voltage | 3.5 kV | 3.2 kV |
| Capillary Temperature | 320°C | 320°C |
| Sheath Gas Flow Rate | 35 arbitrary units | 35 arbitrary units |
| Aux Gas Flow Rate | 10 arbitrary units | 10 arbitrary units |
| Full MS Resolution | 70,000 | 70,000 |
| MS/MS Resolution | 17,500 | 17,500 |
| Scan Range (m/z) | 100 - 1500 | 100 - 1500 |
| Collision Energy | Stepped HCD (20, 40, 60 eV) | Stepped HCD (20, 40, 60 eV) |
Data Acquisition: A full scan followed by data-dependent MS/MS (dd-MS2) acquisition is typically used for metabolite profiling and identification. For quantification, a parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) method is employed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MS analysis of vitexin and its metabolites.
Caption: Experimental workflow for vitexin metabolite analysis.
Proposed Metabolic Pathways of Vitexin
Based on the identified metabolites in rat plasma, urine, and feces, the following metabolic pathways for vitexin have been proposed.
Caption: Proposed metabolic pathways of vitexin.
Metabolite Identification
A total of 49 metabolites of vitexin were identified in rat urine, plasma, and feces after oral administration. The biotransformation reactions included glucuronidation, sulfation, deglucosylation, dehydrogenation, methylation, hydrogenation, hydroxylation, and ring cleavage. The characteristic fragmentation of the C-glycosyl flavonoid structure, often showing a neutral loss of 120 Da ([M+H-120]+), is a key diagnostic tool for identifying vitexin and its metabolites.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers involved in the MS analysis of vitexin and its metabolites. The use of high-resolution mass spectrometry coupled with advanced data processing techniques enables the detailed characterization of the metabolic profile of vitexin, which is essential for understanding its pharmacokinetic properties and mechanism of action.
References
Application Notes and Protocols: A Validated HPLC-MS/MS Method for the Quantification of Vitexin in Plasma
Introduction
Vitexin, a naturally occurring flavone C-glycoside found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. To properly evaluate its therapeutic potential, it is crucial to understand its pharmacokinetic profile. This requires a sensitive, accurate, and reliable bioanalytical method for its quantification in biological matrices.[1]
This document provides a detailed protocol for a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of vitexin in plasma. The method is suitable for pharmacokinetic studies and has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: Vitexin (reference standard, >95% purity), Internal Standard (IS), e.g., Emodin or Salicylic Acid.
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Acetic Acid (LC-MS grade), Ultrapure Water.
-
Plasma: Blank rat, rabbit, or human plasma, stored at -80°C.
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC or UPLC system. Data acquisition and processing are controlled by appropriate software.
Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of vitexin and the internal standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the vitexin stock solution with 50% methanol to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 0.5 to 2000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, ~80% of upper limit).[4]
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common, straightforward, and effective method for extracting vitexin from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Aliquot 100 µL of the plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again.
-
Transfer the final supernatant to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized conditions for the HPLC-MS/MS analysis, synthesized from established methods.
Table 1: HPLC/UPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient/Isocratic | Isocratic: 60% A, 40% B or Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Vitexin) | Q1: m/z 431.1 → Q3: m/z 311.1 |
| MRM Transition (IS) | Analyte-dependent (e.g., Emodin: m/z 269 → 225) |
| Capillary Voltage | 2.0 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow Rates | Optimized for specific instrument |
Method Validation
The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Specificity
The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of vitexin and the IS in blank plasma from at least six different sources.
Linearity and Lower Limit of Quantification (LLOQ)
The method showed excellent linearity over the tested concentration range.
Table 3: Linearity and LLOQ Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted (1/x²) linear regression |
| LLOQ | 0.5 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LQC | 1.5 | < 11% | -3.2% to 2.1% | < 15% | -3.2% to 2.1% |
| MQC | 100 | < 11% | -3.2% to 2.1% | < 15% | -3.2% to 2.1% |
| HQC | 1600 | < 11% | -3.2% to 2.1% | < 15% | -3.2% to 2.1% |
Acceptance Criteria: %RSD ≤ 15% (≤ 20% for LLOQ), %RE within ±15% (±20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were consistent and reproducible across the QC levels.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| LQC | 76.1% - 89.0% | 90% - 100% |
| MQC | 76.1% - 89.0% | 90% - 100% |
| HQC | 76.1% - 89.0% | 90% - 100% |
Acceptance Criteria: Recovery should be consistent. Matrix effect %RSD ≤ 15%.
Stability
Vitexin was found to be stable in plasma under various storage and handling conditions.
Table 6: Stability Assessment Summary
| Condition | Duration | Stability (% Bias) |
|---|---|---|
| Short-Term (Bench-Top) | 4 hours at Room Temp. | Within ±15% |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Within ±15% |
| Long-Term Storage | 30 days at -80°C | Within ±15% |
| Post-Preparative | 24 hours in Autosampler (4°C) | Within ±15% |
Application in Pharmacokinetic Studies
This validated HPLC-MS/MS method was successfully applied to determine the plasma concentration of vitexin in rats following oral administration. The sensitivity and reliability of the method allowed for the accurate characterization of vitexin's absorption, distribution, metabolism, and excretion (ADME) properties, providing crucial data for its preclinical development.
Conclusion
The HPLC-MS/MS method described herein is simple, rapid, sensitive, and specific for the quantification of vitexin in plasma. All validation parameters met the acceptance criteria of international regulatory guidelines. This robust method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of vitexin as a potential therapeutic agent.
References
- 1. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. [Determination of vitexin in plasma by HPLC-MS/MS method and its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Animal Models for In Vivo Efficacy Studies of Vitexin B-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models to investigate the in vivo efficacy of Vitexin B-1, a flavonoid with demonstrated therapeutic potential in various disease contexts. The following sections detail established experimental models, key signaling pathways, and standardized protocols to guide researchers in designing and executing robust preclinical studies.
Application Notes
This compound, a C-glycoside flavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Preclinical evaluation in relevant animal models is a critical step in the translational pathway of this compound towards clinical application. The choice of an appropriate animal model is contingent upon the specific therapeutic area and the biological question being addressed.
Cancer Models:
Xenograft models are commonly employed to assess the anti-tumor efficacy of this compound. In a notable study, Vitexin compound 1 (VB1) was shown to inhibit the growth of melanoma cells in vivo.[2] This model involves the subcutaneous implantation of human cancer cell lines into immunocompromised mice, such as nude or SCID mice. Tumor growth inhibition, apoptosis induction, and modulation of specific signaling pathways can be evaluated. For instance, oral administration of vitexin at 30 mg/kg for two weeks demonstrated a reduction in tumor growth in nasopharyngeal carcinoma xenograft models.[1]
Neurological Disorder Models:
Murine models are instrumental in evaluating the neuropharmacological effects of this compound. Chemically induced seizure models, using agents like pentylenetetrazole (PTZ) or picrotoxin, are used to assess anticonvulsant activity.[3][4] Anxiety-like behavior can be studied using tests such as the elevated plus-maze and the light-dark box test. In these models, this compound has been shown to exert dose-dependent protective effects.
Pain and Inflammation Models:
To investigate the analgesic and anti-inflammatory properties of this compound, models of postoperative pain and inflammatory pain are utilized. Mechanical hyperalgesia can be assessed using the von Frey filament test in a mouse model of postoperative pain. The anti-inflammatory effects of vitexin have been associated with the downregulation of pro-inflammatory mediators through the inhibition of pathways like p38, ERK1/2, and JNK.
Metabolic Disease Models:
Animal models of metabolic disorders, such as diabetes, are valuable for studying the effects of this compound on glucose metabolism and insulin signaling. Vitexin has been shown to restore pancreatic β-cell function and improve insulin signaling by modulating the Nrf2 and NF-κB signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies on Vitexin and its compounds.
Table 1: Anti-Cancer Efficacy of Vitexin
| Animal Model | Cancer Type | Treatment | Dose | Outcome | Reference |
| Xenograft Mouse Model | Nasopharyngeal Carcinoma | Oral administration | 30 mg/kg for 2 weeks | Reduced tumor growth, decreased p-p65 and Cyclin D1 expression | |
| Xenograft Mouse Model | Melanoma | Not specified | Not specified | Suppressed melanoma cell growth |
Table 2: Neuropharmacological Effects of Vitexin
| Animal Model | Condition | Treatment | Dose (i.p.) | Outcome | Reference |
| Murine Model | Picrotoxin-induced seizures | Single injection | 1.25, 2.5, 5 mg/kg | 16.66%, 50%, 100% protection, respectively | |
| Murine Model | PTZ-induced seizures | Single injection | 1.25, 2.5, 5 mg/kg | 16.66%, 33.33%, 100% protection, respectively | |
| Rat Model | Anxiety (Light-Dark Box Test) | Single injection | 0.75, 1.25, 2.5 mg/kg | Significant increase in time spent in the light compartment |
Table 3: Analgesic Effects of Vitexin
| Animal Model | Condition | Treatment | Dose (i.p.) | Outcome | Reference |
| Mouse Model | Postoperative Pain | Acute administration | 3-10 mg/kg | Dose-dependent relief of mechanical hyperalgesia |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
-
NF-κB Signaling Pathway: Vitexin has been shown to suppress the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It can inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Vitexin has been reported to inhibit the PI3K/Akt/mTOR pathway in cancer cells, leading to apoptosis and autophagy.
-
STAT3 Signaling Pathway: The STAT3 pathway is involved in cell proliferation, differentiation, and apoptosis. Vitexin can inhibit the STAT3 signaling pathway, which contributes to its anti-cancer effects.
-
MAPK (p38, ERK1/2, JNK) Signaling Pathway: Vitexin has been demonstrated to inhibit the phosphorylation of p38, ERK1/2, and JNK, key components of the MAPK pathway, which are involved in inflammation.
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human cancer cell line of interest (e.g., melanoma, nasopharyngeal carcinoma)
-
This compound
-
Vehicle control (e.g., sterile PBS, DMSO)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize mice and excise tumors for further analysis (e.g., weight, histology, western blotting).
-
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant activity of this compound.
Materials:
-
Mice (e.g., Swiss Webster, 25-30 g)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle control (e.g., saline with 1% DMSO)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Treatment Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1.25, 2.5, 5 mg/kg).
-
-
Seizure Induction:
-
30 minutes after this compound administration, inject PTZ (e.g., 90 mg/kg, i.p.).
-
-
Observation:
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes for the occurrence of tonic-clonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
-
Visualizations
Caption: this compound signaling pathway modulation.
Caption: Xenograft model experimental workflow.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexin compound 1, a novel extraction from a Chinese herb, suppresses melanoma cell growth through DNA damage by increasing ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]
Application Notes and Protocols for the Extraction of Vitexin from Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction of vitexin from various medicinal plant sources using different solvent systems. The information is intended to guide researchers in selecting and optimizing extraction methods for this pharmacologically significant flavonoid.
Introduction to Vitexin and its Extraction
Vitexin, a C-glycosylflavonoid of apigenin, is a prominent bioactive compound found in a variety of medicinal plants, including Hawthorn (Crataegus spp.), Passionflower (Passiflora spp.), Chaste Tree (Vitex agnus-castus), and others. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. The efficient extraction of vitexin from its natural sources is a critical first step for its study and for the development of vitexin-based pharmaceuticals and nutraceuticals.
The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted vitexin. This document outlines common extraction techniques—maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE)—and provides a comparative analysis of different solvent systems.
Comparative Data on Vitexin Extraction
The selection of an appropriate solvent system is crucial for maximizing the yield of vitexin. The following tables summarize quantitative data from various studies, offering a comparative overview of extraction efficiencies.
Table 1: Comparison of Different Solvents on Vitexin Yield from Prosopis farcta Leaves
| Extraction Method | Solvent System | Vitexin Yield (mg/g DW) | Reference |
| Shaking | 40% Methanol with 0.5% Acetic Acid | 0.554 | [1][2] |
| Ultrasonic | 85% Ethanol | Not specified, lower than acidic methanol | [1][2] |
| Shaking | 70% Methanol | Lower than 40% acidic methanol | [1] |
| Incubation | 94% Ethanol | Not specified, lower than acidic methanol | |
| Shaking | 100% Methanol | Lower than 40% acidic methanol | |
| Shaking | 53% Acetonitrile | 0.313 |
DW: Dry Weight
Table 2: Vitexin Yield from Various Medicinal Plants Using Different Extraction Parameters
| Plant Source | Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Vitexin Yield | Reference |
| Crataegus pinnatifida leaf | Ultrasound-Assisted | 50% Ethanol with 2 mol/L HCl | 50 | 40 min | 1:20 (g/mL) | 2.603 mg/g | |
| Anredera cordifolia leaves | Stirring | NADES (betaine:1,4-butanediol, 1:3) | 55 | 90 min | 1:10 (w/w) | 200 ppm | |
| Anredera cordifolia leaves | Stirring | NADES (betaine:1,4-butanediol, 1:3) | 27 | 4 hours | 1:10 (w/w) | 46 ppm | |
| Passiflora mixta | Aqueous Infusion | Water | Not specified | Not specified | Not specified | 4.58 mg/g dry extract | |
| Passiflora tripartita var. mollissima | Aqueous Infusion | Water | Not specified | Not specified | Not specified | 2.49 mg/g dry extract | |
| Vitex agnus-castus fruits | Methanolic Extraction | Methanol | Not specified | Not specified | Not specified | 0.342% | |
| Vitex agnus-castus leaves | Methanolic Extraction | Methanol | Not specified | Not specified | Not specified | 0.252% |
NADES: Natural Deep Eutectic Solvent
Experimental Protocols
The following are generalized protocols for the extraction of vitexin. Researchers should optimize these parameters based on the specific plant material and desired scale.
Maceration Protocol
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a specified period.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., 70% ethanol, 80% methanol)
-
Erlenmeyer flask or sealed container
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh the desired amount of dried and powdered plant material.
-
Solvent Addition: Place the plant material in a suitable container and add the solvent at a specified solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).
-
Extraction: Seal the container and allow it to stand at room temperature for a period of 24 to 72 hours. Agitation using a shaker or magnetic stirrer can enhance extraction efficiency.
-
Filtration: Separate the extract from the solid plant residue by filtration.
-
Repeat Extraction (Optional): The plant residue can be re-macerated with fresh solvent to maximize the yield.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers high efficiency but may not be suitable for thermolabile compounds.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Heating mantle
-
Thimble
-
Selected solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the dried and powdered plant material into a thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extractor and the solvent in the round-bottom flask.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble. The extractor will fill with the solvent until the siphon arm initiates an exchange, returning the extract to the flask. This cycle is repeated for several hours (typically 6-24 hours).
-
Concentration: After the extraction is complete, cool the apparatus and collect the extract from the flask. Concentrate the solvent using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to accelerate the extraction process, often resulting in higher yields and shorter extraction times.
Materials:
-
Dried and powdered plant material
-
Selected solvent
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix the dried and powdered plant material with the selected solvent in a beaker or flask at a specified solid-to-liquid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for a predetermined time (e.g., 20-60 minutes) and at a specific frequency and power. The temperature of the system should be monitored and controlled.
-
Filtration: After sonication, filter the mixture to separate the extract from the plant residue.
-
Repeat Extraction (Optional): For exhaustive extraction, the residue can be subjected to one or more additional cycles of UAE with fresh solvent.
-
Concentration: Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude vitexin extract.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for vitexin extraction and a key signaling pathway modulated by vitexin.
Caption: Comparative workflow of Maceration, Soxhlet, and Ultrasound-Assisted Extraction for vitexin.
Caption: Vitexin's modulation of key signaling pathways involved in cell processes.
Conclusion
The extraction of vitexin from medicinal plants is a multifaceted process where the choice of methodology and solvent system dictates the efficiency and yield. For general purposes, ultrasound-assisted extraction with an aqueous ethanol or methanol solution often provides a good balance of yield, efficiency, and reduced extraction time. However, for specific applications, other methods like maceration or Soxhlet extraction may be more suitable. The provided protocols and data serve as a foundational guide for researchers to develop and optimize their vitexin extraction procedures for drug discovery and development endeavors. Further purification of the crude extract is typically required to isolate pure vitexin, which can be achieved through chromatographic techniques.
References
Application Notes and Protocols for the Purification of Vitexin Using Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a C-glycosylflavonoid derived from various medicinal plants, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] The isolation and purification of Vitexin are critical steps for its preclinical and clinical evaluation. This document provides detailed application notes and protocols for the purification of Vitexin using various column chromatography techniques, including macroporous resin chromatography, silica gel column chromatography, and high-speed counter-current chromatography (HSCCC).
Data Presentation
The following tables summarize the quantitative data associated with different Vitexin purification techniques.
Table 1: Macroporous Resin Chromatography Performance for Vitexin Purification
| Resin Type | Initial Vitexin Content (%) | Final Vitexin Content (%) | Fold Increase | Recovery Yield (%) | Reference |
| ADS-5 | 0.86 | 3.50 | 4.07 | 65.03 | [2] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Performance for Vitexin Purification
| Solvent System | Sample Size (mg) | Vitexin Obtained (mg) | Purity (%) | Recovery | Reference |
| Ethyl acetate-ethanol-water (4:1:5, v/v/v) | 100 (ethyl acetate extract) | 2.1 | 96.0 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Purification of Vitexin using Macroporous Resin Column Chromatography
This protocol describes the enrichment and purification of Vitexin from a crude plant extract using macroporous resin column chromatography.
1. Materials and Equipment:
-
Crude Vitexin extract
-
Macroporous adsorbent resin (e.g., ADS-5)[2]
-
Glass column
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
-
Ethanol (various concentrations)
-
Deionized water
-
pH meter
2. Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.
-
Wash the resin thoroughly with deionized water until the effluent is clear and neutral.
3. Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the glass column and allow it to settle, ensuring a uniformly packed bed.
-
Wash the packed column with 2-3 bed volumes (BV) of deionized water to equilibrate.
4. Sample Loading:
-
Dissolve the crude Vitexin extract in an appropriate solvent to a concentration of approximately 0.22 mg/mL.[2]
-
Adjust the pH of the sample solution to 4.
-
Load the sample solution onto the column at a flow rate of 1 mL/min. The recommended processing volume is 3 BV.
5. Washing:
-
After loading, wash the column with deionized water to remove unbound impurities.
6. Elution:
-
Elute the adsorbed Vitexin from the resin using a 40:60 (v/v) ethanol-water solution as the eluent.
-
Maintain a flow rate of 1 mL/min and collect a total of 5 BV of eluate.
-
Collect fractions using a fraction collector.
7. Analysis and Pooling:
-
Monitor the fractions for the presence of Vitexin using a suitable analytical method (e.g., HPLC, TLC).
-
Pool the fractions containing high-purity Vitexin.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified Vitexin.
Experimental Workflow for Macroporous Resin Chromatography
Caption: Workflow for Vitexin purification using macroporous resin chromatography.
Protocol 2: Purification of Vitexin using Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of Vitexin using silica gel column chromatography. The specific solvent system may require optimization based on the complexity of the crude extract.
1. Materials and Equipment:
-
Crude Vitexin extract (pre-fractionated if necessary)
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents (e.g., chloroform, methanol, ethyl acetate, hexanes)
-
Fraction collector
-
Rotary evaporator
-
TLC plates and developing chamber
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or chloroform).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Begin elution with the initial, least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of methanol in chloroform). A common gradient is to start with 100% chloroform and gradually increase the methanol concentration.
-
Collect fractions continuously using a fraction collector.
5. Monitoring and Collection:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that show a pure spot corresponding to Vitexin.
6. Concentration:
-
Concentrate the pooled fractions using a rotary evaporator to yield purified Vitexin.
Experimental Workflow for Silica Gel Column Chromatography
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UV-Vis Spectroscopic Characterization of Vitexin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin, an apigenin-8-C-glucoside, is a significant flavonoid found in a variety of medicinal and edible plants, including hawthorn, passionflower, and bamboo leaves.[1][2] It exhibits a wide range of pharmacological properties, such as antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, accessible, and robust analytical technique for the qualitative and quantitative characterization of flavonoids like vitexin.[3] This document provides detailed application notes and experimental protocols for the analysis of vitexin using UV-Vis spectroscopy.
Application Notes
Principle of UV-Vis Spectroscopy for Flavonoids
Flavonoids, including vitexin, possess conjugated aromatic systems that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[4] The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands:
-
Band I: Represents the absorption of the B-ring cinnamoyl system, typically observed in the 300–400 nm region.
-
Band II: Arises from the A-ring benzoyl system and is usually found in the 240–285 nm region.
The specific positions and intensities of these absorption maxima (λmax) are characteristic of the flavonoid's structure and can be influenced by the solvent system used.
Spectral Characteristics of Vitexin
Vitexin, as an apigenin C-glycoside, displays a characteristic UV-Vis spectrum that can be used for its identification. The reported absorption maxima for vitexin vary depending on the solvent, which can cause shifts in the spectral peaks. For qualitative identification, the full spectrum of a sample is typically compared to that of a vitexin standard.
Qualitative and Quantitative Analysis
UV-Vis spectroscopy serves as a straightforward method for both the qualitative identification and quantitative determination of vitexin.
-
Qualitative Analysis: Involves scanning the sample across a range of wavelengths (e.g., 200-800 nm) to obtain its absorption spectrum. The resulting spectrum, with its characteristic peaks, can be compared to a reference standard of vitexin for identification.
-
Quantitative Analysis: This is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (λmax). The concentration of vitexin in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Data Presentation
Table 1: Reported UV-Vis Absorption Maxima (λmax) of Vitexin in Various Solvents
| λmax (nm) | Solvent System | Reference(s) |
| 340 nm | Methanol:Water (1:1, v/v) | |
| 340 nm | Acidified NaCl (pH 1.5) | |
| 335 nm, 271 nm | Not specified | |
| 350 nm, 254 nm, 280 nm | Not specified | |
| 215 nm, 270 nm, 332 nm | Not specified | |
| 336-338 nm | Not specified |
Table 2: Summary of a Protocol for Quantitative Analysis of Vitexin
| Parameter | Description | Reference(s) |
| Instrumentation | UV-Vis Spectrophotometer | |
| Solvent | Methanol:Water (1:1, v/v) | |
| Stock Solution | 100 µg/mL of vitexin in the specified solvent | |
| Standard Solutions | 5, 10, 15, 20, 25, 30, 35, 40, and 50 µg/mL | |
| Wavelength (λmax) | 340 nm | |
| Analysis | Generation of a standard calibration curve (Absorbance vs. Concentration) |
Experimental Protocols
Protocol 1: Qualitative Analysis of Vitexin by UV-Vis Spectroscopy
Objective: To identify the presence of vitexin in a sample by obtaining its UV-Vis absorption spectrum.
Materials and Reagents:
-
Vitexin standard (purity > 99%)
-
Methanol (HPLC or spectroscopic grade)
-
Deionized water
-
Sample containing unknown amount of vitexin
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) solution of methanol and deionized water.
-
Standard Preparation: Accurately weigh and dissolve a small amount of vitexin standard in the methanol:water solvent to prepare a stock solution of 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the methanol:water solvent to achieve a concentration expected to be within the linear range of the instrument. If the sample is a plant extract, it may require prior extraction and filtration.
-
Blank Measurement: Fill a quartz cuvette with the methanol:water solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Standard Spectrum: Rinse the cuvette with the vitexin standard solution and then fill it. Scan the standard solution from 200-500 nm and record the absorption spectrum. Identify the λmax.
-
Sample Spectrum: Rinse the cuvette with the sample solution and then fill it. Scan the sample solution over the same wavelength range.
-
Data Analysis: Overlay the spectrum of the sample with that of the vitexin standard. A match in the spectral shape and λmax values indicates the presence of vitexin.
Caption: Workflow for Qualitative Analysis of Vitexin.
Protocol 2: Quantitative Analysis of Vitexin using a Calibration Curve
Objective: To determine the concentration of vitexin in a sample using a standard calibration curve.
Materials and Reagents:
-
Same as Protocol 1.
Instrumentation:
-
Same as Protocol 1.
Procedure:
-
Stock Solution Preparation: Prepare a 100 µg/mL stock solution of vitexin standard in methanol:water (1:1, v/v).
-
Standard Curve Preparation: From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by serial dilution.
-
Sample Preparation: Prepare the sample solution as described in Protocol 1, ensuring the final concentration is expected to fall within the range of the standard curve.
-
Wavelength Selection: From the qualitative scan (Protocol 1), determine the λmax of vitexin (typically around 340 nm). Set the spectrophotometer to measure absorbance at this single wavelength.
-
Measurement:
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Measure the absorbance of the sample solution.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Use the equation to calculate the concentration of vitexin in the sample solution based on its measured absorbance.
-
Caption: Workflow for Quantitative Analysis of Vitexin.
Protocol 3: Determination of Total Flavonoid Content using Aluminum Chloride Colorimetric Method
Objective: To determine the total flavonoid content in a sample, expressed as vitexin equivalents. This method is useful for screening extracts when vitexin is a major component.
Materials and Reagents:
-
Vitexin standard
-
Sample extract
-
Methanol (95%)
-
10% Aluminum chloride (AlCl₃) solution
-
1 M Potassium acetate (CH₃COOK) solution
-
Deionized water
Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical balance, volumetric flasks, pipettes
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of vitexin standard and the sample extract in methanol.
-
Reaction Mixture:
-
In separate test tubes, pipette 1 mL of the standard or sample solution.
-
Add 3 mL of methanol.
-
Add 0.2 mL of 10% AlCl₃ solution.
-
Add 0.2 mL of 1 M potassium acetate solution.
-
Add deionized water to make up the final volume to 10 mL.
-
-
Incubation: Mix the solutions well and allow them to stand at room temperature for 30 minutes for the complexation reaction to complete.
-
Measurement:
-
Prepare a blank solution containing all reagents except the standard/sample.
-
Measure the absorbance of the yellow-colored complex at the wavelength of maximum absorption (which should be determined by scanning, typically around 415-431 nm for the flavonoid-aluminum complex).
-
-
Calculation:
-
Create a calibration curve using different concentrations of vitexin standard.
-
Calculate the total flavonoid content of the sample, expressed as mg of vitexin equivalents per gram of extract (mg VE/g).
-
Caption: Workflow for Total Flavonoid Content Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Absorption, metabolism, and bioactivity of vitexin: recent advances in understanding the efficacy of an important nutraceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Cell Viability and Apoptosis Assays in Vitexin B-1 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Vitexin B-1 on cell viability and apoptosis. The methodologies are tailored for researchers investigating the therapeutic potential of this natural compound.
Overview of this compound
This compound, a purified neolignan compound, has demonstrated significant anti-neoplastic properties in various cancer cell lines.[1][2] It is crucial to accurately determine its impact on cell viability and its mechanisms of inducing programmed cell death (apoptosis) to evaluate its potential as a therapeutic agent. Standardized assays are essential for generating reproducible and comparable data.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effects of this compound. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines.
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) | Reference |
| HO8910 (Ovarian Cancer) | 2.5 | 72 | 61.5 | Not Specified | [1] |
| 5 | 72 | 27.3 | [1] | ||
| 10 | 72 | 13.7 | [1] | ||
| 20 | 72 | 3.5 | |||
| 20 | 24 | 64.8 | |||
| 20 | 48 | 9.9 | |||
| SKOV3 (Ovarian Cancer) | 2.5 | 72 | 73.1 | Not Specified | |
| 5 | 72 | 60.5 | |||
| 10 | 72 | 39.1 | |||
| 20 | 72 | 34.1 | |||
| 20 | 24 | 61.0 | |||
| 20 | 48 | 39.0 | |||
| MCF-7 (Breast Cancer) | Not Specified | 72 | Not Specified | 3.2 | |
| ZR-75-1 (Breast Cancer) | Not Specified | 72 | Not Specified | 2.1 | |
| MDA-MB-231 (Breast Cancer) | Not Specified | 72 | Not Specified | 1.8 | |
| COC1 (Ovarian Cancer) | Not Specified | 72 | Not Specified | 0.39 |
Apoptosis Assays
Apoptosis assays are critical for elucidating the mechanism of this compound-induced cell death. Key assays include Annexin V/PI staining, caspase activity assays, and TUNEL assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation:
Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cells.
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| HO8910 | 2.5 | 24 | 4.91 | |
| 5 | 24 | 5.28 | ||
| 10 | 24 | 15.87 | ||
| 20 | 24 | 31.46 | ||
| SKOV3 | 2.5 | 24 | 5.0 | |
| 5 | 24 | 9.0 | ||
| 10 | 24 | 19.85 | ||
| 20 | 24 | 30.6 | ||
| MDA-MB-231 | 4-6 µg/mL | 48 | up to 43 |
Caspase Activity Assay
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase. Assays for caspase activity typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.
Experimental Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control. Western blotting for cleaved caspase-3 can also be performed to confirm activation.
Data Presentation:
Table 3: Effect of this compound on Apoptotic Protein Expression.
| Cell Line | Treatment | Effect | Reference |
| HO8910 & SKOV3 | This compound | Upregulation of cleaved-caspase3 | |
| MDA-MB-231 | This compound | Activation of caspase-3 and caspase-9 | |
| Down-regulation of Bcl-2 | |||
| Up-regulation of Bax |
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying this compound-induced apoptosis is crucial. This involves investigating key signaling pathways.
Experimental Workflow for Signaling Pathway Analysis:
Caption: Experimental workflow for investigating this compound's effect on apoptotic signaling pathways.
Key Signaling Pathways Implicated in this compound Induced Apoptosis:
Research suggests that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Note on Signaling Pathways: While the intrinsic apoptotic pathway is a key mechanism, further research may elucidate the involvement of other pathways, such as the Akt/mTOR and JAK/STAT pathways, which have been associated with the broader class of vitexins.
Conclusion
The protocols and data presented provide a framework for the systematic evaluation of this compound as a potential anti-cancer agent. Consistent application of these methodologies will facilitate the generation of robust and comparable data, accelerating the drug development process. It is important to note that while "Vitexin" and "purified Vitexin compound 1 (VB1)" are often used in the literature, researchers should ensure the precise identity and purity of the compound being investigated to ensure the accuracy of their findings.
References
Application Notes and Protocols for In Vivo Experimental Design: Vitexin B-1 Neuroprotection Studies
Introduction
Vitexin, an apigenin flavonoid glycoside found in various medicinal plants, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective effects.[1][2] Emerging in vitro and in vivo studies suggest that Vitexin and its derivatives, such as Vitexin B-1, can mitigate neuronal damage in various models of neurological disorders by counteracting oxidative stress, neuroinflammation, and apoptosis.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to design robust in vivo experiments to evaluate the neuroprotective potential of this compound. The protocols outlined below are based on established methodologies from peer-reviewed literature.
1. Recommended Animal Models for Neuroprotection Studies
The choice of animal model is critical and should align with the specific neurodegenerative or injury condition being studied. Common models for assessing neuroprotection include:
-
Cerebral Ischemia/Reperfusion (I/R) Injury: This model mimics the pathology of ischemic stroke. A common method is the middle cerebral artery occlusion (MCAO) model in rats or mice.
-
Parkinson's Disease (PD) Model: Chemically induced models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice or 6-hydroxydopamine (6-OHDA) in rats are widely used to replicate the dopaminergic neuron degeneration seen in PD.
-
Hypoxia-Ischemia (HI) Brain Injury: This model is particularly relevant for neonatal encephalopathy. It typically involves unilateral common carotid artery ligation followed by exposure to a hypoxic environment.
-
Chemically-Induced Seizures: Proconvulsant agents like pilocarpine or pentylenetetrazol (PTZ) are used to induce status epilepticus, leading to neuronal damage.
-
Drug-Induced Neurotoxicity: Anesthetic agents like isoflurane or neurotoxins such as lead can be used to induce cognitive impairment and neuronal apoptosis.
2. Data Presentation: Summary of In Vivo Studies
Quantitative data from various in vivo studies investigating the neuroprotective effects of vitexin are summarized below for easy comparison.
Table 1: Vitexin Dosage and Administration in Various Neuroprotection Models
| Animal Model | Species | Vitexin Dosage | Administration Route | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | Mice | 50 mg/kg | Not specified | Prevented bradykinesia, activated PI3K/Akt pathway, suppressed Bax/Bcl-2 ratio and caspase-3 activity. | |
| Cerebral I/R Injury | Rats | Not specified | Administration of VB-1 | Reduced cerebral injury, reversed NOX4 and miR-92b expression. | |
| Hypoxia-Ischemia | Rat Pups | 45 mg/kg | i.p. | Reduced brain edema, infarct volume, and neuronal cell death. | |
| Hypoxia-Ischemia | Newborn Mice | 30 and 60 mg/kg | Pre-treatment | Attenuated infarct volume, protected against cell atrophy, improved neurofunctional recovery. | |
| Pilocarpine-Induced Seizures | Adult Rats | 10 mg/kg | Not specified | Increased seizure latency, increased SOD, catalase, and GSH levels. | |
| PTZ-Induced Seizures | Mice | 1.25, 2.5, 5 mg/kg | i.p. | Dose-dependently protected against seizures. 100% protection at 5 mg/kg. | |
| Picrotoxin-Induced Seizures | Mice | 1.25, 2.5, 5 mg/kg | i.p. | Dose-dependently protected against seizures. 100% protection at 5 mg/kg. | |
| Isoflurane-Induced Memory Impairment | Rats | 3, 10 mg/kg | Not specified | Reversed escape latency in Morris water maze test. | |
| Streptozotocin-Induced Diabetes | Rats | 1 mg/kg | Not specified | Lowered TBARS, improved learning and memory in Morris water maze. | |
| Lead-Induced Neurotoxicity | Wistar Rats | 50 mg/kg | Oral gavage | Pre-treatment before lead acetate administration. |
3. Experimental Protocols
3.1. General Experimental Workflow
A typical in vivo study involves animal acclimatization, induction of the neurological injury/disease model, treatment with this compound, behavioral assessments, and finally, sample collection for biochemical and histological analysis.
3.2. Protocol: MPTP-Induced Parkinson's Disease Model in Mice
This protocol is adapted from studies evaluating the neuroprotective effects of flavonoids in PD models.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Control: Vehicle (e.g., saline) administration.
-
MPTP: MPTP-HCl (e.g., 30 mg/kg, i.p.) for 5 consecutive days.
-
This compound + MPTP: this compound (e.g., 50 mg/kg, p.o.) administered 1 hour before each MPTP injection.
-
This compound only: this compound administration without MPTP.
-
-
Procedure:
-
Administer this compound or vehicle orally.
-
One hour later, administer MPTP-HCl or saline intraperitoneally.
-
Repeat for 5 consecutive days.
-
-
Behavioral Testing (7 days after last MPTP injection):
-
Pole Test: To assess bradykinesia. Measure the time taken for the mouse to turn downwards and descend a vertical pole.
-
Traction Test: To assess motor coordination. Measure the time the mouse can hang onto a suspended wire.
-
-
Tissue Collection: At the end of the behavioral tests, euthanize mice and collect brain tissues. The substantia nigra and striatum are dissected for further analysis.
3.3. Protocol: Cerebral Ischemia/Reperfusion (I/R) Model in Rats
This protocol describes the MCAO model to induce focal cerebral ischemia.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Sham: Surgical procedure without occluding the artery.
-
I/R Model: 2 hours of cerebral ischemia followed by 24 hours of reperfusion.
-
This compound + I/R: Administration of this compound at the onset of reperfusion.
-
-
Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the filament to allow reperfusion.
-
-
Neurological Deficit Scoring: Evaluate neurological function 24 hours after reperfusion using a 0-4 or 0-5 point scale.
-
Infarct Volume Measurement:
-
Euthanize the rat and remove the brain.
-
Slice the brain into coronal sections (2 mm thick).
-
Stain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted area will stain red, while the infarcted area remains white.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
3.4. Behavioral Assessment Protocols
-
Morris Water Maze (MWM): To assess spatial learning and memory. The test involves training mice to find a hidden platform in a pool of opaque water, using spatial cues. Key parameters are escape latency and time spent in the target quadrant during a probe trial.
-
Open Field Test: To evaluate general locomotor activity and anxiety-like behavior. Parameters include total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Elevated Plus Maze (EPM): A widely used test to assess anxiety. The maze has two open and two closed arms. The time spent in the open arms is used as an index of anxiety.
3.5. Biochemical and Histological Assays
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) as indicators of lipid peroxidation. Assay the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Apoptosis Markers:
-
Western Blot: Determine the protein expression ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic). Measure the levels of cleaved caspase-3, the active form of a key executioner caspase.
-
TUNEL Staining: Histological method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Histology:
-
Nissl Staining (Cresyl Violet): To visualize neuronal cell bodies and assess neuronal loss in specific brain regions (e.g., hippocampus, substantia nigra).
-
Immunohistochemistry (IHC): Use specific antibodies to detect markers like NeuN for mature neurons or tyrosine hydroxylase (TH) for dopaminergic neurons.
-
4. Signaling Pathway Visualization
This compound exerts its neuroprotective effects by modulating several key signaling pathways.
4.1. PI3K/Akt Signaling Pathway
Vitexin has been shown to protect dopaminergic neurons by activating the pro-survival PI3K/Akt pathway. This activation leads to the inhibition of apoptosis by modulating the expression of Bcl-2 family proteins and caspase-3.
4.2. Nrf2/HO-1 Antioxidant Pathway
Vitexin can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which helps to mitigate oxidative stress-induced neuronal damage.
4.3. miR-92b/NOX4 Pathway in Cerebral I/R Injury
Recent studies show this compound protects against cerebral I/R injury by modulating the miR-92b/NOX4 pathway, thereby reducing oxidative injury.
References
- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of vitexin: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for the Formulation of Vitexin for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavonoid glycoside (apigenin-8-C-glucoside), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2][3][4][5] However, its progression into extensive preclinical and clinical evaluation is hampered by its poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and protocols for the formulation of vitexin to enhance its suitability for preclinical research, focusing on improving solubility, stability, and bioavailability. This note primarily focuses on Vitexin, as literature specifically detailing "Vitexin B-1" is scarce; "Vitexin compound B-1" has been mentioned in the context of neuroprotection, but comprehensive formulation data for this specific derivative is not widely available.
Physicochemical Properties of Vitexin
A thorough understanding of Vitexin's physicochemical properties is crucial for developing effective formulations.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₀O₁₀ | |
| Molecular Weight | 432.38 g/mol | |
| Melting Point | 256-257 °C | |
| Solubility | - Water: Poorly soluble- DMSO: ~16.6 mg/mL- Dimethyl formamide: ~14.3 mg/mL | |
| Appearance | Light yellow powder |
Formulation Strategies to Enhance Bioavailability
Several strategies can be employed to overcome the biopharmaceutical challenges associated with Vitexin. Below are protocols for two common and effective approaches: nanoparticle formulation and the preparation of an inclusion complex with β-cyclodextrin.
Protocol 1: Preparation of Vitexin-Loaded Chitosan Nanoparticles
This protocol utilizes an oil-in-water emulsion followed by ionic gelation to encapsulate Vitexin within chitosan nanoparticles, which can improve its aqueous dispersibility and potentially enhance its absorption.
Materials:
-
Vitexin
-
Chitosan (low molecular weight)
-
Acetic acid
-
Soybean oil
-
Tween 80
-
Pentasodium triphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
Procedure:
-
Preparation of Chitosan Solution: Dissolve 1% (w/v) chitosan in a 1% (v/v) aqueous acetic acid solution with continuous stirring until fully dissolved.
-
Preparation of the Organic Phase: Dissolve a specific amount of Vitexin in soybean oil. The concentration will depend on the desired loading capacity.
-
Emulsification: Add the organic phase to the chitosan solution containing 1% (w/v) Tween 80. Homogenize the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to form an oil-in-water emulsion.
-
Ionic Gelation: While stirring the emulsion, add a solution of TPP (e.g., 1 mg/mL in deionized water) dropwise. The chitosan will undergo ionic gelation, entrapping the oil droplets containing Vitexin.
-
Nanoparticle Recovery: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unentrapped Vitexin and excess reagents.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a stable powder.
Quantitative Parameters for Chitosan Nanoparticles:
| Parameter | Typical Value Range | References |
| Particle Size | 50 - 250 nm | |
| Encapsulation Efficiency | 16.6 - 58.2% | |
| Loading Capacity | 2.8 - 21.0% | |
| Zeta Potential | -6.2 to -13.8 mV |
Protocol 2: Preparation of Vitexin/β-Cyclodextrin Inclusion Complex
This method enhances the aqueous solubility of Vitexin by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Vitexin
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolution: Dissolve β-cyclodextrin in deionized water with gentle heating and stirring. A molar ratio of 1:1 (Vitexin:β-CD) is a common starting point.
-
Addition of Vitexin: Dissolve Vitexin in a minimal amount of ethanol and add this solution dropwise to the aqueous β-cyclodextrin solution under continuous stirring.
-
Complexation: Stir the mixture at a constant temperature (e.g., 40-50°C) for several hours (e.g., 4-6 hours) to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the Vitexin/β-CD inclusion complex.
Preclinical Evaluation Protocols
In Vitro Cell-Based Assays
Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of the formulated Vitexin (e.g., nanoparticle suspension or inclusion complex) in a suitable solvent such as DMSO or sterile deionized water. Store at -20°C.
-
Working Solutions: Dilute the stock solution with cell culture medium to the desired final concentrations for treating the cells.
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Vitexin formulation for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Quantitative Data from In Vitro Studies:
| Cell Line | Assay | Effective Concentration | Observed Effect | References |
| A549 (Lung Cancer) | Apoptosis Assay | 40 µM | Increased apoptosis | |
| SGC-7901 (Gastric Cancer) | Western Blot | 40 µM | Inhibition of PI3K/Akt/mTOR pathway | |
| INS-1 (Pancreatic β-cells) | MTT Assay | 20-40 µM | Protection against high glucose-induced apoptosis |
In Vivo Animal Studies (Rat Model)
Formulation for Oral Administration:
-
Suspend the formulated Vitexin (e.g., lyophilized nanoparticles or inclusion complex) in a suitable vehicle such as distilled water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.
-
Ensure the suspension is homogenous before each administration.
Pharmacokinetic Study Protocol:
-
Fast male Sprague-Dawley rats overnight before the experiment.
-
Administer the Vitexin formulation orally via gavage at a specific dose (e.g., 30 mg/kg).
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of Vitexin using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Quantitative Data from In Vivo Studies:
| Animal Model | Administration Route | Dose | Key Findings | References |
| Rats | Oral | 30 mg/kg | Absolute bioavailability of 4.91% for unformulated Vitexin | |
| Mice | Oral | 0.2, 1, 5 mg/kg | Vitexin/β-CD complex showed higher expectorant activity than free Vitexin | |
| Diabetic Mice | Oral | 10, 20, 40 mg/kg | Ameliorated sexual dysfunction and fertility impairments |
Signaling Pathways and Experimental Workflows
Vitexin's Impact on the PI3K/Akt/mTOR Signaling Pathway
Vitexin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and other diseases.
Caption: Vitexin inhibits the PI3K/Akt/mTOR signaling cascade.
Vitexin's Modulation of the NF-κB Signaling Pathway
Vitexin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
Caption: Vitexin suppresses NF-κB activation by inhibiting IKK.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines the general workflow for preparing and characterizing Vitexin-loaded nanoparticles.
Caption: Workflow for Vitexin nanoparticle preparation.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Vitexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, an apigenin flavone glycoside found in various medicinal plants and food sources, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1][2] As a C-glycoside flavonoid, vitexin exhibits a stable structure that contributes to its significant free radical scavenging capabilities.[1] These properties make vitexin a compelling candidate for the development of novel therapeutics aimed at mitigating oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3]
These application notes provide a comprehensive guide to assessing the antioxidant capacity of vitexin, with a focus on standardized in vitro assays. Detailed protocols for the most common methods—DPPH, ABTS, FRAP, and ORAC—are provided to ensure reliable and reproducible results. Furthermore, this document outlines the key signaling pathways modulated by vitexin in exerting its antioxidant effects, offering a deeper understanding of its mechanism of action. While "Vitexin B-1" is a specific form of vitexin, the following data and protocols are presented for vitexin in general, which is expected to be representative.
Data Presentation: In Vitro Antioxidant Capacity of Vitexin
The antioxidant capacity of vitexin has been evaluated using various assays. The following table summarizes quantitative data from different studies, providing a comparative overview of its efficacy.
| Assay | Compound/Extract | Concentration | Result | Reference |
| DPPH Radical Scavenging | Vitexin | 100 µg/mL | ~60% inhibition | [2] |
| Superoxide Radical Scavenging | Vitexin | 100 µg/mL | ~70% inhibition | |
| DPPH Radical Scavenging | Vitex agnus-castus leaf extract (containing 0.252% vitexin) | IC50 | 0.449 ± 0.001 mg/mL | |
| DPPH Radical Scavenging | Vitex agnus-castus fruit extract (containing 0.342% vitexin) | IC50 | 0.612 ± 0.004 mg/mL | |
| ABTS Radical Scavenging | Ethanolic extract of Vitex negundo (V1 variety) | Not specified | 91.64% inhibition | |
| ABTS Radical Scavenging | Ethanolic extract of Vitex negundo (V2 variety) | Not specified | 69.32% inhibition |
Signaling Pathways Modulated by Vitexin
Vitexin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system.
MAPK-Nrf2/ARE Signaling Pathway
Vitexin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical target of vitexin. Activation of this pathway is associated with cell survival and can contribute to the cellular defense against oxidative stress. Vitexin has been observed to upregulate the phosphorylation of PI3K and Akt, which in turn can lead to the activation of downstream antioxidant mechanisms and the inhibition of apoptotic processes induced by oxidative damage.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Vitexin
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C. The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.
-
Preparation of Vitexin and Standard Solutions: Prepare a stock solution of vitexin in methanol or ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the vitexin or standard dilutions to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of methanol/ethanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol/ethanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
Plot the percentage of inhibition against the concentration of vitexin to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore, by antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Vitexin
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Vitexin and Standard Solutions: Prepare a stock solution and serial dilutions of vitexin and the positive control in methanol or ethanol.
-
Assay:
-
Add 10 µL of the vitexin or standard dilutions to a 96-well plate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Vitexin
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Vitexin and Standard Solutions: Prepare a stock solution and serial dilutions of vitexin and the positive control.
-
Assay:
-
Add 10 µL of the vitexin or standard dilutions to a 96-well plate.
-
Add 220 µL of the FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-30 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Vitexin
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. Prepare this solution fresh before use.
-
-
Preparation of Vitexin and Standard Solutions: Prepare a stock solution and serial dilutions of vitexin and Trolox in phosphate buffer.
-
Assay:
-
Add 25 µL of vitexin, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.
Conclusion
Vitexin demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of key cellular signaling pathways. The standardized protocols provided herein offer a robust framework for the consistent and reliable assessment of vitexin's antioxidant capacity. A thorough understanding of these techniques and the underlying molecular mechanisms is crucial for advancing the research and development of vitexin as a potential therapeutic agent for oxidative stress-related pathologies. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and antioxidative effects of vitexin from Acer palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vitexin B-1 Extraction
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving common issues encountered during the extraction of Vitexin, with a specific focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern techniques for extracting Vitexin?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have demonstrated higher efficiency compared to conventional methods like maceration or Soxhlet extraction.[1] These advanced methods often result in higher yields in a shorter time and with less solvent consumption.[1] For purification from a crude extract, column chromatography using macroporous resins is a highly effective strategy.[1]
Q2: Which solvent system is optimal for extracting Vitexin?
A2: The choice of solvent is critical for achieving high extraction yields.[1][2] Vitexin's polarity suggests that a polar solvent system is most appropriate. Aqueous solutions of ethanol or methanol are commonly used, with typical starting concentrations between 50-70%. Studies have shown that a 40% methanol-water mixture, sometimes containing 0.5% acetic acid, can produce the highest yield from certain plant materials like Prosopis farcta. It appears that alcohol mixed with up to 50% water provides an excellent blend for vitexin extraction.
Q3: My Vitexin yield is consistently low. What are the potential causes?
A3: Low yield is a common issue that can stem from several factors. Key areas to investigate include the extraction method, solvent parameters, sample preparation (such as particle size), and potential degradation of the target compound. A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q4: How can I effectively purify Vitexin from a complex crude extract?
A4: A common and effective method for purifying Vitexin involves liquid-liquid partitioning followed by column chromatography. Macroporous resins (e.g., HPD-400) or Sephadex LH-20 are frequently used for chromatographic separation. A stepwise or linear gradient of ethanol in water (e.g., 10% to 70%) is typically used to elute the compounds.
Q5: Are there known stability issues with Vitexin during extraction?
A5: Yes, stability can be a concern. Like many natural flavonoids, Vitexin can be sensitive to factors such as high temperatures, pH, and light, which can lead to degradation during the extraction process. For instance, prolonged exposure to heat during methods like Soxhlet extraction can be detrimental. Additionally, Vitexin has poor water solubility, which can limit its application and recovery.
Troubleshooting Guide for Low Vitexin Yield
This guide provides a structured approach to diagnosing and solving common problems encountered during Vitexin extraction.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low Vitexin yield.
Issue 1: Inadequate Sample Preparation
Question: Could the physical state of my plant material be the cause of low yield?
Answer: Yes, absolutely. The particle size of the plant material is a critical factor.
-
Problem: If the plant material is not ground into a fine, uniform powder, the solvent cannot effectively penetrate the plant tissue to extract Vitexin. This results in a significantly lower yield.
-
Solution: Dry the plant material (e.g., at 60°C) and grind it into a fine powder, ideally between 40-60 mesh. This increases the surface area available for solvent contact and improves extraction efficiency.
Issue 2: Sub-optimal Extraction Parameters
Question: I'm using a modern extraction method (UAE/MAE) but my yield is still low. What parameters should I check?
Answer: Even with advanced methods, the parameters must be optimized. The key factors are the solid-to-liquid ratio, extraction time, and temperature.
-
Problem: An incorrect solid-to-liquid ratio can lead to either insufficient solvent to extract the compound or a very dilute extract that is difficult to concentrate. Similarly, sub-optimal extraction time or temperature can result in incomplete extraction or degradation of Vitexin.
-
Solution: Systematically optimize each parameter. A good starting point for UAE is a solid-to-liquid ratio of 1:30 g/mL and sonication for 30 minutes. For MAE, conditions like a 20.4 mL/g solvent-to-plant ratio at 65°C for 10 minutes have been found to be effective.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Rationale |
| Solid-to-Liquid Ratio | 1:30 g/mL | 1:20.4 g/mL (or 20.4 mL/g) | Ensures complete wetting of plant material and efficient mass transfer. |
| Temperature | Ambient | 65°C | Balances extraction efficiency with thermal stability of Vitexin. |
| Time | 30 minutes | 10 minutes | Sufficient time for solvent penetration and extraction without causing degradation. |
Issue 3: Improper Solvent System
Question: How do I know if I am using the correct solvent system?
Answer: The solvent's polarity, concentration, and pH are crucial for maximizing yield.
-
Problem: Using a solvent that is too polar or non-polar will result in poor solubility and extraction of Vitexin. For example, using 100% methanol or acetonitrile often results in lower yields compared to aqueous mixtures.
-
Solution: An alcohol (methanol or ethanol) mixed with water is generally most effective. A 40% methanol-water solution has been shown to be highly effective. Adding a small amount of acid (e.g., 0.5% acetic acid) can sometimes improve the yield by aiding in the hydrolysis of glycosidic bonds, although this should be tested empirically.
| Solvent System | Yield (mg/g DW from Prosopis farcta) | Reference |
| 40% Methanol (acidic) | 0.554 | |
| 85% Ethanol | ~0.498 | |
| 70% Methanol | ~0.498 | |
| 94% Ethanol | ~0.463 | |
| 100% Methanol | ~0.463 | |
| 53% Acetonitrile | 0.313 |
Issue 4: Inefficient Purification and Recovery
Question: I have a good crude extract, but I am losing a significant amount of Vitexin during purification. Why might this be happening?
Answer: Losses during column chromatography are common and can often be attributed to column overloading or an improper elution gradient.
-
Problem: Loading too much crude extract onto the chromatography column exceeds its binding capacity, leading to poor separation and loss of the target compound. An elution gradient that is too steep or too shallow can also result in poor fractionation and co-elution with impurities.
-
Solution:
-
Column Capacity: Ensure the amount of crude extract loaded does not exceed the recommended capacity of your resin.
-
Optimize Gradient: Develop a stepwise or linear elution gradient. For a macroporous resin column, you might start by washing with water to remove sugars, then elute with increasing concentrations of ethanol (e.g., 20%, 40%, 60%). Collect and analyze fractions using HPLC to identify which ones are rich in Vitexin.
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vitexin
-
Sample Preparation: Dry the plant material at 60°C and grind it into a fine powder (40-60 mesh).
-
Extraction Setup: Place 10 g of the powdered sample into a 500 mL flask. Add 300 mL of the extraction solvent (e.g., 60% ethanol in water), achieving a solid-to-liquid ratio of 1:30 g/mL.
-
Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes.
-
Recovery: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repetition: To maximize yield, re-extract the plant residue with fresh solvent and combine the supernatants.
-
Solvent Removal: Evaporate the combined supernatants under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Purification by Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Soak HPD-400 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL. Pass the solution through the column at a slow flow rate (e.g., 2 bed volumes per hour).
-
Washing: Wash the column with 3-4 bed volumes of deionized water to remove unretained impurities.
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water. For example:
-
Elute with 2 bed volumes of 20% ethanol.
-
Elute with 4 bed volumes of 40% ethanol.
-
Elute with 4 bed volumes of 60% ethanol (this fraction is likely to contain Vitexin).
-
-
Fraction Collection & Analysis: Collect the fractions separately and analyze them using HPLC to identify those rich in Vitexin.
-
Final Processing: Combine the desired fractions and remove the solvent under vacuum to obtain the purified product.
Protocol 3: Quantification by RP-HPLC
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 4.6mm × 250mm, 5µm.
-
Mobile Phase: Isocratic elution with Acetonitrile: 0.1% Orthophosphoric Acid (20:80 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of Vitexin standard (e.g., 100 µg/mL) in methanol and create a series of working standards for a calibration curve.
-
Sample Preparation: Dissolve the purified extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: Identify the Vitexin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of Vitexin using the calibration curve generated from the standards.
General Experimental Workflow
References
Stability testing of Vitexin B-1 in different solvents and pH conditions.
Welcome to the technical support center for the stability testing of Vitexin B-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and analyzing this compound in various laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in different solvents and under various pH conditions.
Q1: What is the general stability of this compound in solution?
A1: this compound, a C-glycosyl flavonoid, is generally more resistant to acidic and enzymatic hydrolysis compared to O-glycosidic flavonoids.[1] However, its stability is significantly influenced by the solvent, pH, temperature, and light exposure. Aqueous solutions of vitexin are not recommended for storage for more than one day.[2]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with solubilities of approximately 16.6 mg/mL and 14.3 mg/mL, respectively.[2] It has poor water solubility.[3] Mixtures of alcohol and water, such as 40% methanol in water, have been shown to be effective for extraction, suggesting reasonable solubility in such systems.[4]
Q3: How does pH affect the stability and solubility of this compound?
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the available literature, flavonoids can undergo degradation through oxidation, hydrolysis (especially under alkaline conditions), and photolysis. The C-glycosidic bond in vitexin is relatively stable to acid hydrolysis.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound under various stress conditions are not well-documented in publicly available literature. Identifying degradation products typically requires techniques like mass spectrometry (MS) to analyze the stressed samples. The fragmentation pattern of the parent this compound molecule in MS has been characterized, which can aid in the identification of related degradation products.
Q6: What are the recommended storage conditions for this compound stock solutions?
A6: For long-term storage, it is recommended to store this compound as a solid at -20°C. If a stock solution in an organic solvent like DMSO is prepared, it should also be stored at -20°C or -80°C to minimize degradation. Aqueous solutions should be prepared fresh and used within a day.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) in HPLC analysis | 1. Interaction with active silanols on the HPLC column.2. Inappropriate mobile phase pH.3. Column overload. | 1. Use a high-purity silica column or an end-capped column.2. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times in HPLC | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Flush the column regularly and replace it if performance degrades. |
| Precipitation of this compound in aqueous buffers | 1. Poor aqueous solubility of this compound.2. Buffer concentration or pH is not optimal for solubility. | 1. Prepare an initial stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer. The final concentration of the organic solvent should be kept low and consistent across all samples.2. Test solubility in different buffer systems and pH values before starting the stability study. |
| Unexpectedly rapid degradation of this compound | 1. Exposure to light.2. Presence of oxidizing agents in the solvent or buffer.3. High temperature.4. Alkaline pH of the solution. | 1. Protect solutions from light by using amber vials or covering them with aluminum foil.2. Use high-purity solvents and freshly prepared buffers.3. Conduct experiments at controlled room temperature or lower, if necessary.4. If possible, maintain the pH in the acidic to neutral range where flavonoids are generally more stable. |
| Appearance of ghost peaks in HPLC chromatogram | 1. Contaminants in the mobile phase or injection solvent.2. Late eluting compounds from previous injections. | 1. Use high-purity solvents and filter them before use.2. Implement a column wash step at the end of each run to elute strongly retained compounds. |
Stability Data Summary
Due to the limited availability of comprehensive quantitative stability data for this compound in peer-reviewed literature, this section provides a qualitative summary and recommendations based on existing knowledge of flavonoids. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Qualitative Stability of this compound in Different Solvents
| Solvent | Stability | Remarks |
| Methanol | Moderate | Commonly used for extraction and as an HPLC mobile phase component. Stability is expected to be better than in aqueous solutions, but long-term storage is not recommended. |
| Ethanol | Moderate | Similar to methanol, it can be used as a solvent for short-term experiments. |
| Acetonitrile | Good | Often preferred for analytical sample preparation due to its aprotic nature, which can lead to better stability for some compounds compared to protic solvents. |
| Water/Aqueous Buffers | Poor to Moderate | Stability is highly dependent on pH. Generally less stable than in organic solvents. Not recommended for storage for more than a day. |
| DMSO/DMF | Good (for stock solutions) | Suitable for preparing concentrated stock solutions for long-term storage at low temperatures (-20°C or -80°C). |
Table 2: Influence of pH on this compound Stability (Qualitative)
| pH Condition | Stability | Remarks |
| Acidic (pH < 4) | Good | The C-glycosidic bond is relatively stable to acid hydrolysis. Flavonoids are generally more stable in acidic conditions. |
| Neutral (pH ~7) | Moderate | Stability is moderate, but degradation can occur over time, especially when exposed to light and oxygen. |
| Alkaline (pH > 8) | Poor | Flavonoids are known to be unstable in alkaline solutions, which can lead to rapid degradation. |
Experimental Protocols
This section provides a general methodology for conducting stability studies of this compound.
Protocol 1: Preparation of Solutions for Stability Testing
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.
-
-
Working Solution Preparation:
-
For Solvent Stability: Dilute the stock solution with the desired solvent (e.g., methanol, ethanol, acetonitrile, or their aqueous mixtures) to the final working concentration.
-
For pH Stability: Prepare a series of buffer solutions (e.g., phosphate, citrate, borate) at the desired pH values. Dilute the stock solution with the respective buffer to the final working concentration. Ensure the final concentration of the organic co-solvent from the stock solution is low (typically <1%) and consistent across all samples.
-
-
Storage:
-
Aliquot the working solutions into amber vials to protect them from light.
-
Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
-
Protocol 2: HPLC Analysis of this compound Stability
-
HPLC System: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Monitor the absorbance at the λmax of this compound, which is around 335 nm.
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stored solution.
-
Inject the sample into the HPLC system.
-
Determine the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Diagrams
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: A flowchart illustrating the key steps in a this compound stability study.
Diagram 2: Logical Relationship for Troubleshooting HPLC Peak Tailing
Caption: A diagram showing potential causes and solutions for HPLC peak tailing.
References
Addressing matrix effects in LC-MS/MS analysis of Vitexin B-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Vitexin B-1.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact the analysis of this compound?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis. Components like phospholipids, salts, and proteins are common culprits.
Q2: Why might this compound, a C-glycosyl flavonoid, be particularly susceptible to matrix effects?
A2: this compound is a polar C-glycosyl flavonoid. Its analysis can be challenging due to the strong carbon-carbon bond between the flavonoid and the sugar moiety, which influences its fragmentation in the mass spectrometer. The polarity of this compound can cause it to co-elute with other polar endogenous compounds in biological samples, increasing the likelihood of matrix effects.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?
A3:
-
Qualitative Assessment: The post-column infusion technique is a common method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment: The post-extraction spike method is used to quantify the matrix effect. The response of this compound in a spiked blank matrix extract is compared to the response of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would have a similar retention time and ionization behavior, thus experiencing the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of the signal. If a SIL-IS is unavailable, a structural analog can be used as an alternative.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression and low recovery for this compound in plasma samples.
| Troubleshooting Steps | Explanation |
| 1. Review Sample Preparation Method | For polar compounds like this compound, protein precipitation (PP) with a solvent like acetonitrile is often highly effective. One study found that PP resulted in extraction efficiencies of 97-102% for vitexin in rabbit plasma.[1] Liquid-liquid extraction (LLE) may be inefficient for such polar analytes.[1] |
| 2. Optimize Chromatographic Separation | Adjust the mobile phase gradient to better separate this compound from early-eluting, polar matrix components. Ensure the analytical column is appropriate for flavonoid glycoside analysis. |
| 3. Sample Dilution | A simple 1:10 dilution of the sample extract with the mobile phase can often reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ). |
| 4. Check for Phospholipid Contamination | Phospholipids are a common cause of ion suppression. Consider a sample preparation method specifically designed to remove phospholipids if PP is insufficient. |
Issue 2: My results for this compound show high variability and poor reproducibility between injections.
| Troubleshooting Steps | Explanation |
| 1. Evaluate Internal Standard (IS) Performance | If using an IS, check its peak area consistency across all samples. High variability in the IS signal suggests it may not be adequately compensating for matrix effects. A stable isotope-labeled IS is the most reliable choice. |
| 2. Assess Matrix Effect Variability | Perform a matrix effect assessment using at least six different lots of the biological matrix.[1] This will determine if the variability is due to lot-to-lot differences in the matrix composition. |
| 3. Clean the Ion Source | Contamination of the mass spectrometer's ion source can lead to erratic signal response. Follow the manufacturer's instructions for cleaning the ion source. |
| 4. Check for Carryover | Inject a blank solvent after a high concentration sample to ensure there is no carryover of this compound on the injector or column, which could lead to inaccurate results in subsequent injections. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Vitexin Analysis in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Suitability for this compound | Reference |
| Protein Precipitation (PP) | 97 - 102 | 90 - 100 | Highly suitable due to the polar nature of this compound. | [1] |
| Liquid-Liquid Extraction (LLE) | Inefficient | - | Not recommended for polar flavonoid glycosides like this compound. | [1] |
| Solid-Phase Extraction (SPE) | High | Generally lower than PP | Can be effective for achieving high recovery and cleaner extracts, but may be more costly and require more method development. |
Note: Matrix effect is presented as a percentage, where 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is adapted from a validated method for the analysis of vitexin and isovitexin in rabbit plasma.
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Transfer 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Addition of Precipitation Agent: Add 200 µL of acetonitrile (containing the internal standard, if used) to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 15,000 rpm for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm nylon filter into an HPLC vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or a suitable neat solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the protein precipitation protocol. Spike the analyte and internal standard into the resulting supernatant.
-
Set C (Spiked and Extracted Matrix): Spike the analyte and internal standard into blank plasma and then perform the protein precipitation protocol.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Decision tree for selecting a sample preparation method for this compound.
References
Technical Support Center: Enhancing the Dissolution Rate of Vitexin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the dissolution rate of vitexin, a flavonoid known for its significant pharmacological activities but limited by poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of vitexin important?
A1: Vitexin has numerous therapeutic benefits, but its clinical application is restricted by low aqueous solubility and poor bioavailability.[1][2] Enhancing the dissolution rate is a critical step to improve its absorption in the gastrointestinal tract, thereby increasing its overall efficacy.[3][4][5]
Q2: What are the primary methods to improve the dissolution rate of vitexin?
A2: Several advanced techniques have been successfully employed to enhance vitexin's dissolution. These include:
-
Nanonization: Reducing particle size to the nanometer range to increase surface area.
-
Inclusion Complexes: Encapsulating vitexin within molecules like cyclodextrins.
-
Solid Dispersions: Dispersing vitexin in a hydrophilic polymer matrix.
-
Cocrystallization: Forming crystalline structures with a coformer molecule.
-
Micronization: Reducing particle size using techniques like the supercritical antisolvent (SAS) process.
Q3: What solvents are suitable for preparing a vitexin stock solution?
A3: Vitexin is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide. For in vitro assays, a concentrated stock solution is typically prepared in DMSO. However, the final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cytotoxicity.
Q4: How does pH affect the solubility of vitexin?
A4: The solubility of flavonoids like vitexin can be influenced by pH. Generally, solubility tends to increase in alkaline solutions. However, it is crucial to consider the pH stability of vitexin and the specific pH requirements of your experimental system (e.g., cell culture media is buffered to pH 7.2-7.4).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or inconsistent dissolution results. | Poor intrinsic solubility of raw vitexin powder in aqueous buffers. | 1. Employ a Solubility Enhancement Technique: Select a suitable method such as nanoparticle formulation, cyclodextrin complexation, or solid dispersion to increase the dissolution rate.2. Use an Organic Co-solvent: Prepare a concentrated stock in DMSO and then dilute it into your aqueous medium. Be mindful of the final solvent concentration. |
| Vitexin precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The final concentration of vitexin exceeds its solubility limit in the mixed solvent system. | 1. Increase the Dilution Factor: Use a larger volume of the aqueous buffer or perform serial dilutions instead of a single large dilution.2. Vortex and Sonicate: After dilution, vortex the solution vigorously. Gentle sonication in a water bath can help redissolve small precipitates.3. Gentle Warming: Warm the solution to 37°C to aid dissolution, but first confirm the thermal stability of vitexin. |
| Observed cytotoxicity in the vehicle control group during in vitro assays. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | 1. Reduce Final Solvent Concentration: Ensure the final DMSO concentration is at a non-toxic level, typically ≤0.1% for sensitive assays.2. Perform a Dose-Response Curve: Determine the maximum tolerable solvent concentration for your specific cell line with a vehicle-only dose-response experiment. |
| Inconsistent results between experimental batches. | Potential precipitation of the compound leading to inaccurate concentrations, or degradation of the compound in the solution. | 1. Visual Inspection: Always check for any precipitate before using the solution.2. Prepare Fresh Dilutions: Prepare fresh working solutions from a frozen stock for each experiment to ensure consistency and stability.3. Filter Sterilization: If needed, filter the final solution through a 0.22 µm filter to remove any micro-precipitates. |
Data Presentation: Comparison of Dissolution Enhancement Techniques
The following tables summarize quantitative data from studies that successfully enhanced the dissolution rate of vitexin.
Table 1: Dissolution Rate of Vitexin Nanoparticles vs. Raw Vitexin
| Time Point | Cumulative Dissolution (%) - Raw Vitexin | Cumulative Dissolution (%) - Vitexin Nanoparticles | Fold Increase at 5 min |
| 5 min | 16.85% | 93.94% | 5.58-fold |
| 30 min | 31.17% | 96.58% | N/A |
| Data sourced from a study using a combination of antisolvent precipitation and high-pressure homogenization. |
Table 2: Dissolution Rate of Vitexin-β-Cyclodextrin Inclusion Complex vs. Free Vitexin
| Time Point | Cumulative Dissolution (%) - Free Vitexin | Cumulative Dissolution (%) - Vitexin/β-CD Complex |
| 3 min | 16.6% | 47.2% |
| 20 min | 60.0% | 73.3% |
| 30 min | - | >73.3% (Increased rate observed) |
| 60 min | 88.2% | - |
| Data sourced from a study preparing an inclusion complex with β-cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of Vitexin Nanoparticles via Antisolvent Precipitation and High-Pressure Homogenization
This protocol is adapted from a method shown to significantly improve vitexin's dissolution rate.
1. Optimization of Antisolvent Precipitation (ASP): a. Solvent Selection: Dissolve raw vitexin in DMSO to a concentration of 25 mg/mL. b. Precipitation: Maintain a precipitation temperature of 4°C. Add the vitexin-DMSO solution to deionized water (the antisolvent) at a volume ratio of 1:15 (solvent:antisolvent) under a constant stirring speed of 1500 rpm.
2. High-Pressure Homogenization (HPH): a. Subject the resulting suspension from the ASP step to high-pressure homogenization. b. Apply a homogenization pressure of 800 bar for 20 cycles to reduce the mean particle size.
3. Lyophilization: a. Freeze-dry the final nanosuspension to obtain a stable vitexin nanoparticle powder.
4. Characterization: a. Analyze the mean particle size (MPS) using dynamic light scattering (DLS). An MPS of approximately 80.5 nm is considered optimal. b. Characterize the morphology using Scanning Electron Microscopy (SEM). c. Confirm the amorphous state using X-ray Powder Diffraction (XRPD). d. Verify the chemical structure's integrity using Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Dissolution Testing (Paddle Method)
This protocol is a standard method for evaluating the dissolution profile of drug formulations.
1. Preparation of Dissolution Medium: a. Prepare a phosphate buffer solution (PBS) at pH 7.4. b. Maintain the temperature of the dissolution medium at 37.0 ± 0.5°C.
2. Dissolution Apparatus Setup: a. Use a USP Dissolution Apparatus 2 (Paddle Method). b. Set the paddle speed to 100 rpm.
3. Sample Introduction: a. Disperse an amount of vitexin nanoparticles or raw vitexin equivalent to 20 mg of the drug into 200 mL of the dissolution medium.
4. Sampling: a. Withdraw 1 mL samples from the dissolution vessel at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, and 120 minutes). b. Immediately filter each sample through a 0.22 µm filter.
5. Analysis: a. Analyze the concentration of vitexin in the filtered samples using a validated High-Performance Liquid Chromatography (HPLC) method. b. Calculate the cumulative percentage of drug dissolved at each time point. All tests should be performed in triplicate.
Visualizations
Caption: Workflow for selecting and evaluating a vitexin dissolution enhancement strategy.
Caption: Mechanism of vitexin encapsulation by β-cyclodextrin to form an inclusion complex.
Caption: Experimental workflow for the preparation of vitexin nanoparticles.
References
- 1. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models for studying Vitexin B-1's therapeutic effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for studying the therapeutic effects of Vitexin B-1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when administering this compound in animal models?
A1: The primary challenge with Vitexin and its derivatives is low oral bioavailability.[1][2] Pharmacokinetic studies in rats show that after oral administration, Vitexin is rapidly eliminated and exhibits a significant first-pass effect, primarily due to intestinal degradation.[3] This results in a low absolute bioavailability (approximately 4.91% in rats), which can lead to inconsistent therapeutic outcomes. Researchers should consider alternative administration routes or advanced delivery systems to improve efficacy.
Q2: What are the typical dosage ranges for this compound in rodent models?
A2: Dosages vary significantly depending on the administration route and the therapeutic area being investigated. For oral administration in cancer xenograft models, doses around 30 mg/kg have been used. For intraperitoneal injections targeting anticonvulsant and anxiolytic effects, lower doses of 1.25 to 5 mg/kg have been shown to be effective in mice. It is crucial to perform dose-response studies for each specific animal model and therapeutic endpoint.
Q3: Which animal models are commonly used to study the therapeutic effects of this compound?
A3: this compound has been studied in a variety of animal models, including:
-
Cerebral Ischemia/Reperfusion (I/R) Injury: Rat models where the middle cerebral artery is occluded are common to study neuroprotective effects.
-
Cancer: Xenograft mouse models are frequently used, where human cancer cells are implanted to study anti-tumor effects.
-
Neurological and Psychiatric Disorders: Murine models using chemically-induced seizures (e.g., with PTZ or picrotoxin) or anxiety-related tests (e.g., elevated plus-maze) are employed to evaluate anticonvulsant and anxiolytic properties.
-
Inflammatory Conditions: Lipopolysaccharide (LPS)-induced inflammation models in rats are used to investigate anti-inflammatory effects.
Q4: What are the known molecular mechanisms and signaling pathways modulated by this compound?
A4: this compound exerts its effects by modulating multiple signaling pathways. Key pathways identified include:
-
miR-92b/NOX4 Pathway: In cerebral ischemia/reperfusion injury, this compound offers protection by regulating this pathway to suppress oxidative stress.
-
PI3K/Akt/mTOR and NF-κB Pathways: These pathways are primary targets in cancer models, where this compound can inhibit cell proliferation and induce apoptosis.
-
Nrf2/HO-1 Pathway: this compound can activate this pathway to provide antioxidant effects against oxidative stress-related diseases.
-
HIF-1α Pathway: It has been shown to alleviate inflammatory responses in osteoarthritis by inhibiting the HIF-1α pathway.
Troubleshooting Guides
Issue: Inconsistent or No Therapeutic Effect Observed After Oral Administration
This is a common issue stemming from this compound's poor pharmacokinetic profile. The following guide provides a logical workflow to troubleshoot this problem.
Caption: Troubleshooting workflow for low efficacy of this compound.
Data Summaries
Table 1: Pharmacokinetic Parameters of Vitexin in Rats
This table summarizes key pharmacokinetic data following intravenous (IV) and oral (PO) administration of Vitexin in rats. The low oral bioavailability highlights the challenge of enteral administration routes.
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) | Reference |
| Cmax (μg/mL) | - | 0.51 ± 0.015 | |
| tmax (min) | - | 15.82 ± 0.172 | |
| t1/2β (Elimination Half-life, min) | 46.01 ± 0.810 | 59.81 ± 2.31 | |
| CL (Clearance, L/kg·min) | 0.031 ± 0.035 | 0.71 ± 0.056 | |
| Absolute Bioavailability (F, %) | - | 4.91 ± 0.761 |
Table 2: Exemplary Dosing Regimens for this compound in Rodent Models
This table provides examples of doses and administration routes used in various preclinical studies. These should serve as a starting point for experimental design.
| Therapeutic Area | Animal Model | Species | Administration Route | Dosage | Reference |
| Neuroprotection | Cerebral I/R | Rat | Intragastric | 20, 40 mg/kg | |
| Anti-Cancer | NPC Xenograft | Mouse | Oral | 30 mg/kg | |
| Anticonvulsant | PTZ-induced seizures | Mouse | Intraperitoneal (i.p.) | 1.25, 2.5, 5 mg/kg | |
| Anxiolytic | Elevated Plus Maze | Mouse | Intraperitoneal (i.p.) | 1.25, 2.5, 5 mg/kg | |
| Anti-inflammatory | LPS-induced injury | Rat | Intragastric | 10, 20, 40 mg/kg |
Experimental Protocols
Protocol: Rat Model of Cerebral Ischemia/Reperfusion (I/R) Injury
This protocol details the methodology for inducing cerebral I/R injury in rats to study the neuroprotective effects of this compound, based on established methods.
1. Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week with a 12h light/dark cycle and ad libitum access to food and water.
-
Fast animals overnight before surgery but allow free access to water.
2. Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound (e.g., 20 or 40 mg/kg) or vehicle via intragastric gavage once daily for a predetermined period (e.g., 3 days) before surgery.
3. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).
-
Place the rat in a supine position and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 2 hours of ischemia, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated rats undergo the same procedure without suture insertion.
4. Post-Operative Care and Assessment:
-
Monitor animals closely during recovery.
-
At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Zea Longa's 5-point scale).
-
Euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.
-
Harvest the brains for subsequent analysis (e.g., infarct volume measurement with TTC staining, immunohistochemistry, or Western blotting).
Caption: Experimental workflow for the rat cerebral I/R model.
Visualized Signaling Pathway
This compound Modulation of the miR-92b/NOX4 Pathway in Cerebral I/R Injury
In the context of cerebral ischemia/reperfusion (I/R) injury, this compound exerts a neuroprotective effect by intervening in a specific signaling cascade involving microRNA and oxidative stress enzymes. The following diagram illustrates this proposed mechanism.
Caption: this compound signaling in cerebral I/R injury.
References
Technical Support Center: Optimization of Cell Culture Conditions for Vitexin B-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for Vitexin B-1 treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during experimentation with this compound.
Q1: What is the optimal concentration of this compound to use for initial experiments?
A1: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, a starting range of 10 µM to 150 µM is often effective.[1][2][3] For example, in A549 and 16HBE cells, concentrations of 10 µM, 20 µM, and 40 µM have been used.[1] In SK-Hep1 and Hepa1-6 liver cancer cells, concentrations of 100 µM and 150 µM were shown to induce apoptosis.[2] For MCF-7 breast cancer cells, concentrations above 100 µM significantly decreased cell proliferation, with 150 µM being selected for subsequent experiments.
Q2: I am not observing the expected level of cytotoxicity or apoptosis after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of expected cytotoxicity or apoptosis:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The treatment duration might be too short. Typically, incubation times of 24 to 48 hours are used to observe significant effects.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to the cells. A vehicle control (cells treated with the solvent alone) is crucial.
Q3: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results in cell viability assays can arise from several sources. To improve reproducibility, consider the following:
-
Consistent Cell Seeding Density: Ensure that the same number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in metabolic activity, which is what assays like MTT measure.
-
Homogeneous Cell Suspension: Make sure to have a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.
-
Assay Interference: this compound, being a flavonoid, might interfere with the chemistry of certain viability assays (e.g., reduction of tetrazolium salts). It is recommended to include a "no-cell" control with this compound to check for any direct reaction with the assay reagent.
-
Incubation Time with Assay Reagent: Optimize the incubation time with the viability assay reagent. Over-incubation can lead to toxicity and affect the results.
-
Use of an Alternative Assay: If inconsistencies persist with one type of assay (e.g., MTT), consider using an alternative method that relies on a different principle, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
Q4: I am trying to detect apoptosis using Annexin V/PI staining, but the results are ambiguous. What can I do?
A4: Ambiguous results in Annexin V/PI staining can be due to several factors:
-
Timing of Analysis: The timing of the assay is critical. If you are analyzing too early, you may not see a significant apoptotic population. If you analyze too late, a large portion of the cells may have already progressed to secondary necrosis (Annexin V and PI positive). A time-course experiment (e.g., 12, 24, 48 hours) is recommended.
-
Cell Handling: Be gentle during cell harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
Compensation Settings on Flow Cytometer: Ensure proper compensation is set between the FITC (Annexin V) and PI channels to correct for spectral overlap.
-
Confirmation with another method: To confirm apoptosis, consider complementing your flow cytometry data with another method, such as a Western blot for cleaved caspase-3 or PARP.
Q5: I am performing a Western blot to analyze protein expression changes after this compound treatment, but the bands are weak or absent. What could be the issue?
A5: Weak or absent bands in a Western blot can be due to several reasons:
-
Insufficient Protein Loading: Ensure you are loading an adequate and equal amount of protein in each lane. A protein quantification assay (e.g., BCA or Bradford) is essential before loading.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may not be optimal. Titrate your antibodies to find the best working concentration.
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain on the membrane after transfer to visualize the protein bands.
-
Timing of Protein Expression: The timing of the peak expression of your target protein might not coincide with your chosen time point for cell lysis. A time-course experiment can help determine the optimal time to harvest the cells.
-
Protein Degradation: Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Reference |
| A549 | Lung Cancer | 10 - 40 µM | |
| 16HBE | Normal Bronchial Epithelial | 10 - 40 µM | |
| SK-Hep1 | Hepatocellular Carcinoma | 100 - 150 µM | |
| Hepa1-6 | Hepatocellular Carcinoma | 100 - 150 µM | |
| HCT-116DR | Multi-drug Resistant Colorectal Cancer | Concentration-dependent effects observed | |
| MDA-MB-231 | Breast Cancer | Dose-dependent effects observed | |
| MCF-7 | Breast Cancer | > 100 µM (150 µM used in study) |
Table 2: Typical Incubation Times for this compound Treatment
| Assay | Typical Incubation Time | Reference |
| Cell Viability (MTT, etc.) | 24 - 48 hours | |
| Apoptosis (Annexin V/PI) | 24 - 48 hours | |
| Western Blotting | 24 - 48 hours | |
| ROS Measurement | Varies (can be shorter, e.g., 30-60 min post-treatment) |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100, 150 µM) for 24 or 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against cleaved caspase-3, Bax, Bcl-2, or other proteins of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Reactive Oxygen Species (ROS) Assay (using DCFH-DA)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate or a suitable culture dish and treat with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Potential signaling pathway of this compound induced apoptosis.
Caption: Troubleshooting decision tree for low cytotoxicity.
References
- 1. 1.2 Cell Culture and Treatment – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin Induces Apoptosis in MCF-7 Breast Cancer Cells through the Regulation of Specific miRNAs Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low bioactivity of vitexin derivatives in cell assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are observing low bioactivity of vitexin and its derivatives in cell-based assays.
Guide 1: Initial Troubleshooting for Low Bioactivity
A systematic approach is crucial when the observed biological effect of a vitexin derivative is lower than expected. The following workflow and FAQs address the most common initial hurdles.
Troubleshooting Workflow: Low Bioactivity
Caption: A systematic workflow for troubleshooting low bioactivity in cell assays.
Frequently Asked Questions (FAQs)
Section 1: Compound Solubility and Stability
Q1: My vitexin derivative shows low bioactivity. Where should I start troubleshooting?
A1: The first and most critical area to investigate is the compound's solubility and stability in your experimental setup.[1] Flavonoids, including vitexin derivatives, often have poor water solubility.[1][2] If the compound is not properly dissolved or degrades in the cell culture medium, it cannot exert its biological effect.
Q2: How can I ensure my vitexin derivative is properly dissolved and stable in my cell culture medium?
A2: Proper solubilization is essential.
-
Solvent Selection: Begin by dissolving the compound in a biocompatible solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][3]
-
Final Solvent Concentration: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low, typically below 0.5%, to prevent solvent-induced cytotoxicity. A concentration of 0.1% is often considered safe for most assays.
-
Precipitation: After adding the compound to the medium, visually inspect the solution for any signs of precipitation. If you observe cloudiness or particles, you may need to lower the final concentration, use gentle warming (37°C), or sonicate the solution.
-
Stability: Phenolic compounds can be unstable in cell culture media. It is highly recommended to prepare fresh dilutions from your stock solution for every experiment.
Q3: What should I do if my compound precipitates when I dilute the DMSO stock into my aqueous buffer or medium?
A3: This is a common problem indicating that the final concentration exceeds the compound's solubility limit in the mixed solvent system.
-
Lower the Concentration: The simplest solution is to test lower final concentrations of your compound.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. After diluting, vortex the solution vigorously to ensure it is homogenous.
-
Adjust pH: The solubility of vitexin and its derivatives can increase in alkaline solutions. However, you must ensure the final pH is compatible with your cells and does not alter the compound's activity. Cell culture media are typically buffered to a pH of 7.2-7.4.
Section 2: Assay Parameters and Experimental Design
Q4: What is the optimal concentration and incubation time for observing the effects of a vitexin derivative?
A4: The ideal concentration and time are highly dependent on the specific derivative, the cell line used, and the biological endpoint being measured.
-
Dose-Response: You must perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective concentration range and the IC50 value.
-
Time-Course: The compound's effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for your specific assay. For example, some studies on vitexin have used incubation times of 24 to 72 hours.
Q5: Could the assay itself be the source of the problem?
A5: Yes, assay interference is a known issue with natural products like flavonoids.
-
Assay Chemistry: Some compounds can directly interfere with assay reagents. For example, they might reduce the MTT reagent, leading to false-positive viability signals, or quench fluorescence in fluorescence-based assays.
-
Controls: Always run a "compound-only" control (compound in medium without cells) to check for direct interference with your assay's detection method.
-
Alternative Assays: If interference is suspected, confirm your results using an alternative assay that relies on a different detection principle. For instance, if you see no effect with an MTT assay, try an SRB assay or a direct cell counting method.
Section 3: Cell Line and Biological System
Q6: My compound is soluble and my assay parameters are optimized, but I still see no effect. What's next?
A6: The issue may lie with the biological system you are using.
-
Target Expression: The molecular targets of your vitexin derivative may not be present or may be expressed at very low levels in your chosen cell line. Vitexin is known to affect pathways involving PI3K/Akt/mTOR, caspases, and Bcl-2/Bax proteins. Confirm that your cell line expresses the necessary targets for your compound's proposed mechanism of action.
-
Cellular Uptake and Efflux: The compound may not be entering the cells efficiently, or it could be actively pumped out by efflux transporters like P-glycoprotein (MDR1). Some cancer cell lines, particularly multi-drug resistant ones, have high levels of these transporters.
-
Metabolism: Cells may rapidly metabolize the vitexin derivative into an inactive form. This is a particular challenge for compounds with low metabolic turnover.
Section 4: Understanding the Mechanism of Action
Q7: How does vitexin typically work, and how can that inform my troubleshooting?
A7: Vitexin and its derivatives are known to induce apoptosis (programmed cell death) in various cancer cell lines. Understanding the key signaling pathways can help you choose appropriate assays. A primary mechanism involves the inhibition of survival pathways like PI3K/Akt/mTOR, which leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.
Vitexin-Induced Apoptosis Signaling Pathway
Caption: Vitexin can inhibit the PI3K/Akt pathway, leading to apoptosis.
Data Presentation
Table 1: Solubility of Vitexin Derivatives in Different Solvents
This table summarizes solubility data for vitexin and its derivatives, which is a critical first step in experimental design.
| Compound | Solvent | Solubility | Reference |
| Vitexin | DMSO | ≥23.3 mg/mL | |
| Vitexin | DMSO | 47 mg/mL (108.7 mM) | |
| Vitexin | Water | Poor / Insoluble | |
| Vitexin-2''-xyloside | DMSO | Recommended starting solvent | |
| Vitexin-2''-xyloside | Water | Poor solubility | |
| Vitexin Glucosides | Alkaline Solution (pH 8) | Higher than in neutral/acidic | |
| Vitexin Glucosides | Water | Higher than vitexin |
Table 2: Reported IC50 Values of Vitexin in Cancer Cell Lines
This data provides a reference for expected potency in different cell models. Note that values can vary significantly based on assay conditions.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| U251 | Glioblastoma | CCK-8 | Not Specified | 108.8 | |
| A549 | Non-small cell lung | Not Specified | Not Specified | Dose-dependent viability reduction | |
| HCT-116DR | Multi-drug resistant colon | MTT | 24 h | Concentration-dependent cytotoxicity | |
| K-562 | Chronic myeloid leukemia | Not Specified | Not Specified | Dose- and time-dependent apoptosis |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a method for assessing cell density based on the measurement of cellular protein content, which is often more stable and less prone to interference than metabolic assays like MTT.
Materials:
-
Cells and appropriate culture medium
-
Vitexin derivative stock solution (in DMSO)
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Microplate reader (490-530 nm)
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an optimized density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the vitexin derivative. Include vehicle-only (e.g., 0.5% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at approximately 515 nm.
Protocol 2: Aqueous Solubility Assessment
This protocol helps determine the practical solubility limit of your compound in the assay buffer.
Materials:
-
Vitexin derivative stock solution (e.g., 10-20 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of nephelometry or turbidity measurement (e.g., at 620 nm)
Methodology:
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution into your aqueous assay buffer. Also, prepare buffer-only control wells.
-
Equilibration: Mix the plate thoroughly and let it incubate at your experimental temperature (e.g., 37°C) for 1-2 hours to allow it to reach equilibrium.
-
Visual Inspection: Carefully inspect each well for any signs of visible precipitation or cloudiness.
-
Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader.
-
Determine Solubility Limit: The kinetic solubility limit is the highest compound concentration that does not result in a significant increase in turbidity compared to the buffer-only control wells.
References
Method validation for the quantification of vitexin in complex matrices.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for the quantification of vitexin in complex matrices.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to final analysis.
Extraction and Sample Preparation
Question: My recovery of vitexin from a plant matrix is consistently low. What are the potential causes and solutions? Answer: Low recovery of vitexin is a common issue stemming from several factors related to the extraction process.
-
Inadequate Solvent Choice: Vitexin's solubility is highly dependent on the solvent system. While pure methanol or ethanol can be used, aqueous mixtures are often more effective. Studies have shown that a methanol-water mixture (e.g., 40% methanol) can yield excellent results.[1][2] The addition of a small amount of acid, like acetic acid, can also improve extraction efficiency.[1][2]
-
Inefficient Extraction Technique: The method of extraction plays a crucial role. For exhaustive extraction, techniques like Soxhlet or ultrasonic-assisted extraction (UAE) are recommended.[3] Ensure sufficient extraction time and temperature; for instance, Soxhlet extraction may require several hours.
-
Matrix Effects: Complex matrices, such as plant extracts or biological fluids, contain numerous compounds that can interfere with vitexin extraction. A sample clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to remove interfering substances.
-
Degradation: Vitexin can be susceptible to degradation under harsh conditions (e.g., high temperatures or extreme pH). Use moderate temperatures during solvent evaporation and protect samples from light.
Question: I am observing sample precipitation after dissolving my dried extract in the mobile phase for HPLC injection. How can I prevent this? Answer: Precipitation indicates that the analyte or other matrix components are not fully soluble in the injection solvent.
-
Solvent Mismatch: The ideal injection solvent is the mobile phase itself or a solvent with a weaker elution strength. If your extract was prepared in a strong solvent (e.g., pure methanol) and your initial mobile phase is highly aqueous, precipitation can occur upon injection. Try dissolving the extract in a solvent composition as close to the initial mobile phase as possible.
-
Concentration Issues: The extract might be too concentrated. Dilute the sample in the mobile phase and re-inject. This can also help to avoid column overloading.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.
Chromatographic Analysis (HPLC/UHPLC)
Question: My vitexin peak is showing significant tailing or fronting. What are the common causes and how can I improve the peak shape? Answer: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between vitexin and the stationary phase, particularly with residual silanols on C18 columns. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the silanols and reduce these interactions. Other causes include column contamination or degradation, a void in the column packing, or an inappropriate mobile phase pH.
-
Peak Fronting: This is typically a sign of column overloading. Reduce the concentration of your sample or decrease the injection volume. It can also be caused by poor sample solubility in the mobile phase.
Question: The retention time for my vitexin peak is shifting between injections. What should I do? Answer: Retention time instability affects the reliability of peak identification.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A longer equilibration time may be needed.
-
Pump and Solvent Mixing Issues: Fluctuations in mobile phase composition due to pump malfunctions or improper solvent mixing can cause shifts. Check your HPLC pump for leaks and ensure proper degassing of the mobile phases to prevent air bubbles.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.
-
Mobile Phase Degradation: Prepare fresh mobile phase daily, as its composition and pH can change over time.
Question: I am struggling to separate vitexin from an interfering peak. How can I improve the resolution? Answer: Co-elution with matrix components or isomers (like isovitexin) is a common challenge.
-
Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. For gradient elution, try a shallower gradient to increase the separation between closely eluting peaks. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) or different acids can also alter selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For instance, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the temperature generally decreases viscosity and can improve efficiency, but may also alter selectivity.
Section 2: Frequently Asked Questions (FAQs)
Question: What are the essential parameters to evaluate during method validation for vitexin quantification, according to ICH guidelines? Answer: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters for a quantitative analytical procedure include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of vitexin and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentrations of vitexin for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).
-
Limit of Detection (LOD): The lowest amount of vitexin in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of vitexin in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Question: What is a typical mobile phase and column used for vitexin analysis by RP-HPLC? Answer: A common setup for vitexin analysis involves a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase typically consists of a mixture of an aqueous acidic solution and an organic solvent. A widely used combination is acetonitrile and water containing 0.1% orthophosphoric acid or formic acid, run in either an isocratic or gradient elution mode. The detection wavelength is usually set around 335-340 nm, which is near the maximum absorbance for vitexin.
Question: How stable is vitexin in analytical solutions? Answer: Vitexin demonstrates good stability in standard and sample preparations at room temperature (25°C) for at least 24 hours. However, for long-term storage, it is advisable to keep stock solutions and prepared samples at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light to prevent potential degradation. Poor aqueous solubility can also be a limiting factor for its application, which can sometimes be improved by glycosylation or pH adjustment.
Section 3: Data Presentation
Quantitative Data Summary
The following tables summarize typical method parameters and validation results for the quantification of vitexin from various sources.
Table 1: Comparison of HPLC/UHPLC Method Parameters for Vitexin Quantification
| Parameter | Method 1: Plant Extract | Method 2: Plant Extract | Method 3: Rabbit Plasma | Method 4: Plant Extract |
| Technique | RP-HPLC | HPLC-DAD | LC-MS/MS | UHPLC |
| Column | Inertsil ODS-3V (250x4.6mm, 5µm) | Ascentis-phenyl (250x4.6mm, 5µm) | C18 (100x4.6mm, 3.5µm) | Not Specified |
| Mobile Phase | Acetonitrile : 0.1% Ortho Phosphoric Acid (20:80 v/v) | A: Ultrapure water (pH 3.0), B: Acetonitrile | Methanol : 0.1% Acetic Acid (40:60 v/v) | 50% Ethanol (Extraction) |
| Elution Mode | Isocratic | Gradient | Isocratic | Not Specified |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | Not Specified | Not Specified |
| Detection | UV at 335 nm | UV at 340 nm | ESI (Negative Mode) | Not Specified |
| Retention Time | ~11.05 min | ~12.7 - 13.28 min | Not Specified | Not Specified |
Table 2: Summary of Method Validation Data from Published Literature
| Validation Parameter | Method 1: Plant Extract | Method 2: Plant Extract | Method 3: Rabbit Plasma | Method 4: Plant Extract |
| Linearity Range | 50-150% of working conc. | 0.5 - 100 µg/mL | 2.0 - 200 ng/mL | 1.40 - 134.06 µg/mL |
| Correlation (r²) | > 0.999 | > 0.992 | > 0.99 | > 0.9999 |
| LOD | Not specified | 100 ng/mL | Not specified | 0.003% w/w (0.03 µg/mL) |
| LOQ | Not specified | 200 ng/mL | 2.0 ng/mL | 0.009% w/w (0.1 µg/mL) |
| Precision (%RSD) | < 2% (System Precision) | < 15% (Intra/Inter-day) | < 8.7% (Intra/Inter-day) | Not specified |
| Accuracy (% Recovery) | Not specified | 85 - 115% | 94 - 110% | 96.26 - 103.15% |
| Robustness | Unaffected by minor changes | Method considered robust | Not specified | Not specified |
Section 4: Experimental Protocols & Visualizations
Protocol 1: RP-HPLC Method Development and Validation
This protocol provides a general framework for validating an RP-HPLC method for vitexin quantification, based on ICH guidelines and published methods.
-
System Suitability:
-
Prepare a standard solution of vitexin at a known concentration.
-
Inject the standard solution six consecutive times.
-
Calculate the %RSD for retention time and peak area. The acceptance criterion is typically %RSD ≤ 2%.
-
Evaluate theoretical plates and tailing factor. A tailing factor close to 1 and a high number of theoretical plates indicate good column performance.
-
-
Specificity:
-
Inject a blank sample (matrix without vitexin) and a placebo sample.
-
Confirm that no interfering peaks are observed at the retention time of vitexin.
-
-
Linearity:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Spike a blank matrix with known concentrations of vitexin at three levels (low, medium, high).
-
Prepare and analyze these samples in triplicate.
-
Calculate the percent recovery at each level. Acceptance criteria are typically within 80-120%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples of vitexin at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the results. Acceptance criteria are often %RSD ≤ 2% for drug substance and ≤ 5% for complex matrices.
-
-
LOD and LOQ:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Parameters to vary include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.2 mL/min).
-
Assess the effect of these changes on the results (e.g., retention time, peak area).
-
Protocol 2: Extraction of Vitexin from Plant Matrices
This protocol describes a general procedure for extracting vitexin from dried, powdered plant material.
-
Material Preparation:
-
Dry the plant material (e.g., leaves) in the shade or at a low temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried material into a coarse powder.
-
-
Extraction (Choose one):
-
Soxhlet Extraction:
-
Place a known quantity (e.g., 10 g) of the powdered material into a thimble.
-
Extract with a suitable solvent (e.g., methanol or a methanol:water 1:1 mixture) for 6-24 hours at a temperature that allows for consistent solvent cycling.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Place a known quantity (e.g., 2 g) of the powder in a flask with the extraction solvent (e.g., 30 mL of 85% ethanol).
-
Sonicate in an ultrasonic bath for 30-60 minutes. The process can be repeated to ensure complete extraction.
-
-
-
Filtration and Concentration:
-
Filter the resulting extract through Whatman filter paper to remove solid plant debris.
-
Concentrate the solvent extract using a rotary evaporator at a reduced pressure and moderate temperature (e.g., 45-50°C) until total dryness is achieved.
-
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the dried residue in distilled water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, followed by ethyl acetate) to separate compounds based on their polarity. Vitexin will typically be enriched in the more polar fractions like ethyl acetate or butanol.
-
Alternatively, use Solid-Phase Extraction (SPE) with a C18 or similar cartridge for a more targeted clean-up.
-
-
Final Preparation:
-
Dry the final purified fraction.
-
Accurately weigh and dissolve the residue in a known volume of the mobile phase to prepare for HPLC analysis.
-
Protocol 3: Protein Precipitation for Vitexin Extraction from Plasma
This protocol is a simple and rapid method for extracting vitexin from plasma samples prior to LC-MS/MS analysis.
-
Sample Collection:
-
Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
-
Standard and QC Preparation:
-
Prepare stock solutions of vitexin and an internal standard (IS) (e.g., salicylic acid) in a suitable solvent like methanol.
-
Spike blank plasma with working solutions to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Extraction Procedure:
-
To a 100 µL aliquot of plasma sample (or standard/QC), add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the clear supernatant to a clean vial for injection.
-
Inject the supernatant into the LC-MS/MS system for analysis.
-
References
Improving the precision and accuracy of Vitexin B-1 analytical methods.
Welcome to the technical support center for the analysis of Vitexin B-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the precision and accuracy of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent methods for the identification and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2][3] HPLC-UV is a robust and widely available technique, often utilized for quality control of herbal preparations.[2][4] UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices like plasma and for pharmacokinetic studies.
Q2: What is the typical UV maximum absorption wavelength (λmax) for this compound?
A2: The UV spectrum of this compound shows a maximum absorption wavelength typically around 335-340 nm. For selective quantification, detection is often set at 335 nm, 340 nm, or 350 nm.
Q3: How can I improve the extraction efficiency of this compound from plant matrices?
A3: The choice of extraction solvent system is critical for maximizing the yield of this compound. Studies have shown that a mixture of methanol or ethanol with water is effective. For instance, a 40% acidic methanol solution has been reported to provide a high extraction yield from Prosopis farcta leaves. Ultrasonic-assisted extraction is another method used to enhance efficiency. The optimal conditions often involve adjusting the solvent-to-solid ratio, extraction time, and temperature.
Q4: What are the key validation parameters to consider for a reliable this compound analytical method?
A4: According to ICH guidelines, a validated analytical method for this compound should demonstrate specificity, linearity, precision (system and method), accuracy, robustness, and defined limits of detection (LOD) and quantification (LOQ). For bioanalytical methods, parameters like matrix effect, recovery, and stability in the biological matrix are also crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The free silanol groups on a C18 column can interact with the hydroxyl groups of this compound, causing peak tailing. Try using a column with end-capping or a phenyl-based column. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Column Contamination/Age | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or replace it if it's old. |
Issue 2: Retention Time Shift
| Potential Cause | Troubleshooting Step |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of solvents and additives. Use a sonicator to degas the mobile phase. |
| Fluctuating Column Temperature | Temperature variations can affect retention time. Use a column oven to maintain a stable temperature. |
| Pump Malfunction | Air bubbles in the pump or faulty check valves can cause flow rate fluctuations. Purge the pump and check for leaks. |
| Column Equilibration | Insufficient column equilibration time before injection can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase. |
Issue 3: Low Sensitivity / No Peak Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Detection Wavelength | Verify that the UV detector is set to the λmax of this compound (around 335-340 nm). |
| Sample Degradation | This compound may be susceptible to degradation under certain conditions like heat or light. Prepare fresh samples and store them properly (e.g., at 4°C, protected from light). |
| Low Concentration in Sample | The concentration of this compound in your sample may be below the method's limit of detection (LOD). Consider a sample concentration step or switch to a more sensitive method like UPLC-MS/MS. |
| Detector/MS Issues | For HPLC-UV, check the lamp status. For LC-MS/MS, ensure the ion source is clean and MS parameters are optimized for this compound. |
Analytical Method Parameters
The following tables summarize validated parameters for HPLC and UPLC-MS/MS methods used in this compound analysis.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Hypersil ODS | Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (20:80 v/v) | Acetonitrile: 1% Acetic Acid (15:85 v/v) | THF:Acetonitrile:0.05% Phosphoric Acid (20:3:77 v/v/v) |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 335 nm | 340 nm | 360 nm |
| Linearity Range | 50 - 150% of working concentration | 8.07 - 80.7 µg/mL | 1.74 - 87.00 µg/mL |
| Correlation (r²) | 0.999 | 0.9999 | > 0.998 |
Table 2: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) |
| Stationary Phase | ACQUITY UPLC BEH C18 (1.7 µm) | Reversed-phase C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water + 0.1% Formic Acid | Methanol: 0.1% Acetic Acid (40:60 v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 0.20 mL/min | Not Specified |
| Ionization Mode | ESI (Multiple Reaction Monitoring) | ESI (Negative Mode, MRM) |
| Linearity Range | 16 - 2000 ng/mL | 2.0 - 200 ng/mL |
| LLOQ | Not Specified | 2 ng/mL |
| Correlation (r²) | Linear (value not specified) | > 0.99 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by RP-HPLC
1. Sample Preparation (Extraction): a. Weigh 1.0 g of powdered, dried plant material. b. Add 20 mL of 70% methanol. c. Perform ultrasonic extraction for 30 minutes at 50°C. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the residue and combine the supernatants. f. Evaporate the solvent to dryness under reduced pressure. g. Reconstitute the dried extract in 5 mL of the mobile phase. h. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions: a. Column: C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase: Acetonitrile and 0.1% aqueous phosphoric acid (20:80 v/v). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30°C. e. Injection Volume: 10 µL. f. UV Detection: 335 nm.
3. Calibration Curve: a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Create a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. c. Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
4. Data Analysis: a. Inject the prepared sample. b. Identify the this compound peak by comparing the retention time with the standard. c. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Analysis of this compound in Plasma by UPLC-MS/MS
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) solution (e.g., salicylic acid). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions: a. Column: UPLC BEH C18, 1.7 µm. b. Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. c. Flow Rate: 0.2 mL/min. d. Column Temperature: 40°C. e. Ion Source: Electrospray Ionization (ESI), negative mode. f. Detection: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions for this compound and the IS. For Vitexin, a potential transition is m/z 310.94.
3. Data Analysis: a. Create a calibration curve by spiking blank plasma with known concentrations of this compound and the IS. b. Process the data using appropriate software to determine the peak area ratios of this compound to the IS. c. Calculate the concentration of this compound in the unknown plasma samples from the calibration curve.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for poor peak resolution issues.
Caption: Vitexin modulates key pathways like PI3K/Akt, Nrf2, and NF-κB.
References
- 1. Determination of Vitexin (flavone) - analysis - Analytice [analytice.com]
- 2. jchps.com [jchps.com]
- 3. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Vitexin B-1 and Other Vitexin Derivatives
This guide provides a detailed comparative analysis of the biological activities of Vitexin B-1 and other vitexin derivatives, tailored for researchers, scientists, and drug development professionals. Vitexin, an apigenin-8-C-glucoside, and its derivatives are C-glycosylated flavonoids found in various medicinal and edible plants.[1][2] These compounds, including the isomeric isovitexin (apigenin-6-C-glucoside), this compound, vitexin-2-O-xyloside, and vitexin-2-O-rhamnoside, have garnered significant interest for their diverse pharmacological effects, which encompass antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The C-glycosidic bond enhances metabolic stability compared to more common O-glycosidic flavonoids, making them promising candidates for therapeutic development. This guide synthesizes experimental data to objectively compare their performance across key bioactivities.
Quantitative Comparison of Bioactivity
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the bioactivities of vitexin and its derivatives.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | A549 (Non-small cell lung) | Not Specified | 15.7 | |
| This compound | HO8910 (Ovarian) | Viability Assay | ~5.0 (at 72h) | |
| Vitexin-2-O-xyloside | Caco-2 (Colon) | SRB Assay | 8.8 ± 0.8 (at 72h) | |
| Vitexin | HCT-116DR (Colon) | MTT Assay | ~25 (at 24h) | |
| Vitexin | A549 (Non-small cell lung) | Not Specified | Induces apoptosis | |
| Isovitexin | HepG2, HeLa, MCF-7 | Not Specified | Exhibits antitumor activity |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Measurement | Result | Reference |
| Vitexin | OOH Radical Scavenging | Apparent Rate Constant | 1.45 × 10³ M⁻¹ s⁻¹ | |
| Isovitexin | OOH Radical Scavenging | Apparent Rate Constant | 4.78 × 10³ M⁻¹ s⁻¹ | |
| Vitexin | DPPH Radical Scavenging | Activity | Higher than isovitexin | |
| Isovitexin | Hydroxyl Radical Scavenging | Activity | More effective than against DPPH |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Vitexin | IL-1β-stimulated chondrocytes | Suppressed NO, PGE₂, IL-6, TNF-α, MMPs | |
| Vitexin | LPS-treated cells/mice | Downregulates IL-1β, IL-6, TNF-α; Inhibits NF-κB | |
| Isovitexin | LPS-treated macrophages | Suppresses TNF-α secretion and PGE₂ formation | |
| Vitexin & Isovitexin | In vitro assays | Inhibit IL-8 production and MMP-1 expression | |
| 2″-O-α-L-rhamnopyranosyl vitexin | In vivo/in vitro models | Suppressed secretion of TNF, IL-6, and IL-1β |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
Cytotoxicity Assessment: MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Principle: The water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial enzymes in living cells to form an insoluble purple formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, vitexin). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well. Incubate the plate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method for evaluating the free radical scavenging ability of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound.
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, cool place.
-
Test Samples: Prepare stock solutions of the vitexin derivatives and a positive control (e.g., ascorbic acid, quercetin) in methanol or ethanol. Create a series of dilutions from the stock solutions.
-
-
Assay Procedure (96-well plate method):
-
Add 100 µL of various concentrations of the test samples or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent (methanol/ethanol) with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of scavenging activity versus concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals, a key mediator in inflammation.
Principle: Nitric oxide, generated from sodium nitroprusside (SNP) in an aqueous solution, reacts with oxygen to form nitrite ions. The quantity of these nitrite ions is determined using the Griess reagent. Scavenger compounds compete with oxygen, leading to a reduced production of nitrite ions.
Methodology:
-
Reagent Preparation:
-
Sodium Nitroprusside (SNP): Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Test Samples: Prepare various concentrations of the vitexin derivatives in a suitable solvent.
-
-
Reaction:
-
In a 96-well plate, mix 50 µL of the SNP solution with 50 µL of the test sample at various concentrations.
-
Incubate the mixture at room temperature for 60-150 minutes under light.
-
-
Nitrite Measurement:
-
After incubation, add 100 µL of Griess reagent to each well.
-
Allow the color to develop for 10-30 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 546 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity using the formula:
-
NO Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
-
The control contains SNP solution and solvent without the test sample.
-
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate key mechanisms and processes involved in the bioactivity of vitexin derivatives.
Caption: General workflow for in vitro bioactivity screening of vitexin derivatives.
Caption: Vitexin inhibits the NF-κB signaling pathway to reduce inflammation.
Caption: Vitexin activates the Nrf2 pathway to enhance antioxidant defenses.
Comparative Discussion of Bioactivities
Anticancer Activity
Vitexin and its derivatives exhibit anticancer effects by modulating multiple cellular processes, including cell cycle arrest, apoptosis, and the inhibition of metastasis. This compound (VB-1) has shown potent growth inhibitory effects across several cancer cell lines, with IC₅₀ values in the low micromolar range. For instance, in ovarian cancer cells, VB-1 suppressed viability in a dose- and time-dependent manner. It has also been shown to induce G2/M phase cell cycle arrest in melanoma and breast cancer cells. Vitexin-2-O-xyloside also demonstrates significant dose-dependent anticancer effects. The underlying mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. Vitexin can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Antioxidant Activity
The antioxidant capacity of vitexin derivatives is a cornerstone of their therapeutic potential, contributing to their other bioactivities. They act as potent free-radical scavengers. Theoretical calculations suggest that isovitexin may have a slightly higher antioxidant activity against peroxyl radicals compared to vitexin, as indicated by its higher apparent rate constant. However, experimental results can vary depending on the specific radical species being tested; for instance, some studies report vitexin has a higher scavenging activity toward DPPH radicals. This activity is attributed to their ability to donate electrons or hydrogen atoms from their phenolic hydroxyl groups. Mechanistically, vitexin can activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-inflammatory Effects
Vitexin and its derivatives exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. They have been shown to suppress the expression of cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. A primary mechanism for this activity is the inhibition of the NF-κB signaling pathway. By preventing the activation of the IKK complex, vitexin blocks the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes. Furthermore, vitexin has been shown to alleviate inflammation in osteoarthritis models by inhibiting the HIF-1α pathway.
Neuroprotective Effects
The neuroprotective actions of vitexin and its derivatives are linked to their antioxidant and anti-inflammatory properties. They can counteract neurodegeneration by mitigating redox imbalance and neuroinflammation. Vitexin has shown protective effects against cerebral ischemia/reperfusion injury by reducing apoptosis and cerebral edema. It can inhibit the upregulation of hypoxia-inducible factor (HIF)-1α, a key player in ischemic injury. Vitexin compound B-1 has demonstrated dose-dependent neuroprotective effects against oxidative injury in neuronal cells by reducing ROS production and caspase activity. Studies in animal models show that vitexin can improve learning and memory by increasing antioxidant enzyme levels in the brain.
Conclusion
This compound and other vitexin derivatives are multifaceted bioactive compounds with significant therapeutic potential. While all derivatives share core antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, there are nuances in their potency and mechanisms. This compound and vitexin-2-O-xyloside appear to be particularly potent anticancer agents. Isovitexin may possess slightly superior antioxidant capacity against certain radicals compared to vitexin. Their shared ability to modulate critical signaling pathways like NF-κB, Nrf2, and HIF-1α underscores their potential as multi-target therapeutic agents. Further head-to-head comparative studies using standardized assays are necessary to fully elucidate the structure-activity relationships and to identify the most promising derivatives for specific clinical applications. The data and protocols presented in this guide offer a solid foundation for researchers to advance the development of these promising natural compounds.
References
- 1. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Mechanisms of Vitexin B-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of Vitexin B-1, a promising natural flavonoid, against Edaravone, a clinically approved neuroprotective agent. The focus is on their mechanisms of action in the context of cerebral ischemia/reperfusion (I/R) injury, a common model for stroke research. This document synthesizes experimental data to offer an objective evaluation of their performance.
At a Glance: this compound vs. Edaravone
| Feature | This compound | Edaravone |
| Primary Mechanism | Multi-target neuroprotection including antioxidant, anti-inflammatory, and anti-apoptotic effects. | Potent free radical scavenger. |
| Key Signaling Pathways | Modulates miR-92b/NOX4, Nrf2/HO-1, PI3K/Akt, MAPK.[1][2] | Primarily acts by scavenging hydroxyl, peroxyl, and superoxide free radicals.[1][3] |
| Reported Efficacy | Reduces infarct volume, improves neurological deficits, and attenuates neuronal apoptosis in animal models of stroke.[2] | Reduces infarct volume and ameliorates neurological symptoms in animal models of stroke. |
| Administration | Investigational, typically administered intraperitoneally in preclinical studies. | Clinically used, administered intravenously. Oral formulations are under investigation. |
Quantitative Performance Comparison
The following tables summarize the quantitative data from in vivo studies on this compound and Edaravone in rodent models of middle cerebral artery occlusion (MCAO), a common model for inducing ischemic stroke.
Table 1: Effect on Infarct Volume
| Compound | Animal Model | Dosage | Reduction in Infarct Volume (%) | Reference |
| This compound | Neonatal Mice (HI) | 30 mg/kg | Dose-dependent reduction | |
| Neonatal Mice (HI) | 60 mg/kg | Dose-dependent reduction | ||
| Edaravone | Mice (permanent MCAO) | 3.0 mg/kg | ~23% | |
| Rats (MCAO) | 6 mg/kg/d | ~42.5% (from 47.3% to 27.2%) |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage | Neurological Score Improvement | Reference |
| This compound | Rats (ACI reperfusion) | 0.94, 1.88, 3.76 mg/kg | Dose-dependent decrease in scores (P < 0.05) | |
| Edaravone | Rats (MCAO) | 10, 20, 30 mg/kg (oral) | Dose-dependent improvement |
Signaling Pathways and Mechanisms of Action
This compound and Edaravone exert their neuroprotective effects through distinct yet overlapping signaling pathways.
This compound Signaling Pathway
This compound's neuroprotective mechanism is multifaceted. It has been shown to modulate the miR-92b/NOX4 pathway, which is involved in oxidative stress. By upregulating miR-92b, this compound leads to the downregulation of NOX4, an enzyme that generates reactive oxygen species (ROS). Furthermore, it activates the Nrf2/HO-1 pathway, a key regulator of the antioxidant response. This compound also influences cell survival and apoptosis by modulating the PI3K/Akt and MAPK signaling cascades.
Edaravone Mechanism of Action
Edaravone's primary neuroprotective mechanism is its potent ability to scavenge free radicals. It directly neutralizes reactive oxygen species, thereby inhibiting lipid peroxidation and reducing oxidative damage to cell membranes, proteins, and DNA. This action helps to preserve neuronal integrity in the ischemic penumbra.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison of this compound and Edaravone.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used model to mimic focal cerebral ischemia.
Protocol Details:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane) and maintain body temperature at 37°C.
-
Surgical Incision: Make a midline incision in the neck to expose the underlying muscles and arteries.
-
Artery Exposure: Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and place temporary ligatures around the CCA and ICA.
-
Occlusion: Introduce a coated monofilament suture into the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Reperfusion: For a reperfusion model, withdraw the suture after a specific duration of occlusion (e.g., 2 hours) to restore blood flow.
-
Wound Closure: Suture the incision and allow the animal to recover.
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.
Protocol Details:
-
Brain Extraction: 24 hours post-MCAO, euthanize the animal and perfuse with saline.
-
Brain Slicing: Rapidly remove the brain and slice it into 2 mm coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue remains white.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Neurological Deficit Scoring
A battery of behavioral tests is used to assess the extent of neurological impairment after stroke.
Protocol Details:
A common scoring system is the modified neurological severity score (mNSS), which evaluates motor, sensory, reflex, and balance functions. Scores are assigned based on the animal's ability to perform specific tasks. For example, a simple 5-point scale can be used:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Conclusion
Both this compound and Edaravone demonstrate significant neuroprotective effects in in vivo models of cerebral ischemia. Edaravone, a clinically approved drug, acts primarily as a potent free radical scavenger. This compound, a natural flavonoid, exhibits a broader, multi-target mechanism of action, influencing oxidative stress, inflammation, and apoptosis through the modulation of several key signaling pathways. The quantitative data, while derived from different studies, suggest that both compounds are effective in reducing infarct volume and improving neurological function. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of this compound and Edaravone. The detailed experimental protocols provided herein offer a standardized framework for conducting such future investigations.
References
- 1. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Activity of Vitexin and Isovitexin
For Researchers, Scientists, and Drug Development Professionals
Vitexin and isovitexin, two naturally occurring flavonoid C-glycosides, are isomers that have garnered significant attention for their diverse pharmacological activities, particularly their antioxidant properties. Both compounds are widely distributed in various medicinal and edible plants and are recognized for their potential in mitigating oxidative stress-related diseases. This guide provides an objective, data-driven comparison of the antioxidant activities of vitexin and isovitexin, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of vitexin and isovitexin have been evaluated using various in vitro assays. A direct comparison of their efficacy in scavenging free radicals and reducing oxidative species is crucial for understanding their potential therapeutic applications. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the ferric reducing antioxidant potential (FRAP). Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | Vitexin (IC50) | Isovitexin (IC50) | Reference Compound (Ascorbic Acid) |
| DPPH Radical Scavenging Activity | 20.35 ± 0.04 µg/mL | 19.59 ± 0.04 µg/mL | - |
| ABTS Radical Scavenging Activity | 10.23 ± 0.05 µg/mL | 9.87 ± 0.03 µg/mL | - |
| Ferric Reducing Antioxidant Potential (FRAP) | 37.81 ± 0.04 mg Trolox/g | 41.04 ± 0.04 mg Trolox/g | - |
Data sourced from a study on purified vitexin and isovitexin from mung bean seed coat.
The data indicates that isovitexin exhibits slightly stronger radical scavenging activity in both DPPH and ABTS assays and a higher ferric reducing potential compared to vitexin, although the activities of both isomers are comparable.
Mechanisms of Antioxidant Action
Vitexin and isovitexin exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Their polyphenolic structures, containing multiple hydroxyl groups, enable them to donate hydrogen atoms or electrons to neutralize free radicals, such as the superoxide and hydroxyl radicals.[1]
-
Modulation of Endogenous Antioxidant Enzymes: Both compounds have been shown to upregulate the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
-
Activation of the Nrf2 Signaling Pathway: A critical mechanism underlying their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Vitexin and Isovitexin standards
-
96-well microplate
-
Microplate reader
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of vitexin and isovitexin are prepared in methanol.
-
In a 96-well plate, 100 µL of each concentration of the test compound is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS)
-
Vitexin and Isovitexin standards
-
96-well microplate
-
Microplate reader
Procedure:
-
The ABTS•+ stock solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ working solution is prepared by diluting the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of vitexin and isovitexin are prepared.
-
In a 96-well plate, 10 µL of each concentration of the test compound is mixed with 190 µL of the ABTS•+ working solution.
-
The plate is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging is calculated, and the IC50 value is determined as in the DPPH assay.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical antioxidant assay workflow and the Nrf2 signaling pathway.
Caption: Workflow of a typical in vitro antioxidant assay.
References
Cross-validation of analytical methods for Vitexin B-1 quantification.
A Comparative Guide to Analytical Methods for Vitexin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Vitexin, a flavone C-glucoside with significant therapeutic potential, is found in various medicinal plants. This guide provides an objective comparison of various analytical methods for the quantification of Vitexin, supported by experimental data to aid in the selection of the most suitable technique for specific research needs. The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The performance of an analytical method is assessed through various validation parameters as stipulated by guidelines from the International Conference on Harmonization (ICH).[1] The following tables summarize key quantitative data for different methods used in Vitexin quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 8.07-80.7 µg/mL[2] | 1-250 µg/mL[3] | 0.5-100 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | > 0.999 | Not Specified |
| LOD | Not Specified | 0.03 µg/mL | 100 ng/mL |
| LOQ | Not Specified | 0.1 µg/mL | 200 ng/mL |
| Accuracy (% Recovery) | 102.4% | Not Specified | 85-115% |
| Precision (% RSD) | 1.7% | Intra-day: 0.19-0.90% Inter-day: 0.17-0.33% | Not Specified |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2.5–17.5 µg/mL | 100–700 ng/spot | 0.1-300 µg/mL |
| Correlation Coefficient (r²) | 0.996 | 0.9966 | 0.988 (by area) |
| LOD | Not Specified | 6.51 ng/spot | 0.1 µg |
| LOQ | Not Specified | 15.12 ng/spot | 1.0 µg |
| Accuracy (% Recovery) | 100.3% (mean) | Not Specified | 92.10-101.98% |
| Precision (% RSD) | < 3% (Intra-day & Inter-day) | Not Specified | < 5% |
Table 3: UHPLC and LC-MS/MS Methods
| Parameter | UHPLC-UV | UPLC-ESI-MS/MS | LC-MS/MS |
| Linearity Range | Not Specified | 16-2000 ng/mL | 2.0–200 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | > 0.99 |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ/LLOQ | Not Specified | Not Specified | 2 ng/mL |
| Accuracy (% Recovery) | Not Specified | -10% to 10% (RE) | 94-110% |
| Precision (% RSD) | Not Specified | < 15% (Intra- & Inter-day) | < 8.7% |
Experimental Workflow for Cross-Validation
A cross-validation study is essential to objectively compare the performance of different analytical methods. The workflow ensures that each method is tested against the same standards and samples under optimized conditions, allowing for a direct comparison of their accuracy, precision, sensitivity, and robustness.
Caption: Cross-validation workflow for Vitexin B-1 analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for each method discussed.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of Vitexin from various plant extracts.
-
Instrumentation : A standard HPLC system equipped with a UV/PDA detector.
-
Column : Inertsil ODS-3V (4.6mm × 250mm, 5µm) or Ascentis Express RP-Amide (10 cm x 3.0 mm, 2.7 µm).
-
Mobile Phase :
-
Method A: Acetonitrile: 0.1% ortho phosphoric acid (20:80 v/v) in an isocratic elution mode.
-
Method B: 10 mM citric acid: Acetonitrile (85:15 v/v).
-
-
Flow Rate : 0.5 mL/min to 1.0 mL/min.
-
Detection Wavelength : 335 nm or 340 nm.
-
Column Temperature : 35-55 °C.
-
Sample Preparation : Plant material is typically powdered and extracted using a solvent like methanol via methods such as Soxhlet extraction or ultrasonication. The extract is then filtered before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of Vitexin.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application : Samples and standards are applied as bands using an automated applicator.
-
Mobile Phase (Solvent System) :
-
Method A: Ethyl acetate: methanol: distilled water: formic acid (50:2:3:6 v/v/v/v).
-
Method B: Ethyl acetate: formic acid: acetic acid: water (100:11:11:26 v/v/v/v).
-
Method C: Ethyl acetate: methanol: water: formic acid (30:4:2:1 v/v/v/v).
-
-
Densitometric Scanning : Quantification is performed using a TLC scanner in absorbance/reflection mode at 340 nm.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC provides faster analysis times and better resolution compared to conventional HPLC.
-
Instrumentation : A UHPLC system with a UV/PDA detector.
-
Column : Hypersil GOLD aQ Column (150 × 2.1 mm, 3 µm).
-
Mobile Phase : A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate : 0.3 mL/min.
-
Detection Wavelength : 336 nm.
-
Column Temperature : 35 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly useful for quantifying Vitexin in complex biological matrices like plasma.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase : Isocratic system of methanol and 0.1% acetic acid (40:60 v/v).
-
Ionization Mode : Negative electrospray ionization (ESI-).
-
Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation (for plasma) : Protein precipitation using a solvent like acetonitrile is a common sample clean-up step.
References
Validating the Anti-Cancer Efficacy of Vitexin B-1: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-cancer effects of Vitexin B-1 across various cancer cell lines, supported by experimental data from multiple studies. It is designed for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 15.7 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 2.64 - 15.7 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 2.64 - 15.7 | [1] |
| MCF7 | Breast Cancer | 2.64 - 15.7 | [1] |
| HeLa | Cervical Cancer | 2.64 - 15.7 | [1] |
| K562 | Leukemia | 2.64 - 15.7 | |
| HL60 | Leukemia | 2.64 - 15.7 | |
| HCT116 | Colorectal Cancer | 2.64 - 15.7 | |
| U251 | Glioblastoma | 108.8 |
Note: A lower IC50 value indicates a higher potency of the compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: After incubation, MTT or CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the proteins of interest (e.g., cleaved-caspase3, p21, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the critical pathways affected is the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Validating Anti-Cancer Effects
The following diagram illustrates a typical experimental workflow for assessing the anti-cancer properties of a compound like this compound in different cell lines.
Caption: A standard workflow for in vitro anti-cancer drug screening.
Discussion of Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through multiple mechanisms. In ovarian cancer cells, it has been shown to induce apoptosis and cause G2/M phase cell cycle arrest by upregulating the expression of cleaved-caspase3 and p21. In non-small cell lung cancer, this compound is reported to induce apoptosis and G2/M arrest, potentially by targeting HSP90 through the EGFR pathway. Furthermore, in melanoma cells, this compound can induce DNA damage by increasing reactive oxygen species (ROS) levels, leading to G2/M phase arrest and apoptosis.
Studies have also elucidated the role of Vitexin in modulating key signaling pathways. It has been shown to suppress the PI3K/Akt/mTOR pathway in non-small cell lung cancer and glioblastoma cells. Additionally, Vitexin can inhibit the NF-κB signaling pathway in nasopharyngeal carcinoma cells and suppress the JAK/STAT3 pathway in glioblastoma cells. In multi-drug resistant colorectal cancer cells, vitexin has been found to induce apoptosis by suppressing autophagy. This multi-targeted approach underscores the potential of this compound as a broad-spectrum anti-cancer agent.
References
A Comparative Analysis of the Anti-inflammatory Properties of Vitexin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of vitexin and its related glycosides, with a focus on vitexin and its isomer, isovitexin. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Introduction
Vitexin, a C-glycosylflavone of apigenin, is a naturally occurring compound found in various medicinal plants and foods like passionflower, bamboo, and pearl millet.[1][2][3] It, along with its isomer isovitexin and other glycosidic forms, has garnered significant attention for a wide range of pharmacological activities, including antioxidant, anti-cancer, neuroprotective, and notably, anti-inflammatory effects.[1][4] This guide delves into a comparative analysis of their anti-inflammatory potential, presenting quantitative data, experimental methodologies, and an exploration of the underlying molecular mechanisms.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of vitexin and its glycosides from in vitro studies.
Table 1: In Vitro Inhibition of Protein Denaturation and Proteinase Activity
| Compound | Concentration | Inhibition of Albumen Denaturation (%) | Inhibition of Proteinase Activity (%) | Reference |
| Vitexin | 500 µg/ml | 54.2 | 57.8 | |
| Aspirin (Standard) | 200 µg/ml | 55.6 | - |
Note: The data for vitexin was obtained from an extract of Desmostachya bipinnata identified as DII, which contains vitexin.
Table 2: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulant | Concentration | Effect | Reference |
| Vitexin | Human Osteoarthritis Chondrocytes | - | - | Inhibition of TNF-α, IL-6, NO, and PGE2 production. | |
| Vitexin | LPS-activated RAW 264.7 cells | LPS | - | Reduction of IL-1β, TNF-α, PGE2, and NO release; Increase in IL-10 release. | |
| Vitexin | HUVECs | High Glucose | - | Significant decrease in IL-8, IL-6, and IL-1β secretion. | |
| Isovitexin | LPS-induced RAW 264.7 cells | LPS | - | Inhibition of COX-2 and iNOS expression; Decreased TNF-α and IL-6 levels. | |
| Vitexin and Isovitexin | THP-1 cells | - | - | Inhibition of cyclooxygenase-2 (COX-2) production. | |
| Isovitexin | THP-1 cells | - | - | Significant suppression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) increases. |
Mechanisms of Anti-inflammatory Action
Vitexin and its glycosides exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes.
By inhibiting these signaling cascades, vitexin and its derivatives can effectively reduce the expression and release of inflammatory mediators such as TNF-α, IL-6, IL-1β, nitric oxide (NO), and prostaglandin E2 (PGE2).
Below are diagrams illustrating these key signaling pathways.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vitexin & Glycosides" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NF-kB Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory Gene Expression" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Inflammatory Stimuli" -> "IKK Complex" [label="Activates"]; "IKK Complex" -> "IkB" [label="Phosphorylates"]; "IkB" -> "NF-kB" [label="Releases"]; "NF-kB" -> "NF-kB Activation" [label="Translocates to Nucleus"]; "NF-kB Activation" -> "Pro-inflammatory Gene Expression" [label="Induces"]; "Vitexin & Glycosides" -> "IKK Complex" [label="Inhibits", style=dashed, color="#34A853"]; "Vitexin & Glycosides" -> "NF-kB Activation" [label="Inhibits", style=dashed, color="#34A853"]; }
Caption: Inhibition of the NF-κB signaling pathway by vitexin and its glycosides.// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammatory Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vitexin & Glycosides" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "AP-1 Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory Gene Expression" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Inflammatory Stimuli" -> "MAPKKK" [label="Activates"]; "MAPKKK" -> "MAPKK" [label="Phosphorylates"]; "MAPKK" -> "MAPK (p38, ERK, JNK)" [label="Phosphorylates"]; "MAPK (p38, ERK, JNK)" -> "AP-1 Activation" [label="Activates"]; "AP-1 Activation" -> "Pro-inflammatory Gene Expression" [label="Induces"]; "Vitexin & Glycosides" -> "MAPK (p38, ERK, JNK)" [label="Inhibits", style=dashed, color="#34A853"]; }
Caption: Modulation of the MAPK signaling pathway by vitexin and its glycosides.Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of vitexin and its glycosides.
Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing the test compound (vitexin or its glycoside) at varying concentrations and a solution of bovine serum albumin.
-
Induction of Denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set period.
-
Measurement: The turbidity of the resulting solution is measured spectrophotometrically. A decrease in turbidity indicates the inhibition of denaturation.
-
Calculation: The percentage of inhibition is calculated relative to a control group without the test compound. Aspirin is often used as a standard anti-inflammatory drug for comparison.
Proteinase Inhibitory Activity Assay
This assay determines the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process.
-
Preparation of Reaction Mixture: The reaction mixture consists of trypsin (a proteinase), the test compound, and a buffer solution.
-
Incubation: The mixture is incubated for a specific time to allow for the interaction between the test compound and the enzyme.
-
Substrate Addition: A substrate for the proteinase (e.g., casein) is added to the mixture.
-
Measurement: The extent of substrate digestion is measured, often by spectrophotometry. A reduction in digestion indicates proteinase inhibition.
-
Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control.
Cell-Based Assays for Inflammatory Mediators
These assays utilize cell cultures to investigate the effect of compounds on the production of inflammatory molecules.
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes, or HUVECs) is cultured under standard conditions.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or high glucose, to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with different concentrations of vitexin or its glycosides.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels are also measured by ELISA.
-
Gene and Protein Expression (COX-2, iNOS): The expression of these inflammatory enzymes is determined by techniques such as quantitative polymerase chain reaction (qPCR) for mRNA levels and Western blotting for protein levels.
-
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Start" -> "Cell Culture"; "Cell Culture" -> "Inflammatory Stimulation"; "Inflammatory Stimulation" -> "Treatment with Vitexin/Glycosides"; "Treatment with Vitexin/Glycosides" -> "Measurement of Inflammatory Markers"; "Measurement of Inflammatory Markers" -> "Data Analysis"; "Data Analysis" -> "End"; }
Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.Conclusion
The available evidence strongly suggests that vitexin and its glycosides, particularly isovitexin, are potent anti-inflammatory agents. Their mechanism of action is well-supported by studies demonstrating the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide array of pro-inflammatory mediators. While direct comparative studies across a broad range of vitexin glycosides are still somewhat limited, the existing data highlights their therapeutic potential. Further research with standardized protocols and a wider array of glycosides will be instrumental in fully elucidating their comparative efficacy and advancing their potential development as novel anti-inflammatory drugs.
References
In Vivo Validation of Vitexin B-1's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Vitexin B-1, a promising natural flavonoid, against other therapeutic alternatives. The information presented herein is supported by experimental data from various preclinical studies, with a focus on its anticancer and anti-inflammatory properties.
Executive Summary
This compound, often referred to as Vitexin compound 1 (VB1), has demonstrated significant therapeutic potential in various in vivo models.[1] As a derivative of Vitexin, a naturally occurring flavonoid, it has been shown to modulate key signaling pathways implicated in cancer progression and inflammation. This guide will delve into the in vivo validation of its therapeutic targets, comparing its efficacy with other well-known flavonoids, Quercetin and Apigenin, which are also known to target similar pathways. The data presented is intended to provide researchers with a comprehensive overview to inform further investigation and drug development efforts.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of this compound's performance against selected alternatives in cancer and inflammation models.
Anticancer Activity: Tumor Growth Inhibition
Table 1: Comparison of Tumor Volume Reduction in Xenograft Models
| Compound | Cancer Model | Dosage | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| Vitexin | Endometrial Cancer (HEC-1B cells) | 80 mg/kg | 30 days | Significant reduction (quantitative data not specified) | [1] |
| Vitexin | Colorectal Cancer (HCT-116DR cells) | 25 mg/kg | 3 weeks (3 days/week) | Significant reduction (quantitative data not specified) | [2] |
| Vitexin | Colorectal Cancer (HCT-116DR cells) | 50 mg/kg | 3 weeks (3 days/week) | Significant reduction (quantitative data not specified) | [2] |
| Quercetin | Breast Cancer (MCF-7 cells) | 50 mg/kg | 20 days | Significant reduction (quantitative data not specified) | [3] |
| Quercetin | Breast Cancer (MCF-7 cells) | 100 mg/kg | 20 days | Significant reduction (quantitative data not specified) | |
| Quercetin | Breast Cancer (MCF-7 cells) | 200 mg/kg | 20 days | Significant reduction (quantitative data not specified) | |
| Quercetin | Colon Carcinoma (CT-26 cells) | 50 mg/kg | 18 days | Significant reduction (quantitative data not specified) | |
| Quercetin | Colon Carcinoma (CT-26 cells) | 100 mg/kg | 18 days | Significant reduction (quantitative data not specified) | |
| Quercetin | Colon Carcinoma (CT-26 cells) | 200 mg/kg | 18 days | Significant reduction (quantitative data not specified) | |
| Quercetin | Breast Cancer (C3(1)/SV40Tag transgenic mice) | 0.2% in diet | 20 weeks | 78% |
Anti-inflammatory Activity: Paw Edema Reduction
Table 2: Comparison of Paw Edema Inhibition in Carrageenan-Induced Inflammation Model
| Compound | Animal Model | Dosage | Time Point | Paw Edema Inhibition (%) | Reference |
| Vitexin | Rat | 10 mg/kg | 4 hours | ~50% (estimated from graph) | |
| Apigenin | Rat | Not Specified | Not Specified | Significant reduction | |
| Aspirin (Reference) | Rat | 200 mg/kg | Not Specified | 55.6% (proteinase inhibition) |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its alternatives are attributed to their ability to modulate specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow of the in vivo experiments.
Signaling Pathways
Caption: Vitexin's multifaceted anticancer mechanism.
Caption: Key pathways targeted by Quercetin and Apigenin.
Experimental Workflows
References
Assessing the Safety and Toxicity Profile of Vitexin B-1: A Comparative Guide
An objective comparison of the toxicological data for Vitexin B-1 and other commercially relevant flavonoids.
This guide provides a comprehensive overview of the safety and toxicity profile of this compound, a naturally occurring flavonoid glycoside. For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount for its potential therapeutic application. This document aims to facilitate this understanding by comparing the available safety data of this compound with other well-researched flavonoids: Apigenin, Quercetin, and Luteolin. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicological studies are provided.
Comparative Toxicity Data of Flavonoids
The following table summarizes the key quantitative toxicity data for this compound and its comparator flavonoids. This data is essential for a preliminary assessment of their relative safety.
| Compound | Acute Toxicity (LD50) | No-Observed-Adverse-Effect Level (NOAEL) | Genotoxicity | Other Relevant Findings |
| This compound | Data not available in preclinical models. Considered non-toxic in Artemia salina bioassay.[1][2] | Data not available. | In vitro studies suggest no cytotoxic effects.[3] | Generally regarded as having low toxicity.[4][5] |
| Apigenin | Oral (mice and rats): > 5000 mg/kg. | 75 mg/kg (subacute toxicity study for Vicenin-1, a flavonoid glycoside). | Non-mutagenic and non-genotoxic in experimental studies. | Generally considered safe, even at high doses, though it may cause sedation and muscle relaxation at very high concentrations. |
| Quercetin | Oral LD50 value is suggested to be relatively low in early studies, but it is generally considered safe for short-term use in humans at doses up to 1 gram daily for 12 weeks. | Data not available. | Not classified as carcinogenic to humans by the IARC. Initially reported as mutagenic in the Ames test, but subsequent in vivo studies indicated it is not carcinogenic. | High doses, particularly intravenously, may be associated with kidney toxicity. |
| Luteolin | Oral (animal models): > 5000 mg/kg. | Data not available. | Some studies suggest a potential for genotoxicity enhancement by certain enzymes. | Considered a safe antioxidant with minimal toxicity observed in clinical trials. |
Detailed Experimental Protocols
A critical evaluation of toxicological data requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments commonly used to assess the safety and toxicity of flavonoids.
1. Acute Oral Toxicity Study (as per OECD Guideline 420)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, healthy young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance (e.g., this compound) is administered orally by gavage at a limit dose of 5000 mg/kg body weight.
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated based on the number of mortalities within the observation period. The absence of mortality at the limit dose suggests an LD50 greater than that dose.
2. Artemia salina (Brine Shrimp) Lethality Assay
-
Objective: A preliminary screening method to assess the general toxicity of a compound.
-
Test Organism: Artemia salina nauplii (larvae).
-
Procedure:
-
Brine shrimp eggs are hatched in artificial seawater.
-
After 48 hours, the nauplii are collected.
-
Varying concentrations of the test substance (e.g., this compound) are prepared in artificial seawater.
-
A set number of nauplii (e.g., 10) are added to each concentration and a control (seawater only).
-
After 24 hours of exposure, the number of surviving nauplii is counted.
-
-
Data Analysis: The concentration at which 50% of the nauplii die (LC50) is determined. A high LC50 value is indicative of low toxicity. This compound was found to be non-toxic in this assay.
3. Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Procedure:
-
Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.
-
The bacteria are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
-
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by flavonoids and a typical experimental workflow for toxicity testing.
References
- 1. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin toxicity: Significance and symbolism [wisdomlib.org]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing Vitexin B-1 Yield: A Comparative Guide to Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various methods for extracting Vitexin B-1, a flavonoid glycoside with significant therapeutic potential. The following sections present quantitative data, experimental protocols, and visual workflows to aid in the selection of the most effective extraction strategy.
The yield of this compound is highly dependent on the chosen extraction method and the plant source. This guide compares the efficacy of conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). It is important to note that the presented data originates from studies using different plant materials, a factor that significantly influences the final yield.
Comparative Analysis of this compound Yield
The following table summarizes the quantitative yield of this compound obtained through different extraction techniques. The data highlights the variability in extraction efficiency based on the methodology and the source material.
| Extraction Method | Plant Material | Solvent System | Key Parameters | This compound Yield (mg/g DW) | Reference |
| Solvent Extraction | Prosopis farcta leaves | 40% Methanol with 0.5% Acetic Acid | Room temperature, 3h shaking | 0.554 | [1] |
| Prosopis farcta leaves | 70% Methanol | Room temperature, 3h shaking | 0.498 | [1] | |
| Prosopis farcta leaves | 100% Methanol | Room temperature, 3h shaking | 0.463 | [1] | |
| Prosopis farcta leaves | 85% Ethanol | Ultrasonic extraction, 30 min (twice) | Not significantly different from 94% Ethanol | [1] | |
| Prosopis farcta leaves | 94% Ethanol | - | Not significantly different from 85% Ethanol | [1] | |
| Prosopis farcta leaves | 53% Acetonitrile | - | 0.313 | ||
| Ultrasound-Assisted Extraction (UAE) | Crataegus pinnatifida Bge. var. major N.E.Br. leaf | 50% Ethanol with 2 mol·L⁻¹ HCl | 500 W, 50°C, 40 min | 2.603 | |
| Microwave-Assisted Extraction (MAE) | Vitex negundo leaves | 65% (v/v) Methanol | 14 min, 48°C | 1.06 (Total Flavonoid Content) | |
| Supercritical Fluid Extraction (SFE) | Vitex agnus castus fruit | Supercritical CO₂ | 450 bar, 45°C | 65.7 (Total Extract Yield) |
Detailed Experimental Protocols
Solvent Extraction (Optimal for Prosopis farcta)
This protocol is based on the method that yielded the highest Vitexin content from Prosopis farcta leaves.
-
Sample Preparation: Dry the plant leaves at 60°C and grind them into a fine powder.
-
Extraction:
-
Weigh 2 g of the powdered plant material.
-
Add 20 mL of 40% methanol containing 0.5% acetic acid.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate for 30 minutes.
-
Incubate with shaking for 3 hours at room temperature.
-
-
Separation and Filtration:
-
Centrifuge the mixture at 1900 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.
-
-
Purification:
-
Perform liquid-liquid partitioning with 20 mL of n-hexane to remove lipids.
-
Vacuum dry 1 mL aliquots of the extract for 2 hours at room temperature.
-
-
Analysis:
-
Resuspend the dried aliquot in 10% methanol for High-Performance Liquid Chromatography (HPLC) analysis.
-
Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for the extraction of Vitexin from the leaves of Crataegus pinnatifida Bge. var. major N.E.Br.
-
Sample Preparation: Use dried and powdered leaves of the plant material.
-
Extraction:
-
Combine the powdered leaves with a 50% ethanol solution containing 2 mol·L⁻¹ HCl at a solid-liquid ratio of 1:20.
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 500 W at a temperature of 50°C for 40 minutes.
-
-
Post-Extraction:
-
Filter the resulting extract.
-
Analyze the filtrate for Vitexin content using a suitable analytical method like HPLC.
-
Microwave-Assisted Extraction (MAE)
This protocol is for the extraction of antioxidant compounds, including flavonoids, from Vitex negundo leaves and can be adapted for this compound extraction.
-
Sample Preparation: Use 1 g of dried and powdered Vitex negundo leaf powder.
-
Extraction:
-
Place the sample in a microwave extractor.
-
Add 14 mL of 65% (v/v) methanol.
-
Set the extraction parameters to a temperature of 48°C for a duration of 14 minutes, using intermittent irradiation (1 minute on, 1 minute off).
-
-
Post-Extraction:
-
After extraction, filter the mixture.
-
The resulting extract can then be analyzed for its flavonoid content.
-
Supercritical Fluid Extraction (SFE)
This protocol describes the extraction of bioactive components from Vitex agnus castus fruit using supercritical CO₂.
-
Sample Preparation: Use dried and ground fruit material.
-
Extraction:
-
Load the prepared sample into a high-pressure vessel.
-
Set the extraction pressure to 450 bar and the temperature to 45°C.
-
Introduce supercritical CO₂ into the vessel to perform the extraction.
-
-
Collection:
-
Collect the extract by depressurizing the CO₂, which causes the extracted compounds to precipitate.
-
The total extract yield can then be determined gravimetrically.
-
Visualizing the Methodologies
To better understand the processes, the following diagrams illustrate the general experimental workflow and a key signaling pathway influenced by Vitexin.
Vitexin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and oxidative stress. The following diagram illustrates the MAPK-Nrf2/ARE signaling pathway, which Vitexin can activate to protect cells from oxidative stress.
References
Comparative Pharmacokinetics: An In-Depth Look at Vitexin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of vitexin, a naturally occurring flavonoid glycoside. While the initial query included a comparison with "Vitexin B-1," a thorough literature search did not yield any pharmacokinetic data for a compound with this specific designation. It is possible that "this compound" may refer to a derivative or an isomer such as isovitexin, but without explicit confirmation, a direct comparison is not feasible. This document, therefore, focuses on the comprehensive pharmacokinetic properties of vitexin, supported by experimental data and methodologies from published studies.
Executive Summary
Vitexin, an apigenin-8-C-glucoside found in various medicinal and edible plants, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] However, its therapeutic potential is influenced by its pharmacokinetic properties. Studies in rat models have demonstrated that vitexin is characterized by poor oral bioavailability, primarily due to extensive first-pass metabolism in the intestine.[2] Following oral administration, vitexin is rapidly absorbed and also quickly eliminated from the plasma. Intravenous administration reveals a different pharmacokinetic profile with a shorter half-life.
Pharmacokinetic Data of Vitexin
The following table summarizes the key pharmacokinetic parameters of vitexin from a study in rats.
| Pharmacokinetic Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (30 mg/kg) |
| Cmax (Maximum Concentration) | - | 0.51 ± 0.015 µg/mL |
| Tmax (Time to Cmax) | - | 15.82 ± 0.172 min |
| t1/2 (Half-life) | 46.01 ± 0.810 min | 59.81 ± 2.31 min |
| AUC (Area Under the Curve) | - | - |
| CL (Clearance) | 0.031 ± 0.035 L/kg·min | 0.71 ± 0.056 L/kg·min |
| MRT (Mean Residence Time) | 26.23 ± 1.51 min | 60.41 ± 5.41 min |
| Absolute Bioavailability (F) | - | 4.91 ± 0.761% |
Data sourced from Wang et al., 2012.
Experimental Protocols
The data presented above was obtained from a pharmacokinetic study in rats. Below is a detailed description of the experimental methodology.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Number of Animals: 10 rats were randomly divided into two groups (n=5 per group).
2. Drug Administration:
-
Formulation: Vitexin was dissolved in a 20% propylene glycol-water (v/v) solution.
-
Intravenous (IV) Administration: A single dose of 10 mg/kg was administered.
-
Oral (PO) Administration: A single dose of 30 mg/kg was administered.
3. Sample Collection:
-
Blood Sampling: Blood samples (0.3 mL) were collected from the orbital venous plexus into heparinized tubes at predefined time points post-administration.
-
IV Group: 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes.
-
PO Group: 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes.
-
-
Plasma Preparation: Blood samples were centrifuged to separate the plasma, which was then stored at -20°C until analysis.
4. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of vitexin in the plasma samples.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the pharmacokinetic study described.
Caption: Experimental workflow for the pharmacokinetic study of vitexin in rats.
Signaling Pathways Modulated by Vitexin
Vitexin has been reported to exert its biological effects by modulating various signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and growth.
Caption: Vitexin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The available data indicates that vitexin has low oral bioavailability, which is a significant consideration for its development as a therapeutic agent. The rapid absorption and elimination further suggest that strategies to improve its pharmacokinetic profile, such as novel drug delivery systems, may be necessary to enhance its efficacy. Further research is warranted to explore the pharmacokinetics of vitexin derivatives and isomers to identify compounds with more favorable drug-like properties.
References
Validating Published Findings on Vitexin Compound 1 (VB1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on Vitexin Compound 1 (VB1), a neolignan isolated from Vitex negundo, often referred to as Vitexin B-1 in some contexts. It is important to distinguish VB1 from Vitexin, which is a flavonoid glycoside. This document summarizes the anti-cancer properties of VB1, presenting quantitative data, experimental methodologies, and key signaling pathways involved in its mechanism of action, based on preclinical studies.
Data Presentation: Comparative Cytotoxicity of Vitexin Compound 1
Vitexin Compound 1 has demonstrated significant cytotoxic effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of VB1 in comparison to Vitexin and a standard chemotherapeutic agent, Temozolomide.
Table 1: IC50 Values of Vitexin Compound 1 (VB1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.39 - 3.2 | [1] |
| MCF-7 | Breast Cancer | 0.39 - 3.2 | [1] |
| ZR-75-1 | Breast Cancer | 0.39 - 3.2 | [1] |
| COC1 | Colon Cancer | 0.39 - 3.2 | [1] |
| A375 | Melanoma | ~5 | [2] |
| Sk-Mel-28 | Melanoma | ~5 | |
| Sk-Mel-5 | Melanoma | ~5 | |
| HO8910 | Ovarian Cancer | 2.5 - 20 | |
| SKOV3 | Ovarian Cancer | 2.5 - 20 |
Table 2: Comparative IC50 Values of Vitexin and Temozolomide
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vitexin | U251 | Glioblastoma | 108.8 | |
| Temozolomide | U251 | Glioblastoma | 34.5 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and validation of the findings.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and culture for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Expose the cells to various concentrations of Vitexin Compound 1 (e.g., 2.5, 5, 10, 20 µM) or a vehicle control (DMSO, final concentration < 0.1%) for 24, 48, and 72 hours.
-
Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 4 hours.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software.
Colony Formation Assay
-
Cell Seeding: Seed cancer cells into 6-well plates at a density of 1–1.5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of Vitexin Compound 1 or DMSO as a control for 24 hours.
-
Culture: Replace the drug-containing medium with fresh complete growth medium and continue to culture for 14 days, replacing the medium every 3 days.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Wash the dishes with PBS and count the visible colonies containing at least 50 cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates (3 x 10⁵ cells per well), allow attachment overnight, and then treat with various concentrations of Vitexin Compound 1 or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Wash the cells with cold PBS and then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Vitexin Compound 1 or DMSO as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells after 48 hours, wash with cold PBS, and fix overnight in ice-cold 70% ethanol.
-
Staining: Incubate the fixed cells with a solution containing Propidium Iodide (PI) and RNase A in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer and appropriate software (e.g., ModFit).
In Vivo Xenograft Mouse Model
-
Cell Injection: Subcutaneously inject 1 x 10⁶ cancer cells into the flanks of nude mice.
-
Tumor Growth: Allow tumors to grow to a measurable size.
-
Treatment: Administer Vitexin Compound 1 (e.g., 40 mg/kg or 80 mg/kg) or a vehicle control (normal saline) via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 2 weeks).
-
Tumor Measurement: Measure tumor volume regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting).
Signaling Pathways and Mechanisms of Action
Vitexin Compound 1 exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
VB1-Induced Apoptosis and Cell Cycle Arrest in Melanoma
Vitexin Compound 1 induces apoptosis and G2/M cell cycle arrest in melanoma cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and activation of the p53 pathway.
Caption: VB1 mechanism in melanoma cells.
VB1-Induced PUMA-Dependent Apoptosis in Colorectal Cancer
In colorectal cancer, Vitexin Compound 1 promotes apoptosis through the p53-dependent induction of PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax and leads to mitochondrial dysfunction.
Caption: VB1-induced apoptosis in colorectal cancer.
Vitexin-Mediated Inhibition of Glioblastoma Proliferation
The flavonoid Vitexin (distinct from VB1) has been shown to inhibit the proliferation of glioblastoma cells by suppressing the JAK/STAT3 signaling pathway.
Caption: Vitexin's effect on glioblastoma cells.
This guide provides a consolidated overview of the published findings on Vitexin Compound 1. Researchers are encouraged to consult the cited literature for more in-depth information and to use the provided protocols as a foundation for their own validation and replication studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Vitexin B-1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of Vitexin B-1, a lignanoid compound identified as 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde (CAS No. 357645-16-0).
Important Notice: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous or minimally hazardous chemical waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of this compound waste.
-
Waste Segregation:
-
Collect all materials contaminated with this compound, including unused compound, weighing papers, pipette tips, and contaminated vials, in a designated hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number, "357645-16-0," must be legibly written on the label.
-
Include the date when the first item of waste was placed in the container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.
-
The SAA should have secondary containment to mitigate any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.
-
Follow all institutional procedures for the scheduling and handling of the waste pickup.
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control and Contain: For minor spills, and if it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Carefully collect the spilled material and any contaminated absorbent materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Personal protective equipment for handling Vitexin B-1
Disclaimer: The compound "Vitexin B-1" is not a recognized standard chemical identifier. This guide is based on the properties of the well-characterized flavonoid glycoside, Vitexin.[1][2] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound you are handling and to adhere to your institution's safety protocols.
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Vitexin. While some safety data sheets classify Vitexin as non-hazardous, it is best practice to treat all research chemicals as potentially hazardous.[3][4][5]
Essential Immediate Safety and Logistical Information
In the event of exposure or a spill, immediate and appropriate action is critical. The following table summarizes key safety information.
| Aspect | Guidance |
| Hazard Summary | May cause skin and eye irritation. Harmful if swallowed. Handle as a potentially hazardous substance. |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention. |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| First Aid: Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill Response | Alert others in the area. Wear appropriate PPE. For solid spills, avoid generating dust. Contain the spill and clean with absorbent pads. Collect all contaminated materials in a sealed, labeled hazardous waste container. |
Personal Protective Equipment (PPE)
The appropriate level of PPE is dependent on the specific task. The following table outlines the recommended PPE for handling Vitexin.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Vitexin | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Vitexin Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection). |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling Vitexin minimizes risks throughout the experimental process.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store Vitexin in a cool, dry, and dark place at -20°C for long-term stability.
-
-
Handling and Preparation :
-
Engineering Controls : Always handle solid Vitexin and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedure : Before starting, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above. Use dedicated spatulas and weighing boats for handling the solid powder. Avoid creating dust. When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Labeling : Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with Vitexin must be treated as chemical hazardous waste.
-
Solid Waste : Collect unused Vitexin powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing Vitexin in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers : A container that has held Vitexin should be treated as hazardous waste.
-
Pickup : Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: Preparation of a Vitexin Stock Solution
This protocol provides a step-by-step guide for preparing a Vitexin stock solution. Vitexin is soluble in organic solvents like DMSO and dimethylformamide but is sparingly soluble in aqueous buffers.
Materials:
-
Vitexin powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate PPE (see table above)
-
Microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Don the appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Perform all weighing and initial solvent addition inside a chemical fume hood.
-
Tare a clean, empty microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Vitexin powder into the tared tube.
-
Slowly add the calculated volume of DMSO to the tube to achieve the desired stock concentration. Vitexin's solubility is approximately 16.6 mg/mL in DMSO.
-
Securely cap the tube and vortex until the solid is completely dissolved.
-
For experiments requiring an aqueous solution, the DMSO stock can be further diluted with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.
-
Clearly label the stock solution with the name "Vitexin," the concentration, the solvent (DMSO), and the date of preparation.
-
Store the stock solution at -20°C.
Workflow for Safe Handling of Vitexin
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
